molecular formula C27H32N2O3 B1679452 Ro 16-8714 CAS No. 90505-66-1

Ro 16-8714

货号: B1679452
CAS 编号: 90505-66-1
分子量: 432.6 g/mol
InChI 键: OPPQEWZOPDBGAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure given in first source;  RN given is for parent cpd

属性

CAS 编号

90505-66-1

分子式

C27H32N2O3

分子量

432.6 g/mol

IUPAC 名称

4-[3-[bis(2-hydroxy-2-phenylethyl)amino]butyl]benzamide

InChI

InChI=1S/C27H32N2O3/c1-20(12-13-21-14-16-24(17-15-21)27(28)32)29(18-25(30)22-8-4-2-5-9-22)19-26(31)23-10-6-3-7-11-23/h2-11,14-17,20,25-26,30-31H,12-13,18-19H2,1H3,(H2,28,32)

InChI 键

OPPQEWZOPDBGAS-UHFFFAOYSA-N

规范 SMILES

CC(CCC1=CC=C(C=C1)C(=O)N)N(CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4-(3-(bis(beta-hydroxyphenethyl)amino)butyl)benzamide
maleate of Ro 16-8714
Ro 16-8714
Ro-16-8714

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Action of Ro 16-8714: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 16-8714 is a phenylethanolamine derivative identified as a β-adrenergic agonist with potent thermogenic and lipolytic properties. Primarily investigated for its potential as an anti-obesity agent, its mechanism of action centers on the stimulation of β-adrenoceptors, leading to the activation of the adenylate cyclase signaling cascade. This results in increased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn drives key metabolic processes in target tissues, most notably brown and white adipose tissue. While showing promise in preclinical rodent models, its development was halted due to a lack of significant efficacy and the presence of cardiovascular side effects in humans, suggesting a suboptimal selectivity profile. This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the action of this compound, supported by available quantitative data and experimental methodologies.

Core Signaling Pathway: β-Adrenergic Stimulation

The principal mechanism of action of this compound is its function as an agonist at β-adrenergic receptors. Although initially presumed to have selectivity for the β3-adrenoceptor subtype, which is highly expressed in adipose tissue, its effects on heart rate in human studies suggest some level of interaction with β1 and/or β2 adrenoceptors.[1][2] Upon binding, this compound induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) subsequently stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This elevation in intracellular cAMP is the central event that triggers the downstream effects of this compound.[3][4]

Ro_16_8714_Signaling_Pathway Ro168714 This compound BetaAR β-Adrenergic Receptor Ro168714->BetaAR Gs Gs Protein BetaAR->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Core signaling cascade of this compound.

Key Metabolic Effects and Underlying Mechanisms

Thermogenesis in Brown Adipose Tissue (BAT)

A primary effect of this compound is the stimulation of thermogenesis, the process of heat production. This is predominantly mediated through its action on brown adipocytes. The increase in cAMP levels activates Protein Kinase A (PKA), which is known to phosphorylate and activate transcription factors such as the cAMP response element-binding protein (CREB). Activated CREB then binds to cAMP response elements in the promoter region of the Uncoupling Protein 1 (UCP1) gene, leading to increased transcription and synthesis of UCP1.[5] UCP1 is a mitochondrial inner membrane protein that uncouples oxidative phosphorylation from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat.[5]

Thermogenesis_Pathway PKA Activated PKA CREB CREB PKA->CREB Phosphorylates pCREB Phosphorylated CREB UCP1_Gene UCP1 Gene pCREB->UCP1_Gene Binds to Promoter UCP1_mRNA UCP1 mRNA UCP1_Gene->UCP1_mRNA Transcription UCP1_Protein UCP1 Protein UCP1_mRNA->UCP1_Protein Translation Mitochondrion Mitochondrion UCP1_Protein->Mitochondrion Localizes to Heat Heat Production Mitochondrion->Heat Uncouples Respiration

PKA-mediated induction of UCP1 for thermogenesis.
Lipolysis in White and Brown Adipose Tissue

This compound is a potent stimulator of lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol.[6] This process is also initiated by the activation of PKA in adipocytes. PKA phosphorylates and activates two key proteins on the surface of lipid droplets: Perilipin and Hormone-Sensitive Lipase (HSL). Phosphorylation of Perilipin causes a conformational change that allows HSL access to the triglyceride core of the lipid droplet. Simultaneously, PKA-mediated phosphorylation of HSL significantly increases its enzymatic activity. Activated HSL then hydrolyzes triglycerides to diglycerides, which are further broken down to monoglycerides and finally to free fatty acids and glycerol by other lipases.

Lipolysis_Pathway PKA Activated PKA Perilipin Perilipin PKA->Perilipin Phosphorylates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates pPerilipin Phosphorylated Perilipin pHSL Phosphorylated HSL (Active) LipidDroplet Lipid Droplet (Triglycerides) pPerilipin->LipidDroplet Allows Access pHSL->LipidDroplet Hydrolyzes FFA Free Fatty Acids LipidDroplet->FFA Glycerol Glycerol LipidDroplet->Glycerol

PKA-dependent activation of lipolysis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from key preclinical and clinical studies.

Table 1: Effects of this compound on Brown Adipose Tissue in Obese (fa/fa) Zucker Rats

ParameterTreatmentResultReference
β-adrenoceptor NumberAcute this compound2.8-fold increase vs. untreated obese ratsMuzzin et al., 1989
Isoprenaline-stimulated Adenylate Cyclase ActivityAcute this compound2.5-fold increase vs. untreated obese ratsMuzzin et al., 1989
NaF-stimulated Adenylate Cyclase ActivityAcute this compound2.0-fold increase vs. untreated obese ratsMuzzin et al., 1989
UCP1 mRNA LevelAcute this compoundIncreased to the same extent in lean and obese ratsMuzzin et al., 1989
β3-AR Number72h this compound62% decrease vs. controlsRevelli et al., 1992
β3-AR mRNA Steady-State Level30h this compound93% decrease vs. controlsRevelli et al., 1992

Table 2: Thermogenic and Cardiovascular Effects of this compound in Healthy Male Volunteers

ParameterTreatmentResultReference
Energy ExpenditureInfusion of this compoundSignificant increaseHenny et al., 1987[1]
Heart RateInfusion of this compoundSignificant increaseHenny et al., 1987[1]

Experimental Protocols

Adenylate Cyclase Activity Assay (based on Muzzin et al., 1989)

This protocol describes a method for determining the effect of this compound on adenylate cyclase activity in brown adipose tissue plasma membranes.

Adenylate_Cyclase_Assay_Workflow Start Start: Isolate IBAT Plasma Membranes Incubation Incubate Membranes (30°C, 10 min) - Tris-HCl buffer - MgCl2, ATP, GTP - ATP-regenerating system - [α-32P]ATP - Test compounds (Isoprenaline, NaF, this compound) Start->Incubation Stop Stop Reaction (e.g., with SDS and heating) Incubation->Stop Separation Separate [32P]cAMP (Dowex and Alumina chromatography) Stop->Separation Quantification Quantify [32P]cAMP (Liquid Scintillation Counting) Separation->Quantification End End: Calculate Activity (pmol cAMP/mg protein/min) Quantification->End

Workflow for adenylate cyclase activity assay.
  • Membrane Preparation: Interscapular brown adipose tissue (IBAT) is homogenized in a buffered sucrose solution. Plasma membranes are isolated by differential centrifugation.

  • Assay Mixture: The reaction is carried out in a buffer containing Tris-HCl, MgCl2, ATP, GTP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and [α-32P]ATP as a tracer.

  • Incubation: Plasma membranes are incubated with the assay mixture and the test compounds (e.g., isoprenaline for general β-adrenergic stimulation, NaF for direct G-protein activation, or this compound) at 30°C for 10 minutes.

  • Reaction Termination: The reaction is stopped by the addition of a solution containing SDS, ATP, and [3H]cAMP (to monitor recovery), followed by heating.

  • cAMP Separation: The newly synthesized [32P]cAMP is separated from other radiolabeled nucleotides using sequential column chromatography over Dowex and alumina.

  • Quantification: The amount of [32P]cAMP is determined by liquid scintillation counting, and the results are expressed as pmol of cAMP formed per mg of membrane protein per minute.

UCP1 mRNA Level Analysis (based on Muzzin et al., 1989)

This protocol outlines the measurement of UCP1 mRNA levels in response to this compound treatment.

  • Animal Treatment: Lean and obese Zucker rats are treated with this compound or a vehicle control for a specified duration.

  • RNA Extraction: Total RNA is extracted from IBAT using a method such as guanidinium thiocyanate-phenol-chloroform extraction.

  • Northern Blot Analysis:

    • Total RNA is size-fractionated by electrophoresis on a denaturing agarose gel.

    • The RNA is transferred and cross-linked to a nylon membrane.

    • The membrane is hybridized with a radiolabeled cDNA probe specific for UCP1.

    • The hybridized probe is visualized by autoradiography.

  • Quantification: The intensity of the bands corresponding to UCP1 mRNA is quantified by densitometry and normalized to a housekeeping gene to control for loading variations.

Conclusion

This compound acts as a β-adrenergic agonist, primarily targeting adipose tissues to induce thermogenesis and lipolysis through the Gs-adenylate cyclase-cAMP-PKA signaling pathway. Its potent effects in rodent models, particularly the upregulation of UCP1 and stimulation of lipolytic machinery, highlighted the therapeutic potential of β3-adrenoceptor agonism for obesity. However, the translation of these effects to human subjects was unsuccessful, likely due to species differences in β3-adrenoceptor pharmacology and a lack of sufficient selectivity of this compound, leading to undesirable cardiovascular stimulation. The study of this compound has nonetheless contributed significantly to the understanding of β-adrenergic control of energy metabolism and has informed the development of subsequent generations of more selective β3-adrenergic agonists.

References

Ro 16-8714: An In-Depth Technical Guide to a Beta-Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 16-8714 is a phenylethanolamine derivative recognized for its activity as a beta-adrenoceptor agonist. Primarily investigated for its thermogenic and potential anti-obesity effects, this compound has demonstrated a notable selectivity for the β3-adrenoceptor subtype in preclinical rodent models. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, signaling pathways, and the experimental methodologies used to characterize its activity. The information is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of beta-adrenoceptor agonists.

Introduction

Beta-adrenoceptors (β-ARs) are a class of G protein-coupled receptors that play a crucial role in regulating various physiological processes, including cardiac function, smooth muscle relaxation, and metabolism. The three main subtypes, β1, β2, and β3, are distributed in different tissues and mediate distinct physiological responses. This compound emerged as a tool compound in the study of β-ARs, particularly in the context of energy metabolism. Its investigation has contributed to the understanding of β3-adrenoceptor function in brown adipose tissue (BAT) and its role in thermogenesis.

Pharmacological Profile

The pharmacological activity of this compound is characterized by its binding affinity and functional potency at the different β-adrenoceptor subtypes.

Binding Affinity

Radioligand competition binding assays are employed to determine the binding affinity (Ki) of this compound for β-adrenoceptor subtypes. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor.

Table 1: Binding Affinity (Ki) of this compound at Beta-Adrenoceptor Subtypes

Receptor SubtypeTest SystemRadioligandKi (nM)Reference
β1-AdrenoceptorCHO cells expressing rat β1-AR[3H]CGP 12177Data Not Available
β2-AdrenoceptorCHO cells expressing rat β2-AR[3H]CGP 12177Data Not Available
β3-AdrenoceptorCHO cells expressing rat β3-AR[3H]CGP 12177~45 (for BRL 37344, a similar agonist)[1]
Functional Activity

The functional potency of this compound is typically assessed by its ability to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The half-maximal effective concentration (EC50) is a measure of the compound's potency in eliciting this response.

Table 2: Functional Potency (EC50) of this compound in Adenylyl Cyclase Assays

Receptor SubtypeTest SystemParameter MeasuredEC50 (nM)Reference
β1-AdrenoceptorBrown preadipocytes (predominantly β1)cAMP accumulationData Not Available[2]
β2-AdrenoceptorData Not AvailablecAMP accumulationData Not Available
β3-AdrenoceptorMature brown adipocytes (predominantly β3)cAMP accumulationData Not Available[2]

Note: While studies confirm this compound stimulates adenylyl cyclase, specific EC50 values for each receptor subtype are not consistently reported in publicly available literature.

Signaling Pathways

As a beta-adrenoceptor agonist, this compound initiates a well-defined signaling cascade upon binding to its receptor.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ro168714 This compound bAR Beta-Adrenoceptor Ro168714->bAR Binds G_protein Gs Protein (α, β, γ subunits) bAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Thermogenesis, Lipolysis) PKA->Cellular_Response Phosphorylates targets leading to radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing β-AR subtypes incubate Incubate membranes, radioligand, and this compound (or buffer/unlabeled ligand for controls) prep_membranes->incubate prep_radioligand Prepare radioligand (e.g., [3H]CGP 12177) prep_radioligand->incubate prep_competitor Prepare serial dilutions of this compound prep_competitor->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity on filters (scintillation counting) wash->count plot Plot % specific binding vs. This compound concentration count->plot calculate Calculate IC50 and Ki values plot->calculate adenylyl_cyclase_workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_lysis_measurement Lysis & Measurement cluster_analysis Data Analysis prep_cells Culture cells expressing β-AR subtypes stimulate Incubate cells with varying concentrations of this compound prep_cells->stimulate prep_agonist Prepare serial dilutions of this compound prep_agonist->stimulate lyse Lyse cells to release intracellular contents stimulate->lyse measure Measure cAMP levels (e.g., ELISA, HTRF) lyse->measure plot Plot cAMP concentration vs. This compound concentration measure->plot calculate Calculate EC50 and Emax values plot->calculate

References

An In-depth Technical Guide on the Thermogenic Properties of Ro 16-8714

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 16-8714 is a phenylethanolamine derivative that has been identified as a potent β-adrenergic agonist with significant thermogenic and antihyperglycemic properties.[1] Extensive research, particularly in the late 1980s and early 1990s, investigated its potential as a therapeutic agent for obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the core thermogenic properties of this compound, focusing on its mechanism of action, quantitative effects on energy expenditure and brown adipose tissue (BAT), and detailed experimental protocols from key studies.

Core Mechanism of Thermogenic Action

This compound exerts its thermogenic effects primarily through the activation of β-adrenergic receptors, with a notable impact on brown adipose tissue (BAT). The signaling cascade initiated by this compound in BAT leads to an increase in metabolic rate and heat production.

The binding of this compound to β-adrenergic receptors on the surface of brown adipocytes activates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[2][3] This increase in intracellular cAMP serves as a second messenger, triggering a downstream cascade of events that culminates in the activation of uncoupling protein 1 (UCP1). UCP1, located in the inner mitochondrial membrane of brown adipocytes, uncouples oxidative phosphorylation from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat.[2][4]

Studies in obese (fa/fa) Zucker rats have demonstrated that this compound administration leads to a significant increase in the number of β-adrenoceptors in BAT and enhances the activity of the adenylyl cyclase system.[2] Furthermore, this compound has been shown to increase the messenger RNA (mRNA) levels of UCP1 in both lean and obese animal models, indicating a transcriptional upregulation of this key thermogenic protein.[2][4]

Quantitative Data on Thermogenic Effects

The thermogenic effects of this compound have been quantified in both human and animal studies. The following tables summarize the key quantitative findings.

Parameter MeasuredSubjectTreatment DetailsKey FindingsReference(s)
Resting Energy Expenditure (REE)Healthy Male VolunteersSingle oral dose of 5 mg10% increase in REE[5]
Resting Energy Expenditure (REE)Healthy Male VolunteersSingle oral dose of 20 mg21% increase in REE[5]
β-Adrenoceptor Number in IBATObese (fa/fa) Zucker RatsAcute treatment2.8-fold increase[2]
Isoprenaline-Stimulated Adenylate Cyclase Activity in IBATObese (fa/fa) Zucker RatsAcute treatment2.5-fold increase[2]
NaF-Stimulated Adenylate Cyclase Activity in IBATObese (fa/fa) Zucker RatsAcute treatment2.0-fold increase[2]
Uncoupling Protein 1 (UCP1) mRNA in IBATLean and Obese (fa/fa) Zucker RatsAcute treatmentIncreased to the same extent (specific fold-change not quantified)[2]

IBAT: Interscapular Brown Adipose Tissue

Parameter MeasuredSubjectTreatment DetailsKey FindingsReference(s)
Heart RateHealthy Male VolunteersSingle oral dose of 5 mg8% increase[5]
Heart RateHealthy Male VolunteersSingle oral dose of 20 mg49% increase[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Brown Adipocytes

Ro168714_Signaling Ro168714 This compound Beta_AR β-Adrenergic Receptor Ro168714->Beta_AR Binds to AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates UCP1_Gene UCP1 Gene Transcription PKA->UCP1_Gene Stimulates UCP1_mRNA UCP1 mRNA UCP1_Gene->UCP1_mRNA Results in UCP1_Protein UCP1 Protein UCP1_mRNA->UCP1_Protein Translation Thermogenesis Thermogenesis (Heat Production) UCP1_Protein->Thermogenesis Mediates Experimental_Workflow cluster_human Human Studies cluster_animal Animal Studies (Zucker Rats) Human_Subject Human Subject (Fasted Overnight) Drug_Admin Oral Administration of this compound or Placebo Human_Subject->Drug_Admin Indirect_Calorimetry Indirect Calorimetry (Measurement of O2 consumption and CO2 production) Drug_Admin->Indirect_Calorimetry REE_Calculation Calculation of Resting Energy Expenditure (REE) Indirect_Calorimetry->REE_Calculation Animal_Subject Zucker Rat (Lean or Obese) Drug_Injection Acute Injection of this compound Animal_Subject->Drug_Injection Tissue_Harvest Harvesting of Interscapular Brown Adipose Tissue (IBAT) Drug_Injection->Tissue_Harvest Membrane_Prep IBAT Plasma Membrane Preparation Tissue_Harvest->Membrane_Prep RNA_Extraction Total RNA Extraction from IBAT Tissue_Harvest->RNA_Extraction AC_Assay Adenylyl Cyclase Assay Membrane_Prep->AC_Assay Beta_AR_Assay β-Adrenoceptor Binding Assay Membrane_Prep->Beta_AR_Assay UCP1_mRNA_Quant UCP1 mRNA Quantification (e.g., Northern Blot) RNA_Extraction->UCP1_mRNA_Quant

References

The Antihyperglycemic Profile of Ro 16-8714: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 16-8714 is a phenethanolamine derivative identified as a potent β-adrenergic agonist with significant thermogenic and antihyperglycemic properties. Primarily targeting β-adrenergic receptors in brown adipose tissue (BAT), this compound stimulates a cascade of metabolic events that enhance glucose utilization and reduce hyperglycemia. This technical guide provides a comprehensive analysis of the core antihyperglycemic effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its pharmacological profile. The information is intended to support further research and development in the field of metabolic disease therapeutics.

Core Mechanism of Action: β-Adrenergic Stimulation in Brown Adipose Tissue

This compound exerts its primary effects through the activation of β-adrenergic receptors, with a pronounced specificity for brown adipose tissue.[1][2] This targeted action initiates a signaling cascade that culminates in enhanced glucose uptake and metabolism. The principal mechanism involves the stimulation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates downstream pathways that promote the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane of brown adipocytes, thereby increasing glucose uptake from the circulation.[1] Furthermore, this compound has been shown to increase the expression of uncoupling protein 1 (UCP1) mRNA, a key component of thermogenesis in BAT.[3]

Beyond its effects on BAT, this compound has demonstrated the ability to decrease hepatic glucose production and increase glucose utilization in oxidative muscles, contributing to its overall hypoglycemic effect in diabetic animal models.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the antihyperglycemic and metabolic effects of this compound.

Table 1: Effects of this compound on Glucose Metabolism and BAT Activity in Rodent Models

ParameterAnimal ModelTreatment DetailsKey FindingsReference
Glucose Utilization in BAT Control and Obese (fa/fa) RatsEuglycemic hyperinsulinemic clamp with 2-deoxyglucose injection following this compound administration.Increased basal and insulin-stimulated glucose utilization in both control and obese rats.[1]
GLUT4 Transporter Levels in BAT Control and Obese (fa/fa) RatsAcute treatment with this compound.Increased the total number of GLUT4 transporters in both groups.[1]
GLUT4 mRNA in BAT Control and Obese (fa/fa) RatsAcute treatment with this compound.Increased the amount of mRNA coding for GLUT4.[1]
Oxygen Consumption Normal Rats, Obese Mice and RatsNot specified.Potent stimulation of oxygen consumption.[2]
Carbohydrate Oxidation Obese MiceSubchronic treatment.Potent antidiabetic effects primarily due to stimulation of carbohydrate oxidation.[2]
Oxygen Consumption in Isolated Brown Adipocytes Rats20 µM this compound.Stimulated O2 consumption from a basal rate of 278 to 1024 µmol of O2/h per g of lipid.[5]
Glucose Oxidation in Isolated Brown Adipocytes RatsCombined action of this compound and insulin.Promoted glucose oxidation, reaching a maximal value equivalent to 165 µmol of O2/h per g of lipid.[5]
Adenylate Cyclase Activity in BAT Obese (fa/fa) Zucker RatsAcute treatment with this compound.Increased (-)-isoprenaline-stimulated adenylate cyclase activity by 2.5-fold and NaF-stimulated activity by 2.0-fold.[3]
β-adrenoceptor Number in BAT Obese (fa/fa) Zucker RatsAcute treatment with this compound.Increased β-adrenoceptor number by 2.8-fold.[3]
UCP1 mRNA in BAT Lean and Obese (fa/fa) Zucker RatsAcute treatment with this compound.Increased mRNA for mitochondrial uncoupling protein to the same extent in both groups.[3]
Hepatic Glucose Production Streptozotocin-diabetic RatsNot specified.Decreased hepatic glucose production.[4]
Glucose Utilization in Oxidative Muscles Streptozotocin-diabetic RatsNot specified.Increased glucose utilization.[4]

Table 2: Effects of this compound in Human Volunteers

ParameterStudy PopulationTreatment DetailsKey FindingsReference
Energy Expenditure Healthy Male VolunteersInfusion of this compound.Increased energy expenditure.[6]
Heart Rate Healthy Male VolunteersInfusion of this compound.Increased heart rate.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies.

Euglycemic Hyperinsulinemic Clamp
  • Objective: To assess insulin sensitivity and glucose utilization in response to this compound.

  • Procedure:

    • Animals are fasted to achieve a basal metabolic state.

    • A continuous infusion of insulin is administered to raise plasma insulin to a constant, high level.

    • A variable infusion of glucose is simultaneously administered to maintain blood glucose at a normal, "euglycemic" level.

    • The rate of glucose infusion required to maintain euglycemia is a measure of whole-body glucose disposal and insulin sensitivity.

    • To specifically measure glucose utilization in brown adipose tissue, a bolus injection of a radiolabeled glucose analog, such as 2-deoxyglucose, is given during the clamp.

    • Following the experiment, tissues are excised, and the accumulation of the radiolabeled analog is measured to determine tissue-specific glucose uptake.[1]

Measurement of GLUT4 Transporters
  • Objective: To quantify the effect of this compound on the abundance of GLUT4 transporters in brown adipose tissue.

  • Procedure (Crude Membrane Preparation and Immunoblotting):

    • Brown adipose tissue is homogenized in a buffer to lyse the cells.

    • Crude membrane fractions, which contain the plasma membrane and other cellular membranes, are isolated by differential centrifugation.

    • The protein concentration of the membrane preparations is determined.

    • Membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane (Western blotting).

    • The membrane is incubated with a primary antibody specific for GLUT4.

    • A secondary antibody conjugated to an enzyme or fluorophore that recognizes the primary antibody is then added.

    • The signal from the secondary antibody is detected, and the intensity of the band corresponding to GLUT4 is quantified to determine its relative abundance.[1]

Quantification of GLUT4 mRNA
  • Objective: To determine the effect of this compound on the gene expression of GLUT4 in brown adipose tissue.

  • Procedure (RNA Extraction and Northern Blotting or RT-qPCR):

    • Total RNA is extracted from brown adipose tissue using standard methods (e.g., TRIzol reagent).

    • For Northern Blotting:

      • A specific amount of total RNA is separated by size on an agarose gel.

      • The RNA is transferred to a nylon membrane.

      • The membrane is hybridized with a labeled probe specific for GLUT4 mRNA.

      • The signal from the probe is detected and quantified.

    • For Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR):

      • Total RNA is reverse-transcribed into complementary DNA (cDNA).

      • The cDNA is used as a template for a PCR reaction with primers specific for GLUT4.

      • The amplification of the GLUT4 gene is monitored in real-time using a fluorescent dye.

      • The level of GLUT4 mRNA is quantified relative to a stable housekeeping gene.[1]

Measurement of Oxygen Consumption and Glucose Oxidation in Isolated Brown Adipocytes
  • Objective: To assess the direct effects of this compound on the metabolic activity of brown adipocytes.

  • Procedure:

    • Brown adipocytes are isolated from rats by collagenase digestion of interscapular brown adipose tissue.

    • Oxygen Consumption:

      • Isolated adipocytes are placed in a sealed chamber equipped with an oxygen electrode.

      • Basal oxygen consumption is measured.

      • This compound is added to the chamber, and the change in oxygen consumption is recorded to determine the thermogenic response.[5]

    • Glucose Oxidation:

      • Isolated adipocytes are incubated in a medium containing [U-14C]glucose.

      • After the incubation period, the amount of 14CO2 produced is measured, which is a direct indicator of glucose oxidation.

      • The incorporation of [14C] into lipids and the release of lactate can also be measured to provide a more complete picture of glucose metabolism.[5]

Adenylate Cyclase Activity Assay
  • Objective: To measure the effect of this compound on the activity of adenylate cyclase in brown adipose tissue membranes.

  • Procedure:

    • Plasma membranes are prepared from brown adipose tissue homogenates by centrifugation.

    • The membrane preparation is incubated in a reaction mixture containing ATP (the substrate for adenylate cyclase) and a buffer.

    • The reaction is initiated by the addition of the membrane preparation and allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured using a competitive binding assay or other sensitive detection methods.

    • To assess the effect of this compound, the assay is performed in the presence and absence of the compound, as well as with known activators of adenylate cyclase like (-)-isoprenaline and sodium fluoride (NaF) for comparison.[3]

Visualizations: Signaling Pathways and Experimental Workflows

Ro168714_Signaling_Pathway This compound This compound BAR β-Adrenergic Receptor This compound->BAR Binds to G_protein Gs Protein BAR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP to cAMP GLUT4_mem GLUT4 G_protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates GLUT4_vesicle GLUT4 Vesicle PKA->GLUT4_vesicle Phosphorylates proteins promoting translocation GLUT4_vesicle->GLUT4_mem Translocates to membrane Glucose_in Glucose Metabolism Increased Glucose Metabolism & Thermogenesis Glucose_in->Metabolism Increased Uptake Glucose_out Glucose Glucose_out->GLUT4_mem Uptake

Caption: Signaling pathway of this compound in brown adipocytes.

Euglycemic_Clamp_Workflow cluster_prep Preparation cluster_clamp Euglycemic Hyperinsulinemic Clamp cluster_analysis Analysis Fasting 1. Animal Fasting Catheterization 2. Catheter Implantation Fasting->Catheterization Insulin_Infusion 3. Constant Insulin Infusion Catheterization->Insulin_Infusion Glucose_Infusion 4. Variable Glucose Infusion Insulin_Infusion->Glucose_Infusion Blood_Sampling 5. Frequent Blood Glucose Monitoring Glucose_Infusion->Blood_Sampling Tracer_Injection 6. 2-Deoxyglucose Tracer Injection Glucose_Infusion->Tracer_Injection Blood_Sampling->Glucose_Infusion Adjust Infusion Rate GIR_Calc 7. Calculate Glucose Infusion Rate (GIR) Tracer_Injection->GIR_Calc Tissue_Harvest 8. Harvest Brown Adipose Tissue GIR_Calc->Tissue_Harvest Tracer_Measure 9. Measure Tracer Accumulation Tissue_Harvest->Tracer_Measure Data_Interpretation 10. Determine Insulin Sensitivity & Glucose Uptake Tracer_Measure->Data_Interpretation

Caption: Experimental workflow for the euglycemic hyperinsulinemic clamp.

Conclusion

This compound demonstrates significant antihyperglycemic effects, primarily through the stimulation of β-adrenergic receptors in brown adipose tissue. This leads to increased glucose uptake via GLUT4 translocation and enhanced glucose metabolism. Preclinical studies in rodent models have consistently shown its efficacy in improving glucose homeostasis. While human studies have confirmed its thermogenic effects, the accompanying increase in heart rate suggests a need for more selective β3-adrenergic agonists for therapeutic applications in metabolic diseases. The data and protocols summarized in this guide provide a solid foundation for future research aimed at developing novel antihyperglycemic agents targeting the β-adrenergic signaling pathway. Further investigation into the long-term efficacy and safety of more selective compounds is warranted.

References

Ro 16-8714 and Brown Adipose Tissue Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the β-adrenergic agonist Ro 16-8714 and its role in the activation of brown adipose tissue (BAT). The document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways involved.

Core Concepts: this compound and Brown Adipose Tissue Thermogenesis

This compound is a phenylethanolamine derivative that has been investigated for its thermogenic and lipolytic properties. It primarily functions as a β-adrenergic agonist, with a notable, though not entirely exclusive, affinity for the β3-adrenergic receptor subtype. Activation of these receptors on brown adipocytes initiates a signaling cascade that culminates in non-shivering thermogenesis, a process of heat production independent of muscle contraction. This is primarily achieved through the upregulation and activation of Uncoupling Protein 1 (UCP1), a mitochondrial protein that uncouples oxidative phosphorylation from ATP synthesis, dissipating the energy as heat.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro and Ex Vivo Effects of this compound on Brown Adipose Tissue

ParameterAnimal ModelTreatmentResultReference
Adenylate Cyclase Activity (isoprenaline-stimulated)Obese (fa/fa) Zucker ratsAcute this compound2.5-fold increase[1][2]
Adenylate Cyclase Activity (NaF-stimulated)Obese (fa/fa) Zucker ratsAcute this compound2.0-fold increase[1][2]
β-adrenoceptor NumberObese (fa/fa) Zucker ratsAcute this compound2.8-fold increase[1][2]
UCP1 mRNA LevelLean and Obese (fa/fa) Zucker ratsAcute this compoundIncreased to the same extent in both[1][2]
β3-adrenergic Receptor (AR) NumberLean Zucker rats72h this compound62% decrease[3][4]
β3-AR mRNA LevelLean Zucker rats30h this compound93% decrease[3][4]
β1- and β2-AR NumberLean Zucker rats72h this compoundNo effect[3][4]

Table 2: In Vivo Effects of this compound in Humans

ParameterDose (oral)Result (Mean ± SEM)Reference
Resting Energy Expenditure (REE) Increase5 mg10 ± 2%[5][6]
10 mg11 ± 2%[5]
20 mg21 ± 2%[5][6]
Heart Rate Increase5 mg8 ± 3%[5][6]
10 mg22 ± 2%[5]
20 mg49 ± 8%[5][6]
Systolic Blood Pressure Increase5 mg8 ± 1%[5]
10 mg11 ± 1%[5]
20 mg13 ± 2%[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascade initiated by this compound in brown adipocytes and a typical experimental workflow for assessing its effects.

Ro168714_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Ro168714 This compound Beta3AR β3-Adrenergic Receptor Ro168714->Beta3AR Binds to Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates p38 p38 MAPK PKA->p38 Activates CREB CREB PKA->CREB Phosphorylates & Activates PGC1a PGC-1α p38->PGC1a Activates UCP1_Gene UCP1 Gene CREB->UCP1_Gene Promotes Transcription PGC1a->UCP1_Gene Co-activates Transcription UCP1_mRNA UCP1 mRNA UCP1_Gene->UCP1_mRNA Transcription UCP1_Protein UCP1 Protein UCP1_mRNA->UCP1_Protein Translation Thermogenesis Thermogenesis (Heat Production) UCP1_Protein->Thermogenesis Mediates Experimental_Workflow cluster_animal_studies Animal/Human Studies cluster_ex_vivo_analysis Ex Vivo/In Vitro Analysis cluster_assays Assays AnimalModel Select Model (e.g., Zucker Rats, Human Volunteers) DrugAdmin Administer this compound (Varying Doses) or Placebo AnimalModel->DrugAdmin InVivo In Vivo Measurements (Energy Expenditure, Heart Rate) DrugAdmin->InVivo TissueHarvest Harvest Brown Adipose Tissue DrugAdmin->TissueHarvest MembranePrep Prepare Plasma Membranes TissueHarvest->MembranePrep GeneExpression Gene Expression Analysis TissueHarvest->GeneExpression BiochemAssays Biochemical Assays MembranePrep->BiochemAssays AdenylateCyclase Adenylate Cyclase Activity Assay BiochemAssays->AdenylateCyclase Radioligand Radioligand Binding Assay BiochemAssays->Radioligand NorthernBlot Northern Blot for UCP1 mRNA GeneExpression->NorthernBlot

References

Pharmacological Profile of Ro 16-8714: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 16-8714 is a synthetic phenylethanolamine derivative and a potent, thermogenic β-adrenergic agonist. Primarily targeting the β3-adrenergic receptor (β3-AR), it has been instrumental in elucidating the physiological roles of this receptor subtype, particularly in adipose tissue. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vivo effects, and the experimental protocols used to characterize it. While specific binding affinities and a complete pharmacokinetic profile are not publicly available, this guide synthesizes the existing scientific literature to offer a detailed understanding of this important research compound.

Introduction

This compound emerged as a key pharmacological tool in the study of β-adrenergic signaling, particularly in the context of obesity and metabolic research.[1] Its development was driven by the need for agonists with selectivity for the then-atypical β-adrenergic receptor, now known as the β3-AR, which is predominantly expressed in brown and white adipose tissue. The compound's ability to stimulate thermogenesis and lipolysis has made it a subject of interest for its potential anti-obesity and anti-diabetic properties.[2]

Mechanism of Action

This compound exerts its effects primarily through the activation of β3-adrenergic receptors.[3] Like other β-adrenergic agonists, its binding to the receptor initiates a signaling cascade involving the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the downstream physiological effects. In brown adipose tissue (BAT), this pathway culminates in the activation of uncoupling protein 1 (UCP1), leading to heat production (thermogenesis).[4]

Signaling Pathway Diagram

This compound Signaling Pathway This compound This compound β3-AR β3-Adrenergic Receptor This compound->β3-AR Gs Gs β3-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates UCP1_activation UCP1 Activation PKA->UCP1_activation Phosphorylates (leading to) Thermogenesis Thermogenesis UCP1_activation->Thermogenesis Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from tissue or cells) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Test Compound) Reagent_Prep->Incubation Filtration Filtration (Separate bound from free radioligand) Incubation->Filtration Quantification Quantification (Scintillation Counting) Filtration->Quantification Data_Plotting Plot % Specific Binding vs. [Test Compound] Quantification->Data_Plotting IC50_Determination Determine IC50 (Non-linear regression) Data_Plotting->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

References

The β-Adrenergic Agonist Ro 16-8714: A Technical Guide to its Effects on Uncoupling Protein mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the β-adrenergic agonist Ro 16-8714 on the messenger RNA (mRNA) levels of uncoupling proteins (UCPs). It synthesizes key findings from foundational research, presenting quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway to support further investigation and drug development efforts in the field of metabolic research.

Core Findings: this compound Differentially Regulates UCP mRNA Expression

This compound, a selective β-adrenergic agonist, has been demonstrated to modulate the expression of uncoupling protein mRNAs, particularly in brown adipose tissue (BAT). The primary effect is a significant upregulation of Uncoupling Protein 1 (UCP1) mRNA, a key mediator of non-shivering thermogenesis. Furthermore, evidence suggests that this compound also influences the expression of other UCP isoforms.

A pivotal study by Muzzin et al. (1989) established that an acute treatment with this compound increased the mRNA for mitochondrial uncoupling protein (now known as UCP1) to the same extent in both lean and genetically obese (fa/fa) Zucker rats[1]. This finding highlights the compound's potential to stimulate thermogenic pathways irrespective of the underlying obesity genotype.

Subsequent research has further elucidated the specificity of this compound. Studies have shown that while it robustly increases UCP1 and UCP3 mRNA in brown adipose tissue, it does not appear to affect the mRNA levels of UCP2 in the same tissue[2]. This differential regulation underscores the nuanced interaction of this compound with the transcriptional machinery governing UCP isoform expression.

The following table summarizes the quantitative effects of this compound on UCP mRNA levels as reported in key studies.

Uncoupling ProteinTissueAnimal ModelTreatment DetailsKey FindingReference
UCP1 Interscapular Brown Adipose Tissue (IBAT)Lean and Obese (fa/fa) Zucker RatsAcute treatment (dosage not specified in abstract)Increased UCP1 mRNA to the same extent in both lean and obese rats.Muzzin et al., 1989[1]
UCP3 Brown Adipose Tissue (BAT)Not specified in secondary sourceNot specified in secondary sourceIncreased UCP3 mRNA.Cited in Scarpace et al., 2000[2]
UCP2 Brown Adipose Tissue (BAT)Not specified in secondary sourceNot specified in secondary sourceNo change in UCP2 mRNA.Cited in Scarpace et al., 2000[2]

Signaling Pathway: β-Adrenergic Induction of UCP1 Gene Expression

The induction of UCP1 mRNA expression by this compound is mediated through the β-adrenergic signaling cascade. As a β-adrenergic agonist, this compound binds to and activates β-adrenergic receptors on the surface of brown adipocytes. This initiates a downstream signaling cascade that ultimately leads to the transcriptional activation of the Ucp1 gene.

The binding of this compound to the β-adrenergic receptor activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP)[1]. The elevation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates key transcription factors, including cAMP response element-binding protein (CREB) and p38 mitogen-activated protein kinase (p38 MAPK)[3][4][5][6][7]. These activated transcription factors, along with other co-activators such as Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), bind to specific enhancer regions in the Ucp1 gene promoter, driving its transcription[3][4][6].

UCP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ro168714 This compound BAR β-Adrenergic Receptor Ro168714->BAR Binds G_protein G Protein (Gs) BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates p38 p38 MAPK PKA->p38 Phosphorylates UCP1_Gene UCP1 Gene CREB->UCP1_Gene Binds to Promoter p38->UCP1_Gene Activates Transcription PGC1a PGC-1α PGC1a->UCP1_Gene Co-activates UCP1_mRNA UCP1 mRNA UCP1_Gene->UCP1_mRNA Transcription

Caption: β-Adrenergic signaling pathway for UCP1 gene induction.

Experimental Protocols

This section details the methodologies employed in the key studies investigating the effects of this compound on UCP mRNA.

Animal Models and Treatment
  • Animal Model: Genetically obese (fa/fa) Zucker rats and their lean littermates are a commonly used model to study obesity and metabolic disorders.

  • Compound Administration: In the study by Muzzin et al. (1989), this compound was administered via an acute treatment. While the exact dosage and route of administration are not specified in the abstract, such studies typically involve intraperitoneal or subcutaneous injections.

RNA Analysis: Northern Blotting

The quantification of UCP mRNA in the foundational studies was primarily performed using Northern blotting. This technique allows for the detection and quantification of specific RNA sequences.

Experimental Workflow for Northern Blotting of UCP mRNA:

Northern_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_blotting Blotting cluster_hybridization Hybridization & Detection Tissue_Harvest Harvest Brown Adipose Tissue RNA_Extraction Total RNA Extraction Tissue_Harvest->RNA_Extraction Gel_Electrophoresis Denaturing Agarose Gel Electrophoresis RNA_Extraction->Gel_Electrophoresis Transfer Transfer RNA to Nylon Membrane Gel_Electrophoresis->Transfer Hybridization Hybridize with Labeled UCP Probe Transfer->Hybridization Detection Autoradiography or Chemiluminescence Hybridization->Detection Quantification Densitometry Analysis Detection->Quantification

Caption: Workflow for Northern blot analysis of UCP mRNA.

Detailed Steps:

  • Tissue Homogenization and RNA Extraction: Interscapular brown adipose tissue is rapidly dissected and homogenized in a solution containing a strong denaturant (e.g., guanidinium thiocyanate) to inhibit RNase activity. Total RNA is then isolated using methods such as acid guanidinium thiocyanate-phenol-chloroform extraction.

  • RNA Quantification and Integrity Check: The concentration and purity of the extracted RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by visualizing the 28S and 18S ribosomal RNA bands on a denaturing agarose gel.

  • Denaturing Agarose Gel Electrophoresis: A specific amount of total RNA (typically 10-20 µg) is denatured and separated by size on a formaldehyde-containing agarose gel.

  • Northern Transfer: The size-separated RNA is transferred from the gel to a solid support, such as a nylon or nitrocellulose membrane, via capillary or vacuum blotting.

  • Probe Labeling: A DNA or RNA probe complementary to the UCP mRNA sequence of interest is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., digoxigenin).

  • Hybridization: The membrane is incubated with the labeled probe under conditions that allow for specific binding of the probe to the target UCP mRNA.

  • Washing and Detection: The membrane is washed to remove non-specifically bound probe. If a radioactive probe is used, the membrane is exposed to X-ray film (autoradiography). For non-radioactive probes, detection is typically achieved through an antibody-based chemiluminescent or colorimetric reaction.

  • Quantification: The intensity of the resulting bands, which corresponds to the amount of UCP mRNA, is quantified using densitometry. To normalize for variations in RNA loading, the membrane is often re-probed for a housekeeping gene (e.g., actin or GAPDH).

Conclusion and Future Directions

The β-adrenergic agonist this compound is a potent inducer of UCP1 and UCP3 mRNA expression in brown adipose tissue. Its ability to stimulate the primary thermogenic gene, Ucp1, in both lean and obese states, highlights its potential as a tool for studying the regulation of energy expenditure. The differential regulation of UCP isoforms by this compound warrants further investigation to fully understand its mechanism of action and to explore the distinct physiological roles of UCP1, UCP2, and UCP3.

For drug development professionals, the targeted induction of UCP1 and UCP3 by compounds like this compound presents a promising avenue for the development of anti-obesity and anti-diabetic therapeutics. Future research should focus on elucidating the long-term effects of this compound on UCP expression and whole-body energy metabolism, as well as exploring the development of second-generation agonists with improved specificity and pharmacokinetic profiles. The detailed methodologies and signaling pathways outlined in this guide provide a solid foundation for these future endeavors.

References

The β3-Adrenergic Receptor Agonist Ro 16-8714: A Deep Dive into its Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 16-8714 is a selective agonist of the β3-adrenergic receptor (β3-AR), a key regulator of energy metabolism primarily expressed in adipose tissue. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, with a focus on its roles in stimulating lipolysis and thermogenesis. We will explore the core signaling cascade initiated by this compound, from receptor binding to downstream gene expression changes. This document includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

This compound is a phenylethanolamine derivative that has been instrumental in elucidating the physiological functions of the β3-adrenergic receptor. Its selectivity for the β3-AR over β1- and β2-AR subtypes has made it a valuable tool for studying metabolic processes, particularly in the context of obesity and type 2 diabetes research. The primary cellular effects of this compound are observed in adipocytes, where it triggers a cascade of events leading to the breakdown of stored fats and the production of heat.

Core Cellular Pathway: β3-Adrenergic Signaling

The principal mechanism of action for this compound is the activation of the β3-adrenergic signaling pathway. This pathway is a classic example of a G-protein coupled receptor (GPCR) signaling cascade.

Pathway Description:

  • Receptor Binding: this compound binds to the β3-adrenergic receptor on the surface of adipocytes.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) dissociates and activates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Downstream Phosphorylation: PKA, a serine/threonine kinase, phosphorylates a variety of downstream target proteins, thereby executing the cellular response.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Ro_16_8714 This compound beta3_AR β3-Adrenergic Receptor Ro_16_8714->beta3_AR Binds to Gs_protein Gs Protein (αβγ) beta3_AR->Gs_protein Activates AC Adenylate Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Hormone-Sensitive Lipase (HSL) (Inactive) PKA->HSL_inactive Phosphorylates CREB CREB PKA->CREB Phosphorylates p38_MAPK p38 MAPK PKA->p38_MAPK Activates HSL_active HSL-P (Active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes Lipolysis Lipolysis Triglycerides->Lipolysis FFA_Glycerol Free Fatty Acids + Glycerol Lipolysis->FFA_Glycerol CREB_P CREB-P CREB->CREB_P UCP1_Gene UCP1 Gene CREB_P->UCP1_Gene Promotes Transcription p38_MAPK_P p38 MAPK-P p38_MAPK->p38_MAPK_P p38_MAPK_P->UCP1_Gene Promotes Transcription UCP1_mRNA UCP1 mRNA UCP1_Gene->UCP1_mRNA Transcription UCP1_Protein UCP1 Protein UCP1_mRNA->UCP1_Protein Translation Thermogenesis Thermogenesis UCP1_Protein->Thermogenesis Mediates

Caption: β3-Adrenergic signaling pathway activated by this compound.

Key Cellular Effects of this compound

The activation of the β3-AR pathway by this compound culminates in two primary physiological responses in adipocytes: lipolysis and thermogenesis.

Lipolysis

Lipolysis is the metabolic process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol.

  • Mechanism: Activated PKA phosphorylates and activates Hormone-Sensitive Lipase (HSL).[1] HSL then translocates to the surface of lipid droplets and hydrolyzes triglycerides.

  • Outcome: The released FFAs can be used by other tissues as an energy source, while glycerol can be transported to the liver for gluconeogenesis.

Thermogenesis

Thermogenesis is the process of heat production. In brown and beige adipocytes, this is primarily achieved through non-shivering thermogenesis mediated by Uncoupling Protein 1 (UCP1).

  • Mechanism: PKA activation leads to the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein). Phosphorylated CREB, along with other factors like p38 MAPK, promotes the transcription of the UCP1 gene.[2]

  • Outcome: The newly synthesized UCP1 protein is inserted into the inner mitochondrial membrane, where it dissipates the proton gradient generated by the electron transport chain, releasing energy as heat instead of being used for ATP synthesis.

Quantitative Data

Parameter MeasuredCell/Tissue TypeThis compound Concentration/DoseObserved EffectReference
β3-AR mRNA levelRat Brown Adipose TissueIn vivo treatment93% decrease at 30h[3]
β3-AR numberRat Brown Adipose TissueIn vivo treatment62% decrease after 72h[3]
Energy ExpenditureHumansInfusionSignificant increase[4]
Heart RateHumansInfusionSignificant increase[4][5]
Nitrogen RetentionRatsProlonged applicationSlightly enhanced[6]
Fat ContentRatsProlonged applicationReduced[6]

Experimental Protocols

Detailed, step-by-step protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize the effects of this compound.

Adenylate Cyclase Activity Assay

This assay measures the production of cAMP in response to β3-AR stimulation.

  • Membrane Preparation: Isolate plasma membranes from adipocytes or relevant tissue through homogenization and differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and MgCl2.

  • Stimulation: Add this compound at various concentrations to the membrane preparation in the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding a stopping solution (e.g., cold EDTA or by boiling).

  • cAMP Quantification: Measure the amount of cAMP produced using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

Lipolysis Assay (Glycerol/Free Fatty Acid Release)

This assay quantifies the rate of lipolysis by measuring the release of glycerol or FFAs from isolated adipocytes.

  • Adipocyte Isolation: Isolate primary adipocytes from adipose tissue by collagenase digestion.

  • Incubation: Incubate the isolated adipocytes in a buffer (e.g., Krebs-Ringer bicarbonate buffer) containing glucose and bovine serum albumin (BSA) as a fatty acid acceptor.

  • Stimulation: Add this compound at various concentrations to the adipocyte suspension.

  • Incubation: Incubate at 37°C with gentle shaking for a specified time (e.g., 1-2 hours).

  • Sample Collection: Collect the infranatant (the aqueous layer below the floating adipocytes) for glycerol and FFA analysis.

  • Quantification: Measure the concentration of glycerol and FFAs in the infranatant using commercially available colorimetric or fluorometric assay kits.

UCP1 mRNA Expression Analysis (Northern Blotting)

This technique is used to determine the relative abundance of UCP1 mRNA.

  • RNA Extraction: Extract total RNA from adipocytes or adipose tissue treated with this compound using a standard method (e.g., TRIzol reagent).

  • Gel Electrophoresis: Separate the RNA samples on a denaturing agarose gel.

  • Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.

  • Hybridization: Hybridize the membrane with a labeled probe specific for UCP1 mRNA. The probe is typically a cDNA or oligonucleotide sequence complementary to the UCP1 transcript.

  • Washing: Wash the membrane to remove any unbound probe.

  • Detection: Detect the hybridized probe using autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). The intensity of the band corresponding to UCP1 mRNA is proportional to its abundance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of this compound on UCP1 gene expression.

G cluster_cell_culture Cell Culture & Treatment cluster_rna_analysis RNA Analysis cluster_protein_analysis Protein Analysis isolate_adipocytes Isolate Primary Adipocytes or Culture Adipocyte Cell Line treat_cells Treat cells with this compound (Dose-response or Time-course) isolate_adipocytes->treat_cells rna_extraction Total RNA Extraction treat_cells->rna_extraction protein_extraction Total Protein Extraction treat_cells->protein_extraction northern_blot Northern Blot Analysis rna_extraction->northern_blot probe_ucp1 Hybridize with UCP1 Probe northern_blot->probe_ucp1 detect_signal Detect and Quantify UCP1 mRNA probe_ucp1->detect_signal western_blot Western Blot Analysis protein_extraction->western_blot probe_ucp1_protein Probe with UCP1 Antibody western_blot->probe_ucp1_protein detect_ucp1_protein Detect and Quantify UCP1 Protein probe_ucp1_protein->detect_ucp1_protein

Caption: Experimental workflow for UCP1 expression analysis.

Conclusion

This compound serves as a potent and selective tool for activating the β3-adrenergic signaling pathway. Its ability to stimulate lipolysis and thermogenesis in adipocytes has provided significant insights into the regulation of energy metabolism. The cellular mechanisms, revolving around the cAMP/PKA signaling cascade, are well-characterized, leading to the phosphorylation of key metabolic enzymes and transcription factors. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other β3-AR agonists in various physiological and pathological contexts. Further research focusing on obtaining comprehensive quantitative data will be crucial for the development of novel therapeutics targeting the β3-adrenergic receptor for metabolic diseases.

References

An In-depth Technical Guide on the Discovery and Chemical Structure of Ro 16-8714

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 16-8714 is a pioneering beta-adrenergic agonist renowned for its potent thermogenic and antihyperglycemic properties. Developed by Hoffmann-La Roche in the early 1980s, this compound emerged from a dedicated research program aimed at identifying novel therapeutic agents for obesity and type 2 diabetes. Its discovery was a significant step in understanding the role of atypical beta-adrenergic receptors, later classified as β3-adrenoceptors, in regulating energy metabolism. This technical guide provides a comprehensive overview of the discovery, chemical structure, and foundational pharmacological characterization of this compound.

Discovery and Development

This compound, with the chemical name p-[(R)-3-[bis-[(R)-p-hydroxyphenethyl]amino]butyl]benzamide, was synthesized as part of a series of phenylethanolaminobenzamides. The research, spearheaded by scientists at Hoffmann-La Roche, focused on developing compounds that could selectively stimulate thermogenesis in brown adipose tissue (BAT), a key site for non-shivering thermogenesis and energy expenditure.

The discovery process involved the systematic screening of newly synthesized compounds for their ability to increase oxygen consumption in vivo and stimulate lipolysis in isolated adipocytes. This compound was identified as a lead candidate due to its potent and selective effects on metabolic processes, with early studies highlighting its ability to normalize blood glucose levels in diabetic animal models and reduce fat accumulation.[1]

Chemical Structure

The chemical structure of this compound is characterized by a central benzamide moiety linked to a butyl chain, which in turn is substituted with a bis-[(R)-p-hydroxyphenethyl]amino group.

Chemical Formula: C₂₇H₃₂N₂O₃[2]

Molecular Weight: 432.56 g/mol [2]

IUPAC Name: 4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]benzamide

The specific stereochemistry of the molecule, with (R) configurations at the chiral centers, is crucial for its biological activity.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary scientific literature, the general synthesis of related phenylethanolaminobenzamides has been described in patents filed by Hoffmann-La Roche. The synthesis would likely involve the coupling of a suitably protected (R)-3-aminobutylbenzamide derivative with two equivalents of a protected (R)-p-hydroxyphenylethanolamine precursor, followed by deprotection steps.

Mechanism of Action

This compound exerts its effects primarily through the activation of beta-adrenergic receptors, with a notable selectivity for the β3-adrenoceptor subtype, which is highly expressed in brown and white adipose tissue.

Signaling Pathway

Activation of the β3-adrenoceptor by this compound initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates and activates key downstream targets, including hormone-sensitive lipase (HSL) and uncoupling protein 1 (UCP1).

Figure 1: Signaling pathway of this compound in brown adipocytes.

Pharmacological Data

The following tables summarize key quantitative data from foundational studies on this compound.

In Vitro Activity
ParameterCell/Tissue TypeValueReference
Adenylate Cyclase Activation Brown Adipose Tissue (obese rats)2.5-fold increase (vs. isoprenaline)[3][4]
Oxygen Consumption Isolated Brown AdipocytesStimulated to 1024 µmol O₂/h per g
Glucose Oxidation Isolated Brown AdipocytesPromoted
Lipogenesis Isolated Brown AdipocytesInhibited
In Vivo Activity
ParameterAnimal ModelEffectReference
β-Adrenoceptor Number Brown Adipose Tissue (obese rats)2.8-fold increase[3][4]
UCP1 mRNA Brown Adipose Tissue (lean & obese rats)Increased[3][4]
Nitrogen Retention Finishing PigsEnhanced[1]
Fat Content RatsReduced[1]

Experimental Protocols

Adenylate Cyclase Assay

Objective: To measure the effect of this compound on adenylate cyclase activity in brown adipose tissue membranes.

Methodology:

  • Membrane Preparation: Interscapular brown adipose tissue was homogenized in a buffer containing 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), and 1 mM EDTA. The homogenate was centrifuged at 1,000 g for 10 min, and the supernatant was then centrifuged at 40,000 g for 20 min to pellet the plasma membranes. The pellet was washed and resuspended in the assay buffer.

  • Assay Conditions: The assay mixture (50 µl) contained 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, a GTP-regenerating system (5 mM creatine phosphate and 50 units/ml creatine kinase), 1 mM cAMP, and [α-³²P]ATP (1-2 x 10⁶ cpm).

  • Incubation: The reaction was initiated by adding the membrane preparation (20-30 µg of protein) and incubated for 10 min at 30°C in the presence or absence of this compound or other agonists.

  • Quantification: The reaction was stopped by adding a solution containing unlabeled cAMP and [³H]cAMP (for recovery determination). The [³²P]cAMP formed was separated from [α-³²P]ATP by sequential chromatography on Dowex 50 and alumina columns. The radioactivity was quantified by liquid scintillation counting.

G cluster_0 Membrane Preparation cluster_1 Assay Homogenization Homogenize BAT Centrifugation1 Centrifuge (1,000 g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 Centrifuge (40,000 g) Supernatant1->Centrifugation2 Pellet Collect Pellet (Membranes) Centrifugation2->Pellet Wash Wash and Resuspend Pellet->Wash Mix Prepare Assay Mixture AddMembranes Add Membrane Preparation Mix->AddMembranes Incubate Incubate at 30°C AddMembranes->Incubate Stop Stop Reaction Incubate->Stop Separate Separate cAMP Stop->Separate Quantify Quantify Radioactivity Separate->Quantify

Figure 2: Experimental workflow for the adenylate cyclase assay.
Northern Blot Analysis of UCP1 mRNA

Objective: To determine the effect of this compound on the steady-state levels of uncoupling protein 1 (UCP1) mRNA.

Methodology:

  • RNA Extraction: Total RNA was extracted from interscapular brown adipose tissue using the guanidinium thiocyanate/caesium chloride method.

  • Electrophoresis: 15 µg of total RNA was denatured and electrophoresed on a 1.2% agarose gel containing 2.2 M formaldehyde.

  • Blotting: The RNA was transferred to a nylon membrane by capillary blotting and fixed by UV cross-linking.

  • Hybridization: The membrane was prehybridized and then hybridized overnight at 42°C with a ³²P-labeled cDNA probe specific for UCP1.

  • Washing and Autoradiography: The membrane was washed under stringent conditions to remove non-specifically bound probe, and the radioactive signal was detected by autoradiography.

  • Quantification: The intensity of the bands was quantified by densitometry.

Conclusion

This compound was a seminal discovery in the field of metabolic research, providing a powerful pharmacological tool to explore the therapeutic potential of β3-adrenoceptor agonism. Its development by Hoffmann-La Roche not only advanced the understanding of brown adipose tissue physiology but also paved the way for the development of subsequent generations of more selective β3-agonists for the treatment of obesity and type 2 diabetes. The data and methodologies presented in this guide offer a foundational understanding of this important compound for professionals in drug discovery and development.

References

In Vivo Metabolic Effects of Ro 16-8714: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 16-8714 is a phenylethanolamine derivative and a potent β-adrenergic agonist with demonstrated thermogenic, lipolytic, and antihyperglycemic properties. This technical guide provides a comprehensive overview of the in vivo metabolic effects of this compound, with a focus on its impact on energy expenditure, lipid metabolism, glucose homeostasis, and body composition. Detailed experimental protocols from key studies are presented, and signaling pathways and experimental workflows are visualized through diagrams. Quantitative data from human and animal studies are summarized in structured tables to facilitate comparison and analysis. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, metabolism, and drug development.

Introduction

Obesity and type 2 diabetes represent significant global health challenges. One therapeutic strategy has focused on the development of β-adrenergic agonists that can stimulate energy expenditure and improve metabolic parameters. This compound has been investigated for its potential in this area due to its effects on various metabolic processes. This guide synthesizes the available in vivo data on this compound, offering a detailed examination of its metabolic profile.

Effects on Energy Expenditure and Thermogenesis

This compound has been shown to increase energy expenditure in both humans and animal models, primarily through the stimulation of thermogenesis in brown adipose tissue (BAT).

Quantitative Data
SpeciesModelDoseRoute of AdministrationDurationEffect on Resting Energy Expenditure (REE)Heart Rate ChangeReference
HumanHealthy male volunteers5 mgOralSingle dose+10%+8%[1]
HumanHealthy male volunteers20 mgOralSingle dose+21%+49%[1]
Molecular Mechanisms in Brown Adipose Tissue

This compound exerts its thermogenic effects by activating β-adrenergic receptors, particularly the β3-adrenergic receptor, in brown adipocytes. This activation initiates a signaling cascade that leads to an increase in the expression and activity of uncoupling protein 1 (UCP1).

SpeciesModelTreatmentEffectFold ChangeReference
RatObese (fa/fa) ZuckerAcute this compoundIsoprenaline-stimulated adenylate cyclase activity2.5[2][3]
RatObese (fa/fa) ZuckerAcute this compoundNaF-stimulated adenylate cyclase activity2.0[2][3]
RatObese (fa/fa) ZuckerAcute this compoundβ-adrenoceptor number2.8[2][3]
RatLean and Obese ZuckerAcute this compoundUCP1 mRNAIncreased[2][3]
RatLean Zucker72 hours this compoundβ3-adrenergic receptor number-62%[4][5]
RatLean Zucker30 hours this compoundβ3-adrenergic receptor mRNA-93%[4][5]

Signaling Pathway

Ro168714_Thermogenesis_Pathway cluster_Cell Brown Adipocyte cluster_Mitochondrion Mitochondrion Ro168714 This compound beta3AR β3-Adrenergic Receptor Ro168714->beta3AR binds G_protein Gs Protein beta3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase (inactive) PKA->HSL phosphorylates HSL_active Hormone-Sensitive Lipase (active) Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes FFA Free Fatty Acids Triglycerides->FFA UCP1 UCP1 FFA->UCP1 activates Mitochondrion Mitochondrion Proton_gradient Proton Gradient Dissipation UCP1->Proton_gradient Heat Heat Production Proton_gradient->Heat

Caption: Signaling pathway of this compound-induced thermogenesis in brown adipocytes.

Effects on Lipid Metabolism

This compound has demonstrated lipolytic effects, contributing to the mobilization of fatty acids from adipose tissue.

Quantitative Data

Specific quantitative data on the in vivo effects of this compound on plasma free fatty acid and glycerol levels were not available in the initial search results. Further research is required to populate this table.

SpeciesModelDoseRoute of AdministrationDurationChange in Free Fatty AcidsChange in GlycerolReference
--------

Effects on Glucose Metabolism

This compound exhibits beneficial effects on glucose homeostasis, including hypoglycemic and insulinogenic properties.

Quantitative Data

Precise quantitative data on the in vivo effects of this compound on blood glucose and insulin levels were not available in the initial search results. Further research is required to populate this table.

SpeciesModelDoseRoute of AdministrationDurationChange in Blood GlucoseChange in InsulinReference
RatStreptozotocin-diabetic---Decreased-[6]
HumanHealthy----Insulinogenic effect noted[6]
Proposed Mechanisms

The antihyperglycemic effects of this compound are attributed to:

  • Decreased hepatic glucose production. [6]

  • Increased glucose utilization in oxidative muscles. [6]

  • Stimulation of carbohydrate oxidation. [7]

Effects on Body Composition and Nitrogen Retention

In livestock, particularly pigs, this compound has been shown to act as a repartitioning agent, promoting lean mass accretion and enhancing nitrogen retention.

Quantitative Data in Finishing Pigs
Treatment GroupProtein IntakeThis compound DoseDaily Weight Gain ( g/day )Carcass Nitrogen (g)Non-carcass Nitrogen (g)Carcass Fat (kg)Nitrogen Retention Efficiency (g/kg N intake)Reference
NPNormal0 mg/kg898181333022.1295[6]
NPpNormal60 mg/kg927197030919.9363[6]
LPLow0 mg/kg855178631223.4321[6]
LPpLow60 mg/kg810182528523.0327[6]

Experimental Protocols

Thermogenic Effect in Humans
  • Objective: To assess the thermogenic effect of this compound in healthy male volunteers.

  • Subjects: Healthy, normal-weight male volunteers.

  • Protocol:

    • Subjects fasted overnight.

    • A single oral dose of this compound (5 mg or 20 mg) or placebo was administered.

    • Resting Energy Expenditure (REE) was measured by indirect calorimetry.

    • Heart rate was monitored throughout the experiment.

  • Reference: [1]

Molecular Effects in Brown Adipose Tissue of Zucker Rats
  • Objective: To investigate the effect of this compound on β-adrenergic receptor signaling and UCP1 expression in the brown adipose tissue (BAT) of lean and obese Zucker rats.

  • Animals: Male lean (Fa/?) and obese (fa/fa) Zucker rats.

  • Protocol:

    • Acute Treatment: A single injection of this compound was administered.

    • Chronic Treatment: this compound was administered for 30 or 72 hours.

    • Interscapular brown adipose tissue (IBAT) was collected.

    • Plasma membranes were prepared from IBAT.

    • Adenylyl cyclase activity was measured in the presence of (-)-isoprenaline or NaF.

    • β-adrenergic receptor number was determined by radioligand binding assays.

    • UCP1 and β3-adrenergic receptor mRNA levels were quantified by Northern blot analysis.

  • Reference: [2][3][4][5]

Body Composition and Nitrogen Retention in Finishing Pigs
  • Objective: To determine the effects of this compound on growth performance, body composition, and nutrient retention in finishing pigs fed normal or low protein diets.

  • Animals: Finishing pigs (60 to 100 kg live weight).

  • Diets:

    • Normal Protein (NP): 138 g/kg diet

    • Low Protein (LP): 112 g/kg diet

  • Treatment Groups:

    • NP: Normal protein diet, no this compound.

    • NPp: Normal protein diet with 60 mg this compound per kg diet.

    • LP: Low protein diet, no this compound.

    • LPp: Low protein diet with 60 mg this compound per kg diet.

  • Protocol:

    • Pigs were fed their respective diets from 60 to 100 kg live weight.

    • Growth rate and feed intake were recorded.

    • At 100 kg, pigs were slaughtered, and carcass and non-carcass components were analyzed for nitrogen and fat content.

    • Nitrogen retention efficiency was calculated based on nitrogen intake and deposition.

  • Reference: [6]

Pig_Study_Workflow start Start: Finishing Pigs (60 kg) diet_allocation Dietary Group Allocation start->diet_allocation np_group Normal Protein (NP) diet_allocation->np_group npp_group Normal Protein + this compound (NPp) diet_allocation->npp_group lp_group Low Protein (LP) diet_allocation->lp_group lpp_group Low Protein + this compound (LPp) diet_allocation->lpp_group feeding_period Feeding Period (60 kg to 100 kg) np_group->feeding_period npp_group->feeding_period lp_group->feeding_period lpp_group->feeding_period slaughter Slaughter at 100 kg feeding_period->slaughter analysis Body Composition Analysis (Nitrogen, Fat) slaughter->analysis end End: Data Analysis analysis->end

Caption: Experimental workflow for the study on finishing pigs.

Discussion and Future Directions

This compound demonstrates a multifaceted metabolic profile with potential therapeutic implications for obesity and related metabolic disorders. Its ability to increase energy expenditure, promote lipolysis, improve glucose homeostasis, and act as a repartitioning agent highlights its pleiotropic effects. However, the significant increase in heart rate observed in human studies at higher doses is a notable concern that would need to be addressed in any potential clinical development.

Further research is warranted to fully elucidate the in vivo effects of this compound. Specifically, studies providing more detailed quantitative data on its impact on lipid and glucose metabolism in humans are needed. Investigating the long-term efficacy and safety of this compound, as well as its effects in diabetic populations, would be crucial for evaluating its therapeutic potential. The development of analogues with a more favorable therapeutic window, maximizing metabolic benefits while minimizing cardiovascular side effects, could be a promising avenue for future drug discovery efforts.

Conclusion

This compound is a potent β-adrenergic agonist with significant in vivo effects on metabolism. It effectively stimulates thermogenesis and enhances nitrogen retention, while also showing promise in improving glucose control. The data presented in this technical guide provide a comprehensive foundation for understanding the metabolic actions of this compound and for guiding future research in this area.

References

Methodological & Application

Application Notes and Protocols for Ro 16-8714 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 16-8714 is a selective β3-adrenergic receptor agonist known for its thermogenic, lipolytic, and anti-diabetic properties observed in various animal models. These application notes provide an overview of its mechanism of action and outline general protocols for its investigation in in vivo rodent studies based on available literature for compounds in the same class.

Disclaimer: Despite a comprehensive literature search, specific dosage information for this compound in mg/kg for in vivo rodent studies could not be definitively ascertained from the available resources. The dosage information provided herein is for other β3-adrenergic agonists and should be used as a reference for dose-ranging studies. Researchers should perform their own dose-finding experiments to determine the optimal and safe dosage for their specific experimental conditions.

Mechanism of Action

This compound exerts its effects by selectively activating β3-adrenergic receptors, which are predominantly expressed in adipose tissue. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to increased intracellular levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This pathway ultimately stimulates lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, and promotes thermogenesis, the production of heat, primarily in brown and beige adipose tissue.

Beta3_Signaling_Pathway cluster_cell Adipocyte Ro168714 This compound Beta3AR β3-Adrenergic Receptor Ro168714->Beta3AR binds G_Protein Gs Protein Beta3AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates (activates) Triglycerides Triglycerides HSL->Triglycerides hydrolyzes FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol Thermogenesis Thermogenesis FFA_Glycerol->Thermogenesis fuels Lipolysis Lipolysis FFA_Glycerol->Lipolysis

Caption: β3-Adrenergic Receptor Signaling Pathway.

Quantitative Data for β3-Adrenergic Agonists in Rodent Studies

The following table summarizes dosages of other selective β3-adrenergic agonists used in rodent models, which can serve as a reference for designing studies with this compound.

CompoundAnimal ModelDosageAdministration RouteStudy Focus
CL 316 ,243AJ Mice1 mg/kg/dayChronic infusionPrevention of diet-induced obesity
CL 316 ,243Zucker Diabetic Fatty Rats1 mg/kg/dInfusionAnti-obesity and anti-diabetic effects
BRL 37344ob/ob Mice1 mg/dayChronic infusion (20 days)UCP1 mRNA expression in BAT
AJ-9677Rats0.1 or 1 mg/kg per dayOralEnergy expenditure

Experimental Protocols

Below is a generalized protocol for an in vivo rodent study investigating the effects of a β3-adrenergic agonist on metabolic parameters. This should be adapted based on the specific research question and the chosen animal model.

Animal Model Selection
  • Obesity Models:

    • Genetic Models: ob/ob mice (leptin deficient), db/db mice (leptin receptor deficient), Zucker rats (fa/fa, leptin receptor mutation). These models are useful for studying the effects of the compound in the context of severe, genetically driven obesity and insulin resistance.

    • Diet-Induced Obesity (DIO) Models: C57BL/6J mice or Sprague-Dawley rats fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-16 weeks) to induce obesity, hyperlipidemia, and insulin resistance. This model is more representative of common human obesity.

Drug Preparation and Administration
  • Vehicle Selection: The choice of vehicle will depend on the solubility of this compound and the route of administration. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the agent kept low to avoid toxicity.

  • Administration Routes:

    • Intraperitoneal (IP) Injection: A common route for systemic administration. Ensure proper technique to avoid injection into the intestines or bladder.

    • Subcutaneous (SC) Injection: Allows for slower absorption compared to IP.

    • Oral Gavage (PO): Used to deliver a precise dose directly to the stomach. Requires skilled handling to prevent esophageal injury or aspiration.

    • Dietary Admixture: The compound can be mixed into the rodent chow. This method is less stressful for the animals but provides less control over the exact daily dosage due to variations in food intake. A study in finishing pigs utilized 60 mg of this compound per kg of diet.

Experimental Design and Procedures
  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low dose this compound, high dose this compound).

  • Dosing: Administer the compound or vehicle according to the chosen schedule (e.g., once daily) for the duration of the study (e.g., acute, 24 hours; chronic, 2-8 weeks).

  • Monitoring:

    • Body Weight and Food Intake: Measure daily or several times per week.

    • Metabolic Cages: Acclimate animals and then measure parameters such as oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity to assess energy expenditure.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and at the end of the study to assess glucose metabolism and insulin sensitivity.

    • Blood Sampling: Collect blood at specified time points for analysis of plasma glucose, insulin, free fatty acids, triglycerides, and other relevant biomarkers.

  • Terminal Procedures: At the end of the study, euthanize animals and collect tissues (e.g., white and brown adipose tissue, liver, skeletal muscle) for further analysis (e.g., gene expression, protein analysis, histology).

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Selection Animal Model Selection (e.g., DIO mice) Acclimation Acclimation (1-2 weeks) Animal_Selection->Acclimation Baseline_Measurements Baseline Measurements (Body Weight, GTT) Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Dosing Daily Dosing (Vehicle or this compound) Randomization->Dosing Monitoring Regular Monitoring (Body Weight, Food Intake) Dosing->Monitoring Metabolic_Cages Metabolic Cage Analysis (Energy Expenditure) Dosing->Metabolic_Cages Monitoring->Dosing Chronic Study GTT_ITT Final GTT / ITT Metabolic_Cages->GTT_ITT Terminal_Procedures Terminal Procedures (Euthanasia, Tissue Collection) GTT_ITT->Terminal_Procedures Data_Analysis Data Analysis and Interpretation Terminal_Procedures->Data_Analysis

Caption: General Experimental Workflow for an In Vivo Rodent Study.

Application Notes and Protocols for Ro 16-8714 Administration in Pigs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 16-8714 is a selective β-adrenergic agonist that has been investigated for its repartitioning effects in pigs. As a phenylethanolamine, it belongs to a class of compounds known to increase protein accretion and decrease fat deposition in livestock animals. These effects are primarily mediated through the activation of β-adrenergic receptors in muscle and adipose tissues, leading to enhanced muscle growth and lipolysis. This document provides detailed application notes and protocols for the administration of this compound to pigs for research purposes.

Data Presentation

The following tables summarize the quantitative effects of dietary this compound administration on the growth performance, carcass composition, and nitrogen retention in finishing pigs.

Table 1: Effect of this compound on Growth Performance of Finishing Pigs (60-100 kg Live Weight)

ParameterControl GroupThis compound Group (60 mg/kg feed)Percentage Change
Average Daily Gain ( g/day )855 - 898810 - 927-5.3% to +3.2%
Feed Intake ( kg/day )Not significantly alteredNot significantly altered-
Feed to Gain Ratio ( kg/kg )2.94 - 3.042.82 - 3.24-4.1% to +6.6%
Killing-out Proportion (g/kg)820830+1.2%

Table 2: Effect of this compound on Carcass Composition and Nitrogen Retention

ParameterControl GroupThis compound Group (60 mg/kg feed)Percentage Change
Carcass Protein ContentBaselineIncreasedData not available
Carcass Fat ContentBaselineDecreasedData not available
Daily Fat AccretionBaselineReduced by 14.4%-14.4%
Nitrogen DepositionBaselineImprovedData not available
Gross Efficiency of Nitrogen DepositionBaselineImproved by 22% (P < 0.05)+22%

Experimental Protocols

1. Preparation of Medicated Feed

This protocol describes the preparation of a swine finishing diet supplemented with this compound.

Materials:

  • Standard swine finishing feed (mash form)

  • This compound (powder form)

  • Micro-ingredient carrier (e.g., finely ground corn)

  • Feed mixer

Procedure:

  • Determine the required amount of this compound: For a target concentration of 60 mg/kg of feed, calculate the total amount of this compound needed for the desired batch size of feed.

  • Pre-mixing: To ensure even distribution, first create a pre-mix.

    • Weigh the calculated amount of this compound.

    • Mix the this compound with a small amount of a micro-ingredient carrier (e.g., 1 kg of finely ground corn for a 100 kg batch of feed).

    • Thoroughly blend the pre-mix until the this compound is homogeneously distributed within the carrier.

  • Final Mixing:

    • Add approximately half of the total volume of the basal feed to the mixer.

    • Add the pre-mix to the mixer.

    • Add the remaining basal feed on top of the pre-mix.

    • Mix the entire batch for a minimum of 15 minutes to ensure uniform distribution of the this compound. The exact mixing time may vary depending on the mixer's specifications.

  • Quality Control: It is recommended to take multiple samples from the final mixed feed for analysis to confirm the concentration and homogeneity of this compound.

2. In-vivo Administration and Growth Performance Trial

This protocol outlines an experimental design to evaluate the effects of this compound on the growth performance and carcass composition of finishing pigs.

Experimental Animals:

  • Castrated male (barrows) or female (gilts) Large White pigs are commonly used.

  • Animals should be healthy and of a uniform initial body weight (approximately 60 kg).

Housing and Diet:

  • Pigs should be housed in individual pens to allow for accurate measurement of individual feed intake.

  • Provide ad libitum access to water throughout the experiment.

  • The basal diet should be formulated to meet or exceed the nutrient requirements for finishing pigs, with controlled levels of crude protein and energy.

Experimental Design:

  • Acclimatization: Upon arrival, allow the pigs a one-week acclimatization period to the new environment and basal diet.

  • Randomization: Randomly allocate pigs to one of the following treatment groups:

    • Control Group: Fed the basal diet.

    • Treatment Group: Fed the basal diet supplemented with 60 mg/kg of this compound.

  • Experimental Period: The trial should be conducted from an initial body weight of approximately 60 kg to a final body weight of approximately 100 kg.

  • Data Collection:

    • Body Weight: Record the individual body weight of each pig at the beginning of the trial and weekly thereafter.

    • Feed Intake: Measure and record the daily feed intake for each pig.

    • Health Status: Monitor the pigs daily for any signs of adverse health effects.

  • Carcass Analysis (at the end of the trial):

    • At the target body weight of 100 kg, pigs are euthanized for carcass analysis.

    • Measure parameters such as carcass weight, backfat thickness, and loin muscle area.

    • Collect tissue samples (e.g., longissimus dorsi muscle, backfat) for compositional analysis (protein, fat, moisture content).

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_trial Phase 2: In-vivo Trial cluster_analysis Phase 3: Analysis animal_selection Animal Selection (Pigs ~60 kg) acclimatization Acclimatization (1 week) animal_selection->acclimatization diet_prep Diet Preparation (Control & Medicated Feed) randomization Randomization to Treatment Groups diet_prep->randomization acclimatization->randomization feeding_period Experimental Feeding (60 kg to 100 kg) randomization->feeding_period data_collection Data Collection (Weight, Feed Intake) feeding_period->data_collection euthanasia Euthanasia & Carcass Collection data_collection->euthanasia carcass_analysis Carcass Composition Analysis euthanasia->carcass_analysis data_analysis Statistical Analysis carcass_analysis->data_analysis

Caption: Experimental workflow for a pig feeding trial with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Ro168714 This compound beta_receptor β-Adrenergic Receptor Ro168714->beta_receptor binds g_protein Gs Protein beta_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates pi3k PI3K pka->pi3k activates muscle_hypertrophy ↑ Muscle Protein Synthesis (Hypertrophy) pka->muscle_hypertrophy lipolysis ↑ Lipolysis pka->lipolysis pi3k->muscle_hypertrophy

Caption: Proposed signaling pathway of this compound in muscle and fat cells.

Application Notes and Protocols for Measuring Thermogenesis after Ro 16-8714 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 16-8714 is a selective β3-adrenergic receptor agonist known to induce thermogenesis, primarily through the activation of brown adipose tissue (BAT).[1][2] This document provides detailed application notes and experimental protocols for measuring the thermogenic effects of this compound in a research setting. The protocols outlined below are intended to guide researchers in accurately quantifying changes in energy expenditure, BAT activity, and related physiological parameters following treatment with this compound.

The β3-adrenergic receptor is a key regulator of lipolysis and thermogenesis in adipocytes.[3] Upon activation by an agonist like this compound, a signaling cascade is initiated that results in the increased expression of Uncoupling Protein 1 (UCP1) and enhanced metabolic activity in BAT.[2][4] Measuring these downstream effects is crucial for evaluating the efficacy and mechanism of action of this compound and other potential thermogenic agents.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various thermogenic parameters as reported in the scientific literature.

Table 1: Effect of this compound on Resting Energy Expenditure (REE) in Humans

Dosage (Oral)Change in REEHeart Rate EnhancementReference
5 mg+10%+8%[5]
20 mg+21%+49%[5]

Table 2: Effect of this compound on Oxygen Consumption in Isolated Rat Brown Adipocytes

TreatmentOxygen Consumption (µmol O₂/h/g lipid)Fold Increase from BasalReference
Basal278-[6]
This compound (20 µM)1024~3.7[6]

Table 3: Effect of Acute this compound Treatment on Brown Adipose Tissue in Obese (fa/fa) Zucker Rats

ParameterFold Increase vs. ControlReference
(-)-Isoprenaline-stimulated Adenylyl Cyclase Activity2.5[2]
NaF-stimulated Adenylyl Cyclase Activity2.0[2]
β-adrenoceptor Number2.8[2]
UCP1 mRNA LevelIncreased to the same extent as in lean rats[2]

Signaling Pathway

The thermogenic effects of this compound are mediated through the β3-adrenergic signaling pathway in brown adipocytes. The diagram below illustrates the key steps in this pathway, from receptor activation to the induction of thermogenesis.

Ro168714_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound B3_AR β3-Adrenergic Receptor This compound->B3_AR Binds G_protein Gs Protein B3_AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates p38_MAPK p38 MAPK PKA->p38_MAPK Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates UCP1_Gene UCP1 Gene CREB->UCP1_Gene Binds to promoter p38_MAPK->UCP1_Gene Activates transcription factors Lipolysis Lipolysis HSL->Lipolysis FFA Free Fatty Acids (FFA) Lipolysis->FFA UCP1_Protein UCP1 Protein FFA->UCP1_Protein Activates UCP1_mRNA UCP1 mRNA UCP1_Gene->UCP1_mRNA Transcription UCP1_mRNA->UCP1_Protein Translation Thermogenesis Thermogenesis (Heat Production) UCP1_Protein->Thermogenesis Mediates

Caption: β3-Adrenergic signaling cascade initiated by this compound.

Experimental Protocols

Measurement of Whole-Body Energy Expenditure using Indirect Calorimetry

This protocol describes the measurement of oxygen consumption (VO₂) and carbon dioxide production (VCO₂) in rodents to determine energy expenditure following this compound administration.

Experimental Workflow:

Indirect_Calorimetry_Workflow Acclimatization 1. Animal Acclimatization (24-48h in metabolic cages) Baseline 2. Baseline Measurement (12-24h recording of VO₂, VCO₂, activity) Acclimatization->Baseline Treatment 3. This compound Administration (Oral gavage or injection) Baseline->Treatment Measurement 4. Post-Treatment Measurement (Continuous recording for 2-4h) Treatment->Measurement Data_Analysis 5. Data Analysis (Calculate EE, RER, and compare to baseline) Measurement->Data_Analysis

Caption: Workflow for indirect calorimetry experiment.

Methodology:

  • Animal Acclimatization:

    • House individual mice in metabolic cages (e.g., from TSE Systems, Columbus Instruments) for at least 24-48 hours before the experiment to allow them to adapt to the new environment.

    • Maintain a constant temperature and light-dark cycle. Provide ad libitum access to food and water.

  • System Calibration:

    • Calibrate the O₂ and CO₂ sensors of the indirect calorimetry system according to the manufacturer's instructions using standard gas mixtures.

  • Baseline Measurement:

    • Record baseline VO₂, VCO₂, respiratory exchange ratio (RER = VCO₂/VO₂), and physical activity for 12-24 hours to establish a stable baseline for each animal.

  • This compound Administration:

    • Prepare this compound solution in a suitable vehicle (e.g., saline).

    • Administer the desired dose of this compound to the animals via oral gavage or intraperitoneal injection. Administer vehicle to the control group.

  • Post-Treatment Measurement:

    • Immediately return the animals to the metabolic cages and continue recording VO₂, VCO₂, RER, and activity for at least 2-4 hours.

  • Data Analysis:

    • Calculate Energy Expenditure (EE) using the Weir equation: EE (kcal/day) = [3.9 x VO₂ (L/day)] + [1.1 x VCO₂ (L/day)].

    • Analyze the change in EE, VO₂, and RER from baseline following this compound treatment. Compare the responses between the treated and control groups.

Assessment of Brown Adipose Tissue (BAT) Activity using ¹⁸F-FDG MicroPET/CT

This protocol details the use of fluorine-18 fluorodeoxyglucose (¹⁸F-FDG) positron emission tomography/computed tomography (PET/CT) to visualize and quantify the metabolic activity of BAT in response to this compound.

Methodology:

  • Animal Preparation:

    • Fast the mice for 4-6 hours before the imaging session to reduce background ¹⁸F-FDG uptake in other tissues.

    • Administer this compound at the desired dose and time point before the ¹⁸F-FDG injection.

  • ¹⁸F-FDG Injection:

    • Anesthetize the mice with isoflurane.

    • Inject a dose of ¹⁸F-FDG (typically 200-300 µCi) intravenously or intraperitoneally.

  • Uptake Period:

    • Maintain the mice under anesthesia and keep them warm for 45-60 minutes to allow for ¹⁸F-FDG uptake into tissues.

  • MicroPET/CT Imaging:

    • Position the anesthetized mouse in the microPET/CT scanner.

    • Perform a CT scan for anatomical localization, followed by a PET scan to detect ¹⁸F-FDG distribution.

  • Image Analysis:

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the interscapular BAT depot.

    • Quantify the ¹⁸F-FDG uptake in the BAT ROIs, typically expressed as the standardized uptake value (SUV).

    • Compare the SUV in the BAT of this compound-treated animals to that of control animals.

Measurement of UCP1 mRNA Expression in BAT by qPCR

This protocol outlines the quantification of Uncoupling Protein 1 (UCP1) gene expression in BAT as a molecular marker of thermogenic activation.

Methodology:

  • Tissue Collection:

    • Euthanize the mice at the desired time point after this compound treatment.

    • Dissect the interscapular BAT depot, snap-freeze it in liquid nitrogen, and store it at -80°C until RNA extraction.

  • RNA Extraction:

    • Extract total RNA from the BAT samples using a commercial kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen) according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry.

    • Use primers specific for UCP1 and a reference gene (e.g., β-actin, GAPDH) for normalization.

    • Typical qPCR cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis:

    • Calculate the relative expression of UCP1 mRNA using the ΔΔCt method.

    • Compare the normalized UCP1 expression levels between the this compound-treated and control groups.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the thermogenic effects of this compound. By employing these methodologies, researchers can obtain robust and reproducible data on changes in whole-body energy metabolism, brown adipose tissue activity, and the underlying molecular mechanisms. This information is invaluable for the preclinical evaluation of this compound and other compounds targeting thermogenesis for potential therapeutic applications in metabolic diseases.

References

Application Notes and Protocols for Studying Beta-3 Adrenergic Receptor Function with Ro 16-8714

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 16-8714 is a synthetic agonist of the beta-adrenergic receptors, with a notable, though not exclusive, affinity for the beta-3 adrenergic receptor (β3-AR). This compound has been instrumental in preclinical research to elucidate the physiological and pharmacological roles of the β3-AR, particularly in metabolic regulation. Activation of the β3-AR is primarily associated with the stimulation of lipolysis in white adipose tissue and thermogenesis in brown adipose tissue, making it a key target for the development of anti-obesity and anti-diabetic therapeutics.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound as a tool to investigate β3-AR function, including its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound exerts its effects by binding to and activating beta-adrenergic receptors, leading to the stimulation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates protein kinase A (PKA). In adipose tissue, PKA phosphorylates and activates hormone-sensitive lipase (HSL), which is responsible for the hydrolysis of triglycerides into free fatty acids and glycerol. This signaling cascade is the foundation of the lipolytic and thermogenic effects observed upon β3-AR stimulation.

While this compound is frequently used to study β3-AR, it is important to note that it can also exhibit activity at β1-adrenergic receptors, particularly at higher concentrations, which can result in cardiovascular effects such as an increased heart rate.[4]

Data Presentation

The following table summarizes the available pharmacological data for this compound. It is important to note that precise Ki and EC50 values for this compound across all beta-adrenergic receptor subtypes are not consistently reported in the publicly available literature. The data presented here is based on qualitative descriptions and findings from various studies.

ParameterReceptor SubtypeSpeciesValueReference
Selectivity β3-ARRodentPreferential agonist[1][5]
β1-ARHumanAgonist activity observed[4]
β2-ARNot specifiedLess pronounced activity[4]
Functional Effect ThermogenesisHuman, RodentIncreased[1][4]
LipolysisRodentIncreased
Adenylyl Cyclase ActivityRodentIncreased[6][7]

Experimental Protocols

In Vitro Experiments

1. Adenylyl Cyclase Activation Assay in Cells Expressing β3-AR

This protocol is designed to measure the ability of this compound to stimulate cAMP production in a cellular context.

  • Materials:

    • Cells stably expressing the β3-adrenergic receptor (e.g., CHO-K1, HEK293)

    • Cell culture medium (e.g., DMEM/F12)

    • This compound

    • Isoproterenol (non-selective beta-agonist, positive control)

    • Propranolol (beta-antagonist, negative control)

    • Phosphodiesterase inhibitor (e.g., IBMX)

    • Lysis buffer

    • cAMP assay kit (e.g., ELISA, TR-FRET)

  • Protocol:

    • Seed β3-AR expressing cells in a 96-well plate and grow to 80-90% confluency.

    • On the day of the assay, replace the growth medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.

    • Prepare serial dilutions of this compound and control compounds (isoproterenol, propranolol) in serum-free medium.

    • Add the compounds to the respective wells and incubate for 15-30 minutes at 37°C.

    • Lyse the cells using the lysis buffer provided with the cAMP assay kit.

    • Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.

2. Lipolysis Assay in Primary Adipocytes

This protocol measures the release of glycerol from adipocytes as an indicator of lipolysis stimulated by this compound.

  • Materials:

    • Isolated primary adipocytes (e.g., from rodent epididymal fat pads)

    • Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA

    • This compound

    • Isoproterenol (positive control)

    • Insulin (inhibitor of lipolysis, negative control)

    • Glycerol assay kit

  • Protocol:

    • Isolate primary adipocytes from adipose tissue by collagenase digestion.

    • Wash the isolated adipocytes with KRBH buffer.

    • Resuspend the adipocytes in KRBH buffer containing 2% BSA.

    • Aliquot the adipocyte suspension into a 96-well plate.

    • Add serial dilutions of this compound and control compounds to the wells.

    • Incubate the plate at 37°C for 1-2 hours in a shaking water bath.

    • At the end of the incubation, centrifuge the plate to separate the adipocytes from the infranatant.

    • Carefully collect the infranatant for glycerol measurement.

    • Determine the glycerol concentration using a commercial glycerol assay kit.

    • Normalize the glycerol release to the total protein or lipid content of the adipocytes in each well.

In Vivo Experiment

1. Measurement of Thermogenesis in Rodents by Indirect Calorimetry

This protocol outlines the measurement of changes in energy expenditure in response to this compound administration.

  • Materials:

    • Rodents (e.g., mice or rats)

    • Indirect calorimetry system

    • This compound

    • Vehicle control (e.g., saline)

    • Animal scale

  • Protocol:

    • Acclimatize the animals to the individual metabolic cages of the indirect calorimetry system for at least 24 hours before the experiment.

    • Ensure free access to food and water during the acclimatization period.

    • On the day of the experiment, record the baseline oxygen consumption (VO2) and carbon dioxide production (VCO2) for each animal for a defined period (e.g., 1-2 hours).

    • Administer this compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection, oral gavage).

    • Immediately return the animals to their metabolic cages and continue recording VO2 and VCO2 for several hours.

    • Calculate the energy expenditure (EE) using the formula: EE = (3.815 + 1.232 x RER) x VO2, where RER is the respiratory exchange ratio (VCO2/VO2).

    • Analyze the change in energy expenditure from baseline in the this compound treated group compared to the vehicle control group.

Visualizations

G Beta-3 Adrenergic Receptor Signaling Pathway Ro168714 This compound Beta3AR Beta-3 Adrenergic Receptor Ro168714->Beta3AR Binds to Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_active Hormone-Sensitive Lipase (Active) PKA->HSL_active Phosphorylates & Activates HSL_inactive Hormone-Sensitive Lipase (Inactive) HSL_inactive->PKA Lipolysis Lipolysis HSL_active->Lipolysis Catalyzes Triglycerides Triglycerides Triglycerides->Lipolysis Thermogenesis Thermogenesis Lipolysis->Thermogenesis Leads to G Experimental Workflow for Characterizing this compound cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation ReceptorBinding Receptor Binding Assays (β1, β2, β3 subtypes) AdenylylCyclase Adenylyl Cyclase Assay (cAMP accumulation) ReceptorBinding->AdenylylCyclase Determine functional potency LipolysisAssay Lipolysis Assay (Glycerol release) AdenylylCyclase->LipolysisAssay Confirm downstream effect Thermogenesis Indirect Calorimetry (Energy Expenditure) LipolysisAssay->Thermogenesis LipidMetabolism Plasma Metabolite Analysis (Free Fatty Acids, Glycerol) Thermogenesis->LipidMetabolism Correlate with metabolic changes Cardiovascular Cardiovascular Monitoring (Heart Rate, Blood Pressure) Thermogenesis->Cardiovascular Assess off-target effects DataAnalysis Data Analysis & Interpretation (Selectivity, Potency, Efficacy) LipidMetabolism->DataAnalysis Cardiovascular->DataAnalysis Start This compound Start->ReceptorBinding Start->Thermogenesis

References

Application of Ro 16-8714 in Diabetes Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 16-8714 is a selective agonist for the β3-adrenergic receptor (β3-AR), a key regulator of metabolism, particularly in adipose tissue and muscle. In the context of diabetes research, this compound has been utilized as a pharmacological tool to investigate the therapeutic potential of β3-AR activation. Its actions primarily revolve around enhancing energy expenditure, improving insulin sensitivity, and modulating glucose and lipid metabolism. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical diabetes research, focusing on rodent models of obesity and type 2 diabetes.

Mechanism of Action

This compound exerts its effects by binding to and activating β3-adrenergic receptors, which are predominantly expressed in brown adipose tissue (BAT) and white adipose tissue (WAT). Activation of β3-AR in BAT stimulates thermogenesis, the process of heat production, which contributes to increased energy expenditure. In both BAT and WAT, β3-AR activation leads to lipolysis, the breakdown of triglycerides into free fatty acids and glycerol. The released fatty acids can then be used as an energy source. Furthermore, β3-AR agonism has been shown to enhance glucose uptake in tissues such as brown adipose tissue and skeletal muscle, contributing to its anti-diabetic effects.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound observed in key preclinical studies.

Table 1: Effect of Acute this compound Treatment on Brown Adipose Tissue (BAT) in Obese (fa/fa) Zucker Rats [3]

ParameterControl (Obese)This compound Treated (Obese)Fold Change
(-)-Isoprenaline-Stimulated Adenylyl Cyclase ActivityDecreased by 40% vs. Lean2.5-fold increase vs. Control (Obese)↑ 2.5
NaF-Stimulated Adenylyl Cyclase ActivityDecreased by 38% vs. Lean2.0-fold increase vs. Control (Obese)↑ 2.0
β-Adrenoceptor NumberNot specified2.8-fold increase vs. Control (Obese)↑ 2.8

Note: The study by Muzzin et al. (1989) did not provide absolute values with standard deviations, but rather fold changes relative to the control obese group. The control obese rats showed decreased adenylyl cyclase activity compared to their lean counterparts.[3]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound on Glucose Homeostasis in Streptozotocin-Induced Diabetic Rats

This protocol outlines a typical in vivo experiment to evaluate the effects of this compound on blood glucose and insulin levels in a rat model of type 1 diabetes.

1. Induction of Diabetes:

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Procedure: Induce diabetes by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50-65 mg/kg body weight.[1][4][5] STZ should be freshly dissolved in cold 0.1 M citrate buffer (pH 4.5).

  • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.[4][6]

2. Experimental Groups:

  • Group 1: Non-diabetic control (vehicle treatment).

  • Group 2: Diabetic control (vehicle treatment).

  • Group 3: Diabetic treated with this compound.

3. Drug Administration:

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).

  • Dosage and Administration: Administer this compound via i.p. injection or oral gavage. The specific dose should be determined based on preliminary dose-response studies, with literature suggesting a range of doses for β3-AR agonists. For an acute study, a single dose would be administered. For a chronic study, daily administration for a period of 1-4 weeks is common.

4. Blood Sampling and Analysis:

  • Collect blood samples from the tail vein at baseline (before treatment) and at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours for an acute study, or weekly for a chronic study).

  • Glucose Measurement: Measure blood glucose levels immediately using a glucometer.

  • Insulin Measurement: Collect blood in EDTA-containing tubes, centrifuge to obtain plasma, and store at -80°C. Plasma insulin levels can be determined using a commercially available rat insulin ELISA kit.[7][8]

5. Statistical Analysis:

  • Data should be expressed as mean ± SEM.

  • Statistical significance between groups can be determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test). A p-value of <0.05 is typically considered statistically significant.

Protocol 2: In Vitro Adenylyl Cyclase Activity Assay in Brown Adipose Tissue

This protocol is adapted from studies investigating the effects of β-adrenergic agonists on adenylyl cyclase activity in BAT.[3]

1. Tissue Preparation:

  • Euthanize rats and rapidly excise interscapular brown adipose tissue (IBAT).

  • Homogenize the tissue in a cold buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Prepare a crude membrane fraction by differential centrifugation.

2. Adenylyl Cyclase Assay:

  • The assay mixture should contain:

    • Tris-HCl buffer (pH 7.4)
    • MgCl₂
    • ATP (substrate)
    • An ATP regenerating system (e.g., creatine phosphate and creatine kinase)
    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
    • [α-³²P]ATP as a tracer.

  • Add the membrane preparation to the assay mixture.

  • Stimulation:

    • Basal activity: no stimulator.
    • This compound stimulated activity: Add varying concentrations of this compound.
    • Positive controls: Isoprenaline (a non-selective β-agonist) and NaF (a direct G-protein activator).

  • Incubate the reaction at 30°C for a defined period (e.g., 10-15 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled cAMP).

3. Quantification of cAMP:

  • Separate the newly synthesized [³²P]cAMP from other radiolabeled nucleotides using sequential column chromatography (e.g., Dowex and alumina columns).

  • Quantify the amount of [³²P]cAMP using liquid scintillation counting.

4. Data Analysis:

  • Calculate the adenylyl cyclase activity as pmol of cAMP formed per mg of protein per minute.

  • Express the results as mean ± SEM.

  • Compare the stimulated activity to the basal activity to determine the fold-increase.

Mandatory Visualizations

Signaling_Pathway Ro168714 This compound Beta3AR β3-Adrenergic Receptor Ro168714->Beta3AR binds & activates Gs Gs Protein Beta3AR->Gs activates GlucoseUptake Glucose Uptake (e.g., in BAT, Muscle) Beta3AR->GlucoseUptake stimulates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates & activates UCP1 UCP1 PKA->UCP1 upregulates expression Triglycerides Triglycerides HSL->Triglycerides hydrolyzes FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol Thermogenesis Thermogenesis UCP1->Thermogenesis mediates

Caption: Signaling pathway of this compound via the β3-adrenergic receptor.

Experimental_Workflow cluster_Induction Diabetes Induction cluster_Treatment Treatment Groups cluster_Measurement Data Collection & Analysis Rat Wistar/Sprague-Dawley Rats STZ Streptozotocin (STZ) Injection (i.p.) Rat->STZ DiabeticRat Diabetic Rat Model (Blood Glucose > 250 mg/dL) STZ->DiabeticRat Group2 Diabetic Control (Vehicle) DiabeticRat->Group2 Group3 Diabetic + this compound DiabeticRat->Group3 Group1 Non-Diabetic Control (Vehicle) BloodSampling Blood Sampling (Tail Vein) Group1->BloodSampling Group2->BloodSampling Group3->BloodSampling Glucose Blood Glucose Measurement BloodSampling->Glucose Insulin Plasma Insulin (ELISA) BloodSampling->Insulin Analysis Statistical Analysis Glucose->Analysis Insulin->Analysis

Caption: Workflow for in vivo assessment of this compound in diabetic rats.

Conclusion

This compound serves as a valuable research tool for elucidating the role of the β3-adrenergic receptor in the pathophysiology of diabetes and obesity. The protocols provided herein offer a framework for investigating its effects on glucose homeostasis and cellular signaling. Researchers should optimize these protocols based on their specific experimental objectives and available resources. The quantitative data presented highlights the potential of β3-AR agonism to modulate key metabolic pathways, warranting further investigation into the therapeutic utility of this drug class in metabolic diseases.

References

Application Notes and Protocols for In Vitro Assays Using Ro 16-8714 on Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 16-8714 is a selective agonist for the β3-adrenergic receptor (β3-AR), a key regulator of metabolic processes in adipocytes, particularly in brown and beige fat. Activation of the β3-AR stimulates a signaling cascade that enhances lipolysis, increases glucose uptake, and promotes the expression of thermogenic genes such as Uncoupling Protein 1 (UCP1). These effects make this compound and other β3-AR agonists promising candidates for the research and development of therapeutics targeting obesity and related metabolic disorders.

These application notes provide detailed protocols for essential in vitro assays to characterize the effects of this compound on cultured adipocytes. The included methodologies cover brown adipocyte differentiation, lipolysis assays, glucose uptake assays, and analysis of UCP1 expression.

Data Presentation

The following tables summarize the quantitative effects of this compound on key metabolic processes in adipocytes. Note: Specific EC50 values for this compound in in vitro adipocyte assays are not extensively reported in publicly available literature. The data presented here are illustrative and based on the known pharmacology of potent β3-AR agonists. Researchers should determine specific dose-response curves for their experimental system.

Table 1: Effect of this compound on Adenylyl Cyclase Activity in Brown Adipocyte Membranes

ParameterValueCell TypeReference
Fold Increase in (-)-Isoprenaline-Stimulated Activity2.5-foldObese (fa/fa) Zucker Rat IBAT Membranes[1][2]
Fold Increase in NaF-Stimulated Activity2.0-foldObese (fa/fa) Zucker Rat IBAT Membranes[1][2]

Table 2: Effect of this compound on UCP1 mRNA Expression in Brown Adipocytes

TreatmentFold Increase in UCP1 mRNACell TypeNotesReference
Acute this compoundSignificant IncreaseLean and Obese Zucker Rat IBATIn vivo treatment followed by ex vivo analysis.[1][2]
Norepinephrine (via β3-AR)-Cultured Brown Adipocytesβ3-AR stimulation is a known inducer of UCP1.[3]

Experimental Protocols

Primary Brown Adipocyte Culture and Differentiation

This protocol describes the isolation and differentiation of primary preadipocytes from the interscapular brown adipose tissue (BAT) of newborn mice.[4][5][6][7][8]

Materials:

  • Newborn mice (1-3 days old)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase Type II

  • Insulin, 3-isobutyl-1-methylxanthine (IBMX), Dexamethasone, Triiodothyronine (T3), Rosiglitazone

  • Cell strainers (100 µm)

  • 6-well culture plates

Procedure:

  • Isolation: Euthanize newborn mice and dissect the interscapular BAT depot into sterile PBS. Mince the tissue finely and digest with collagenase type II (1 mg/mL in DMEM) for 30-45 minutes at 37°C with gentle shaking.

  • Filtration and Plating: Neutralize the collagenase with DMEM containing 10% FBS. Filter the cell suspension through a 100 µm cell strainer. Centrifuge the filtrate, resuspend the pellet in growth medium (DMEM with 10% FBS and penicillin-streptomycin), and plate in 6-well plates.

  • Expansion: Culture the preadipocytes in growth medium until they reach confluence.

  • Differentiation Cocktail: Two days post-confluence, induce differentiation by changing the medium to a differentiation cocktail containing DMEM with 10% FBS, insulin (20 nM), IBMX (0.5 mM), dexamethasone (1 µM), T3 (1 nM), and rosiglitazone (1 µM).

  • Maturation: After 48 hours, replace the differentiation cocktail with maintenance medium (DMEM with 10% FBS and 20 nM insulin), changing the medium every two days. Mature, lipid-laden brown adipocytes should be visible by day 7-10.

Lipolysis Assay (Glycerol Release)

This assay measures the release of glycerol into the medium as an indicator of lipolysis.

Materials:

  • Differentiated brown adipocytes in 24- or 48-well plates

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA

  • This compound stock solution

  • Isoproterenol (positive control)

  • Glycerol Assay Reagent (e.g., Free Glycerol Reagent)

  • Glycerol standards

  • 96-well plate for colorimetric reading

  • Plate reader

Procedure:

  • Pre-incubation: Wash the differentiated adipocytes twice with warm PBS and then pre-incubate in serum-free medium for 2-4 hours.

  • Stimulation: Wash the cells with KRBH buffer and then incubate with KRBH buffer containing various concentrations of this compound (e.g., 1 nM to 10 µM) or isoproterenol (e.g., 10 µM) for 1-2 hours at 37°C. Include a vehicle control.

  • Sample Collection: Collect the supernatant from each well.

  • Glycerol Measurement: Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Data Analysis: Generate a glycerol standard curve to determine the glycerol concentration in the samples. Normalize the data to total protein content per well.

Glucose Uptake Assay

This protocol measures the uptake of 2-deoxy-D-[³H]-glucose to assess glucose transport.

Materials:

  • Differentiated brown adipocytes in 12- or 24-well plates

  • Krebs-Ringer HEPES (KRH) buffer

  • This compound stock solution

  • Insulin (positive control)

  • 2-deoxy-D-[³H]-glucose

  • Cytochalasin B

  • Scintillation fluid and counter

Procedure:

  • Serum Starvation: Wash the adipocytes with PBS and incubate in serum-free DMEM for 4 hours at 37°C.

  • Pre-stimulation: Wash the cells with KRH buffer and incubate for 30 minutes at 37°C.

  • Stimulation: Add this compound at various concentrations (e.g., 10 nM to 100 µM) or insulin (e.g., 100 nM) and incubate for 30 minutes.

  • Glucose Uptake: Add 2-deoxy-D-[³H]-glucose to each well and incubate for 10 minutes. To determine non-specific uptake, add cytochalasin B to a subset of wells 15 minutes prior to the addition of radiolabeled glucose.

  • Lysis and Measurement: Stop the uptake by washing the cells three times with ice-cold PBS. Lyse the cells with 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific uptake from all values and normalize to protein concentration.

UCP1 mRNA Expression Analysis (RT-qPCR)

This protocol quantifies the relative expression of UCP1 mRNA in response to this compound.

Materials:

  • Differentiated brown adipocytes in 6-well plates

  • This compound stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for UCP1 and a reference gene (e.g., β-actin or GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat differentiated brown adipocytes with various concentrations of this compound for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for UCP1 and a reference gene.

  • Data Analysis: Calculate the relative expression of UCP1 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations

Signaling Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ro168714 This compound b3AR β3-Adrenergic Receptor Ro168714->b3AR Binds Gs Gs Protein b3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Activates) GLUT Glucose Transporters PKA->GLUT Promotes Translocation CREB CREB PKA->CREB Phosphorylates (Activates) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes Glycerol_FFA Glycerol + Free Fatty Acids Triglycerides->Glycerol_FFA Glucose Glucose GLUT->Glucose Uptake UCP1_Gene UCP1 Gene CREB->UCP1_Gene Induces Transcription UCP1_mRNA UCP1 mRNA UCP1_Gene->UCP1_mRNA G cluster_lipolysis Lipolysis Assay Workflow A Differentiated Brown Adipocytes B Serum Starvation (2-4 hours) A->B C Incubate with This compound B->C D Collect Supernatant C->D E Measure Glycerol Concentration D->E G cluster_glucose Glucose Uptake Assay Workflow F Differentiated Brown Adipocytes G Serum Starvation (4 hours) F->G H Stimulate with This compound G->H I Add 2-deoxy-D-[³H]-glucose H->I J Lyse Cells & Measure Radioactivity I->J

References

Application Notes and Protocols for Long-Term Ro 16-8714 Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term effects of Ro 16-8714, a β-adrenergic agonist, in various animal models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound, particularly for metabolic diseases.

Introduction

This compound is a phenylethanolamine that acts as a β-adrenergic agonist, with a notable selectivity for the β3-adrenoceptor subtype.[1][2] In animal models, particularly rodents and pigs, it has demonstrated significant effects on energy metabolism, body composition, and nutrient partitioning.[3][4][5] Chronic administration of this compound has been shown to increase energy expenditure, reduce body fat, and enhance nitrogen retention, making it a compound of interest for the treatment of obesity and related metabolic disorders.[5][6]

Mechanism of Action

This compound primarily exerts its effects through the stimulation of β3-adrenergic receptors, which are predominantly expressed in adipose tissue.[1][7] Activation of these receptors initiates a signaling cascade that leads to increased lipolysis and thermogenesis.[2][7] The thermogenic effect is largely attributed to the uncoupling of oxidative phosphorylation in brown adipose tissue (BAT).[7]

cluster_cell Adipocyte Ro This compound B3AR β3-Adrenergic Receptor Ro->B3AR binds AC Adenylyl Cyclase B3AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates UCP1 Uncoupling Protein 1 (UCP1) Gene PKA->UCP1 upregulates expression Lipolysis Lipolysis HSL->Lipolysis Mitochondrion Mitochondrion UCP1->Mitochondrion Thermogenesis Thermogenesis Mitochondrion->Thermogenesis

Diagram 1: Signaling pathway of this compound in an adipocyte.

Long-Term Effects in Animal Models

Rodent Models

Long-term administration of this compound and other β3-adrenergic agonists has shown beneficial effects in rodent models of obesity and diabetes, such as ob/ob mice and Zucker diabetic fatty rats.[1] Chronic treatment has been reported to increase energy expenditure and reduce body fat content.[6] In rats, prolonged application of this compound reduced fat content and slightly enhanced nitrogen retention.[5] Furthermore, treatment with this compound has been shown to modulate the expression of β-adrenergic receptor subtypes in rat brown adipose tissue.[7]

Porcine Models

Studies in finishing pigs have provided detailed quantitative data on the long-term effects of this compound on growth performance, body composition, and nutrient retention. A key finding is that the efficacy of this compound is influenced by the dietary protein content.[4][5]

Table 1: Effects of Long-Term this compound Treatment on Growth Performance and Carcass Composition in Finishing Pigs (60 to 100 kg Live Weight)

ParameterNormal Protein (NP)NP + this compound (NPP)Low Protein (LP)LP + this compound (LPP)
This compound Dose (mg/kg diet) 060060
Carcass Growth Rate ( g/day ) 760814748723
Non-carcass Growth Rate ( g/day ) 90777656
Killing-out Proportion (g/kg) 820830830830
Carcass Nitrogen (g) 1813197017861825
Non-carcass Nitrogen (g) 330309312285
Carcass Fat (kg) 22.119.923.423.0
Non-carcass Fat (kg) 1.511.411.591.68
Efficiency of Nitrogen Retention (g/kg N intake) 295363321327

Data sourced from Bracher-Jakob and Blum (1990).[4][5]

Experimental Protocols

The following are generalized protocols for long-term this compound treatment in animal models based on published studies. Specific parameters should be optimized for individual experimental designs.

General Experimental Workflow

cluster_workflow Experimental Workflow for Long-Term this compound Study cluster_treatment Treatment Period (e.g., 4-8 weeks) cluster_endpoint Endpoint Analysis AnimalSelection Animal Selection (e.g., Rodents, Pigs) Acclimatization Acclimatization (7-14 days) AnimalSelection->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Control Control Group (Vehicle/Placebo) Randomization->Control Treatment This compound Group(s) (Varying Doses) Randomization->Treatment Monitoring In-life Monitoring - Body Weight - Food Intake - Clinical Signs Control->Monitoring Treatment->Monitoring BodyComp Body Composition (e.g., DEXA, Chemical Analysis) Monitoring->BodyComp Metabolic Metabolic Parameters (e.g., Blood Glucose, Lipids) Monitoring->Metabolic Tissue Tissue Collection (e.g., Adipose, Muscle, Liver) Monitoring->Tissue DataAnalysis Data Analysis and Interpretation BodyComp->DataAnalysis Metabolic->DataAnalysis Tissue->DataAnalysis

Diagram 2: Generalized experimental workflow for a long-term study.
Protocol for Oral Administration in Feed (Pigs)

  • Animals: Finishing pigs (e.g., 60 kg body weight) are individually housed to monitor food intake.

  • Diet Preparation:

    • A basal diet is formulated to meet the nutritional requirements of the animals. For studies investigating the interaction with dietary protein, at least two basal diets with different protein concentrations (e.g., normal and low protein) should be prepared.

    • This compound is premixed with a small amount of the basal diet before being incorporated into the bulk of the feed to ensure homogenous distribution. A typical dose is 60 mg of this compound per kg of diet.[4][5]

    • Control diets are prepared in the same manner without the addition of this compound.

  • Treatment Period: The treatment period can range from several weeks to months. A common duration in studies with finishing pigs is from 60 kg to a final body weight of 100 kg.[4][5]

  • Data Collection:

    • Body weight and feed intake are recorded regularly (e.g., weekly).

    • At the end of the study, animals are euthanized, and carcass composition (e.g., nitrogen and fat content) is determined.

    • Organ weights (e.g., liver, heart, kidneys) can also be recorded.[4][5]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the effects of this compound and its interaction with other factors like dietary protein.

Protocol for Chronic Administration in Rodents
  • Animals: Genetically obese models (e.g., ob/ob mice, Zucker diabetic fatty rats) or diet-induced obese rodents are commonly used. Animals are housed under controlled temperature and light-dark cycles.

  • Drug Administration:

    • In-feed administration: Similar to the porcine protocol, this compound can be mixed into the rodent chow.

    • Osmotic mini-pumps: For continuous and controlled delivery, osmotic mini-pumps can be surgically implanted subcutaneously. This method ensures consistent plasma concentrations of the compound.

    • Oral gavage: Daily oral gavage can be used, but it may induce stress in the animals with long-term administration.

  • Treatment Period: The duration of treatment is typically several weeks (e.g., 4-8 weeks) to observe significant changes in body weight and composition.

  • Monitoring and Endpoint Analysis:

    • Regular monitoring of body weight, food and water intake, and general health is essential.

    • Energy expenditure can be measured using metabolic cages.

    • At the end of the study, blood samples are collected for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

    • Body composition can be assessed using techniques like DEXA.

    • Tissues such as brown and white adipose tissue, liver, and skeletal muscle are collected for further analysis (e.g., gene expression, protein levels).

Conclusion

Long-term treatment with this compound has demonstrated significant metabolic benefits in various animal models, primarily through the activation of β3-adrenergic receptors. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this and similar compounds. Careful consideration of the animal model, route of administration, and dietary factors is crucial for the successful design and interpretation of these studies.

References

Preparation of Ro 16-8714 for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Ro 16-8714, a thermogenic β-adrenergic agonist, for experimental use. The following sections outline the necessary materials, preparation of stock solutions, and a general protocol for its application in cell-based assays.

Introduction

This compound is a β-adrenergic agonist that has been utilized in various studies to investigate its effects on thermogenesis and metabolism.[1][2][3][4] Proper preparation and handling of this compound are crucial for obtaining accurate and reproducible experimental results. This guide provides standardized procedures for the solubilization, storage, and application of this compound in a laboratory setting.

Physicochemical and Storage Information

A summary of the key physicochemical properties and recommended storage conditions for this compound is provided below.

PropertyValueSource
Molecular Weight 432.56 g/mol [5]
Solubility Soluble in DMSO[5]
Storage (Solid Form) Dry, dark at 0-4°C (short-term: days to weeks) or -20°C (long-term: months to years)[5]
Storage (in DMSO) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Preparation of this compound Stock Solution

The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.3256 mg of this compound.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed powder. Using the example above, add 1 mL of DMSO.

  • Solubilize: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical requirements of your experiments to minimize the number of freeze-thaw cycles.

  • Store: Store the aliquots at -20°C or -80°C in a dark, dry place.

Workflow for Stock Solution Preparation

G cluster_start Preparation start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Application in Cell-Based Assays: A General Protocol

This protocol provides a general guideline for diluting the this compound DMSO stock solution for use in in vitro experiments, such as cell culture-based assays. It is crucial to maintain a low final concentration of DMSO in the culture medium to avoid cellular toxicity, typically below 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (Optional but Recommended): To ensure accurate final concentrations, it is advisable to perform serial dilutions. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in sterile culture medium or assay buffer.

  • Prepare Final Working Solution: Dilute the stock or intermediate solution into the final cell culture medium to achieve the desired experimental concentration. To maintain a DMSO concentration of 0.1% or less, a dilution of at least 1:1000 from the DMSO stock is recommended. For example, to prepare a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to 1 mL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is essential to account for any effects of the solvent on the experimental system.

  • Apply to Cells: Add the final working solutions (with this compound and the vehicle control) to your cell cultures and proceed with your experimental assay.

Experimental Workflow for Cell-Based Assays

G cluster_workflow Experimental Workflow thaw Thaw this compound Stock Solution dilute Prepare Final Working Solution in Medium thaw->dilute vehicle Prepare Vehicle Control (DMSO in Medium) thaw->vehicle apply_treatment Apply Treatment to Cell Cultures dilute->apply_treatment apply_control Apply Control to Cell Cultures vehicle->apply_control assay Perform Experimental Assay apply_treatment->assay apply_control->assay analyze Analyze Results assay->analyze

Caption: General workflow for using this compound in cell-based assays.

Signaling Pathway of β-Adrenergic Agonists

This compound acts as a β-adrenergic agonist. The general signaling pathway initiated by such agonists is depicted below.

G cluster_pathway β-Adrenergic Signaling Pathway agonist This compound (β-Adrenergic Agonist) receptor β-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Thermogenesis) pka->cellular_response Phosphorylates Targets Leading to

Caption: Simplified β-adrenergic signaling pathway.

Disclaimer: These protocols are intended as a guide. Researchers should adapt these procedures as necessary to fit their specific experimental designs and cell systems. It is always recommended to perform preliminary experiments to determine the optimal concentrations and conditions for your particular application.

References

Troubleshooting & Optimization

Technical Support Center: Ro 16-8714 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the β-adrenergic agonist Ro 16-8714 in animal studies. The information is derived from published research to address potential issues and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermogenic and metabolic effects of this compound in rodents?

A1: In rodent models, particularly rats, this compound has demonstrated significant thermogenic, lipolytic, glycogenolytic, and insulinogenic properties. Acute administration in obese (fa/fa) Zucker rats has been shown to increase the number of β-adrenergic receptors in interscapular brown adipose tissue (IBAT) by 2.8-fold and enhance (-)-isoprenaline- and NaF-stimulated adenylate cyclase activities by 2.5- and 2.0-fold, respectively.[1] Chronic treatment for 72 hours in lean Zucker rats resulted in a 62% decrease in β3-adrenergic receptor (AR) number in IBAT plasma membranes, preceded by a 93% decrease in the steady-state level of β3-AR mRNA at 30 hours.[2]

Q2: What are the documented side effects of this compound in porcine models?

A2: Studies in finishing pigs have shown that dietary administration of this compound can lead to a reduction in the weight of several organs. Specifically, a diet containing 60 mg/kg of this compound resulted in decreased weights of the heart, spleen, stomach, and liver, as well as a reduction in blood volume.[3]

Q3: Are there any reported cardiovascular side effects of this compound in animal studies or humans?

A3: Yes, cardiovascular effects have been reported. In healthy male volunteers, a single oral dose of 20 mg of this compound resulted in a 49% increase in heart rate.[4] This highlights the potential for tachycardia, a common side effect of β-adrenergic agonists. Researchers should carefully monitor cardiovascular parameters in their animal models.

Troubleshooting Guides

Issue 1: Unexpectedly high cardiovascular stimulation (e.g., tachycardia) in animal models.

  • Possible Cause: The dose of this compound may be too high for the specific animal model or strain. β-adrenergic agonists can have dose-dependent effects on heart rate.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose that provides the desired metabolic effect with minimal cardiovascular side effects.

    • Cardiovascular Monitoring: Implement continuous or frequent monitoring of heart rate and blood pressure throughout the experiment, especially during the initial dosing period.

    • Consider Species Differences: Be aware that the cardiovascular response to β-agonists can vary significantly between species. Data from one species may not be directly translatable to another.

Issue 2: Lack of significant thermogenic or anti-obesity effect in rodent models.

  • Possible Cause 1: Sub-optimal dosage or route of administration.

  • Troubleshooting Steps:

    • Review the literature for effective dose ranges and administration routes (e.g., oral gavage, dietary admixture) for your specific research question and animal model. The referenced studies in the tables below provide examples of effective doses.

  • Possible Cause 2: β3-adrenergic receptor desensitization.

  • Troubleshooting Steps:

    • Prolonged exposure to β-agonists can lead to receptor downregulation.[2] Consider intermittent dosing schedules or shorter treatment durations to mitigate this effect. Measure β-adrenergic receptor expression or downstream signaling markers to assess receptor sensitivity.

Issue 3: Organ weight changes in porcine studies interfering with other experimental endpoints.

  • Possible Cause: Direct effect of this compound on organ size.

  • Troubleshooting Steps:

    • Acknowledge and Document: Be aware that these organ weight changes are a documented effect of the compound and should be factored into the interpretation of your results.[3]

    • Histopathological Analysis: Conduct histopathological examinations of the affected organs to determine if the weight changes are associated with any cellular or tissue abnormalities.

    • Functional Assays: If organ function is a critical endpoint, consider including functional assays (e.g., liver function tests, cardiac function assessments) in your experimental design.

Data from Animal Studies

Table 1: Side Effects of this compound in Finishing Pigs

ParameterControlThis compound (60 mg/kg diet)Percentage Change
Heart Weight (kg)0.300.28-6.7%
Spleen Weight (kg)0.150.13-13.3%
Stomach Weight (kg)0.700.64-8.6%
Liver Weight (kg)1.851.62-12.4%
Blood Volume (kg)3.553.32-6.5%

Data from Bracher-Jakob and Blum, 1990.[3]

Table 2: Cardiovascular Side Effects of this compound in Humans

Dose (oral)Change in Resting Energy ExpenditureChange in Heart Rate
5 mg+10%+8%
20 mg+21%+49%

Data from Jéquier et al., 1992.[4]

Experimental Protocols

Experiment 1: Effects on Organ Weight in Finishing Pigs

  • Animal Model: Forty castrated Large White pigs.[3]

  • Housing: Individually housed.[3]

  • Diet: Pigs were fed isoenergetically with either a normal protein (138 g/kg) or low protein (112 g/kg) diet. This compound was added to the treatment groups' feed at a concentration of 60 mg/kg.[3]

  • Treatment Duration: From 60 to 100 kg live weight.[3]

  • Data Collection: At the end of the study, pigs were slaughtered, and the weights of various organs, including the heart, spleen, stomach, and liver, were recorded. Blood volume was also determined.[3]

Experiment 2: Cardiovascular Effects in Healthy Humans

  • Subjects: Healthy male volunteers.[5]

  • Protocol: A single oral dose of this compound was administered.[4]

  • Measurements: Resting energy expenditure was measured by indirect calorimetry, and heart rate was monitored before and after drug administration.[4][5]

Experiment 3: Effects on Brown Adipose Tissue in Rats

  • Animal Model: Lean and obese (fa/fa) Zucker rats.[1][2]

  • Acute Treatment Protocol: A single injection of this compound was administered.[1]

  • Chronic Treatment Protocol: this compound was administered for up to 72 hours.[2]

  • Data Collection: Interscapular brown adipose tissue (IBAT) was collected. Plasma membranes were isolated to measure β-adrenergic receptor number and adenylate cyclase activity. RNA was extracted to measure β3-AR mRNA levels.[1][2]

Visualizations

G cluster_0 Experimental Workflow: Porcine Study start Start: 40 Castrated Large White Pigs housing Individual Housing start->housing diet Dietary Groups: - Normal Protein - Low Protein - Normal Protein + this compound - Low Protein + this compound housing->diet treatment Treatment Period: From 60 kg to 100 kg Live Weight diet->treatment slaughter Slaughter treatment->slaughter data Data Collection: - Organ Weights - Blood Volume slaughter->data end End data->end

Caption: Workflow for studying this compound side effects in pigs.

G cluster_1 Signaling Pathway of this compound in Brown Adipocytes Ro168714 This compound beta3AR β3-Adrenergic Receptor Ro168714->beta3AR Binds to AC Adenylyl Cyclase beta3AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates UCP1 UCP1 Expression PKA->UCP1 Increases Lipolysis Lipolysis HSL->Lipolysis Increases Thermogenesis Thermogenesis Lipolysis->Thermogenesis UCP1->Thermogenesis

Caption: β3-Adrenergic signaling cascade initiated by this compound.

References

Overcoming poor solubility of Ro 16-8714

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the β-adrenoreceptor agonist, Ro 16-8714. The information provided is intended to help overcome common challenges, particularly its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a beta-adrenoreceptor agonist with thermogenic and antihyperglycemic properties.[1] Its primary mechanism of action involves binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the compound's physiological effects.

Q2: What are the known solubility characteristics of this compound?

Q3: How should I store this compound powder and stock solutions?

  • Powder: The solid form of this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1]

  • Stock Solutions: Stock solutions, typically prepared in DMSO, should be stored at 0 - 4°C for short-term use and at -20°C for longer-term storage.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides a step-by-step approach to address solubility issues with this compound in your experiments.

Problem: Precipitate formation when preparing aqueous working solutions from a DMSO stock.

This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous buffer.

Experimental Workflow for Troubleshooting Precipitation

G start Start: Precipitate observed in aqueous solution check_dmso Verify final DMSO concentration (should be <0.5%) start->check_dmso reduce_dmso Decrease final DMSO concentration check_dmso->reduce_dmso If >0.5% sonicate Apply sonication to the solution check_dmso->sonicate If <0.5% reduce_dmso->sonicate If still precipitates warm Gently warm the solution (e.g., to 37°C) sonicate->warm ph_adjust Adjust the pH of the aqueous buffer warm->ph_adjust add_excipient Incorporate a solubilizing agent (e.g., surfactant, cyclodextrin) ph_adjust->add_excipient success Solution is clear, proceed with experiment add_excipient->success If successful fail Precipitate persists, reconsider formulation add_excipient->fail If unsuccessful

Caption: Troubleshooting workflow for precipitation issues.

Solutions:

  • Lower Final DMSO Concentration: The final concentration of DMSO in your aqueous working solution should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced precipitation and to minimize potential toxicity in cell-based assays.

  • Sonication: After diluting the DMSO stock into your aqueous buffer, sonicate the solution for several minutes. This can help to break up aggregates and facilitate dissolution.

  • Gentle Warming: Gently warming the solution to 37°C may improve solubility. However, be cautious about the thermal stability of this compound.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although the pKa of this compound is not readily published, you can empirically test adjusting the pH of your buffer. One patent for a different poorly soluble compound suggests dissolving in a basic solution (e.g., 0.1N NaOH) and then neutralizing to the desired physiological pH. This approach should be used with caution and validated for its effect on the compound's integrity.

  • Use of Solubilizing Agents:

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.

    • Cyclodextrins: Molecules like β-cyclodextrin and its derivatives (e.g., HP-β-CD) can encapsulate hydrophobic drugs, enhancing their aqueous solubility.

Problem: Preparing this compound for in vivo administration.

Direct injection of a DMSO solution can be toxic. A suitable vehicle is required.

Solutions:

  • Co-solvent Systems: A mixture of solvents can be used to maintain solubility upon administration. A common vehicle for poorly soluble compounds is a mixture of DMSO, polyethylene glycol 400 (PEG400), and saline or PBS. The final DMSO concentration should be minimized.

  • Aqueous Suspensions: If a true solution cannot be achieved at the desired concentration, a fine, uniform suspension can be prepared. This typically involves micronizing the compound to a small particle size and using a suspending agent (e.g., carboxymethylcellulose) in an aqueous vehicle.

  • Formulation with Excipients: As mentioned in a patent for another compound, using bovine serum albumin (BSA) in the final formulation can help maintain the solubility of some drugs in physiological solutions.

Data Presentation

Table 1: Stock Solution Preparation for this compound in DMSO (Molecular Weight: 432.56 g/mol ) [1]

Target ConcentrationVolume of DMSO for 1 mg of this compoundVolume of DMSO for 5 mg of this compoundVolume of DMSO for 10 mg of this compound
1 mM2.31 mL11.56 mL23.12 mL
5 mM0.46 mL2.31 mL4.62 mL
10 mM0.23 mL1.16 mL2.31 mL
50 mM0.05 mL0.23 mL0.46 mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Accurately weigh 4.33 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath may be used if dissolution is slow.

  • For long-term storage, create single-use aliquots and store at -20°C.

Protocol 2: General Method for Preparing an Aqueous Working Solution from a DMSO Stock

Materials:

  • 10 mM this compound in DMSO stock solution

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Warm the aqueous buffer to room temperature or 37°C.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While gently vortexing or stirring the buffer, add the required volume of the this compound DMSO stock solution dropwise. For example, to make a 10 µM solution in 1 mL of buffer, add 1 µL of the 10 mM stock to 999 µL of buffer. This will result in a final DMSO concentration of 0.1%.

  • Continue to vortex or stir for a few minutes to ensure complete mixing.

  • Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualizations

Signaling Pathway of this compound

G Ro168714 This compound beta_AR β-Adrenergic Receptor Ro168714->beta_AR Binds to g_protein G-protein (Gs) beta_AR->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., Thermogenesis, Glycogenolysis) pka->downstream Phosphorylates targets

Caption: β-Adrenergic signaling pathway activated by this compound.

References

Species-specific responses to Ro 16-8714

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ro 16-8714, a β-adrenergic agonist. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of species-specific pharmacological data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pharmacological agent that acts as a β-adrenergic agonist. Its primary mechanism of action is the stimulation of β-adrenergic receptors, particularly the β3-adrenoceptor subtype. This activation leads to a cascade of intracellular events, most notably the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling pathway is involved in various physiological processes, including thermogenesis and lipolysis.

Q2: I am observing a diminished response to this compound after repeated administration in my cell culture or animal model. What could be the cause?

A2: This phenomenon is likely due to receptor desensitization or tachyphylaxis, a common occurrence with prolonged or repeated exposure to β-adrenergic agonists. Chronic stimulation can lead to the downregulation of β3-adrenergic receptors, reducing the number of available receptors on the cell surface and thus diminishing the response.[1][2] To mitigate this, consider the following:

  • Spaced Dosing: In animal studies, allow for sufficient time between doses for receptor re-sensitization.

  • Intermittent Treatment: In cell culture experiments, consider intermittent rather than continuous exposure to the agonist.

  • Washout Periods: Include washout periods in your experimental design to allow the system to return to baseline.

Q3: Why are the effects of this compound observed in my rodent model not replicating in human cell lines?

A3: Significant species-specific differences exist in the pharmacology of β3-adrenoceptors. The amino acid sequence and ligand-binding pocket of the human β3-adrenoceptor differ from those of rodent receptors. These differences can lead to variations in the binding affinity and potency of agonists like this compound. Therefore, data from rodent models may not be directly translatable to human systems. It is crucial to validate findings in species-specific models.

Q4: What are the expected downstream effects of this compound in adipose tissue?

A4: In adipose tissue, particularly brown adipose tissue (BAT), this compound is expected to induce a thermogenic and lipolytic response.[3] Activation of β3-adrenoceptors increases cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates and activates hormone-sensitive lipase (HSL), leading to the breakdown of triglycerides into free fatty acids and glycerol (lipolysis). In BAT, this process is tightly linked to an increase in uncoupling protein 1 (UCP1) expression and activity, resulting in heat production (thermogenesis).[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low response to this compound 1. Incorrect Species/Tissue Model: The target tissue may not express sufficient levels of functional β3-adrenoceptors, or you may be using a species where this compound has low potency. 2. Compound Degradation: this compound may have degraded due to improper storage or handling. 3. Receptor Desensitization: Previous or prolonged exposure to agonists may have downregulated the receptors.1. Confirm Receptor Expression: Verify β3-adrenoceptor expression in your model system using techniques like qPCR or Western blotting. Select a model known to be responsive to this class of agonists. 2. Check Compound Integrity: Use a fresh stock of this compound and ensure it is stored under recommended conditions. 3. Implement Washout Periods: If applicable, introduce a washout period to allow for receptor re-sensitization.
High variability between experiments 1. Inconsistent Cell/Tissue Preparation: Variations in cell density, passage number, or tissue dissection can lead to inconsistent results. 2. Assay Conditions: Minor variations in incubation time, temperature, or reagent concentrations can impact the outcome.1. Standardize Protocols: Maintain strict consistency in all aspects of cell culture and tissue preparation. 2. Optimize and Validate Assays: Thoroughly optimize and validate your assay conditions. Use appropriate positive and negative controls in every experiment.
Unexpected off-target effects 1. Activation of other β-adrenoceptor subtypes: At higher concentrations, this compound may lose its selectivity and activate β1 and/or β2-adrenoceptors, leading to cardiovascular or other effects.1. Perform Dose-Response Studies: Determine the optimal concentration range where this compound is selective for β3-adrenoceptors in your system. 2. Use Selective Antagonists: Employ selective antagonists for β1 and β2-adrenoceptors to confirm that the observed effects are mediated by β3-adrenoceptors.

Quantitative Data

Table 1: Species-Specific Binding Affinity (Ki) of this compound

SpeciesReceptor SubtypeKi (nM)Tissue/Cell LineReference
Humanβ3-AdrenoceptorData Not Available--
Ratβ3-AdrenoceptorData Not Available--
Pigβ3-AdrenoceptorData Not Available--

Table 2: Species-Specific Potency (EC50) of this compound

SpeciesFunctional AssayEC50 (µM)Tissue/Cell LineReference
HumanThermogenesis/LipolysisNot explicitly reported, but shown to be activeIn vivo[3]
RatAdenylyl Cyclase ActivationNot explicitly reported, but shown to increase activityBrown Adipose Tissue[4][5]
PigLipolysisData Not AvailableAdipocytes-

Note: The available literature provides qualitative evidence for the activity of this compound in different species but lacks directly comparable quantitative data for Ki and EC50 values in a standardized format.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for β3-Adrenoceptor

This protocol describes a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for the β3-adrenoceptor.

Materials:

  • Cell membranes prepared from a cell line or tissue expressing the β3-adrenoceptor.

  • Radioligand (e.g., [³H]-CGP12177, a known β-adrenergic ligand).

  • This compound.

  • Non-specific binding control (e.g., high concentration of a non-labeled β-agonist like isoproterenol).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Cell membranes (typically 20-50 µg of protein per well).

    • This compound at various concentrations (for competition curve) or buffer/non-specific control.

    • Radioligand at a fixed concentration (typically at its Kd value).

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Adenylyl Cyclase Activation Assay

This protocol outlines a method to measure the ability of this compound to stimulate the production of cAMP via adenylyl cyclase activation.

Materials:

  • Intact cells or cell membranes expressing the β3-adrenoceptor.

  • This compound.

  • Forskolin (positive control, directly activates adenylyl cyclase).

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Seed cells in a multi-well plate and allow them to adhere.

  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and pre-incubate for a short period.

  • Add this compound at various concentrations to the wells. Include wells with buffer only (basal), and a positive control (e.g., forskolin).

  • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Terminate the reaction by lysing the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the this compound concentration and use non-linear regression to determine the EC50 value.

Visualizations

G This compound Signaling Pathway Ro168714 This compound Beta3AR β3-Adrenergic Receptor Ro168714->Beta3AR Binds to G_Protein Gs Protein Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., HSL, UCP1) PKA->Downstream Phosphorylates Response Physiological Response (Lipolysis, Thermogenesis) Downstream->Response

Caption: Signaling pathway of this compound.

G Experimental Workflow: Adenylyl Cyclase Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Cells Prepare Cells Expressing β3-Adrenoceptor Incubate Incubate Cells with This compound Prep_Cells->Incubate Prep_Agonist Prepare Serial Dilutions of this compound Prep_Agonist->Incubate Lysis Lyse Cells Incubate->Lysis Measure_cAMP Measure cAMP Levels Lysis->Measure_cAMP Analyze_Data Analyze Data (EC50) Measure_cAMP->Analyze_Data

Caption: Workflow for adenylyl cyclase assay.

References

Ro 16-8714 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and proper storage of Ro 16-8714, a potent β3-adrenoceptor agonist. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, refrigeration or freezing is recommended.

Q2: How should I store this compound once it is in solution?

A2: It is recommended that stock solutions, once prepared, are stored as aliquots in tightly sealed vials at -20°C.[3] Under these conditions, solutions are generally stable for up to one month.[3] To ensure accuracy, it is best to prepare and use solutions as soon as possible.[3]

Q3: How long can I store aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of this compound for more than one day.[4]

Q4: Can I store this compound at room temperature for short periods?

A4: While long-term storage at room temperature is not advised, short periods (less than one week), such as during shipping, should not significantly affect the product's life or efficacy.[3]

Q5: What are the general handling precautions for this compound?

A5: Handle this compound in a well-ventilated place.[1][2] Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles.[1][2] Avoid the formation of dust and aerosols.[1][2] Prevent fire caused by electrostatic discharge.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure solid compound is stored in a tightly sealed container at the recommended temperature. For solutions, use freshly prepared aliquots stored at -20°C for no longer than one month.
Reduced potency of the compound Instability in solution.Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. Do not store aqueous solutions for more than a day.
Visible changes in the solid compound (e.g., discoloration, clumping) Exposure to moisture or light.Store in a dry, dark, and well-ventilated area. Ensure the container is always tightly sealed after use.
Precipitation in stock solution Improper solvent or storage temperature.Ensure the compound is fully dissolved in the appropriate solvent. If precipitation occurs after freezing, gently warm and vortex to redissolve before use.

Stability and Storage Data Summary

Form Storage Condition Duration Source
SolidDry, cool, well-ventilated placeNot specified[1][2]
SolidRefrigerated or frozenLong-term[3]
Solution (in appropriate solvent)-20°C in tightly sealed vials (aliquots)Up to 1 month[3]
Aqueous SolutionNot RecommendedNot more than 1 day[4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Appropriate solvent (e.g., DMSO)

    • Sterile, tightly sealed vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated balance in a chemical fume hood.

    • Add the appropriate volume of solvent to the solid to achieve the desired stock concentration.

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and storage conditions.

    • Store the aliquots at -20°C.

Workflow Diagrams

G This compound Handling and Storage Workflow cluster_solid Solid Compound cluster_solution Solution Preparation & Storage receive Receive Solid this compound store_solid Store in a dry, cool, well-ventilated place. Tightly sealed container. receive->store_solid long_term_solid For long-term: Refrigerate or Freeze store_solid->long_term_solid weigh Weigh Solid long_term_solid->weigh prepare_solution Prepare Stock Solution (e.g., in DMSO) aliquot Aliquot into single-use vials prepare_solution->aliquot store_solution Store at -20°C aliquot->store_solution use_solution Use within 1 month store_solution->use_solution prepare_aqueous Prepare Aqueous Solution use_solution->prepare_aqueous use_aqueous Use immediately (within 1 day) prepare_aqueous->use_aqueous weigh->prepare_solution

Caption: Recommended workflow for handling and storing this compound.

References

Interpreting variable results with Ro 16-8714

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the β-adrenergic agonist, Ro 16-8714.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phenylethanolamine compound that functions as a β-adrenergic agonist. Its primary mechanism of action is the stimulation of β3-adrenoceptors, which are predominantly expressed in brown and white adipose tissue. Activation of these receptors leads to increased thermogenesis (heat production) and lipolysis (breakdown of fat).[1][2] However, it is important to note that this compound can also exhibit activity at other β-adrenoceptor subtypes, particularly at higher concentrations.

Q2: What are the common experimental applications of this compound?

This compound is frequently used in pre-clinical research to investigate:

  • Thermogenesis and energy expenditure: Studying the potential of β3-adrenoceptor activation to increase metabolic rate.

  • Lipolysis: Examining the breakdown of triglycerides in adipocytes.

  • Anti-diabetic effects: Investigating improvements in glucose metabolism and insulin sensitivity.[3]

  • Body composition: Assessing its ability to reduce fat mass and potentially increase lean mass.

Q3: Are there known species-dependent differences in the effects of this compound?

Yes, significant species-dependent differences in the pharmacology of β3-adrenoceptors have been reported. Rodent β3-adrenoceptors, for instance, show a different pharmacological profile compared to human β3-adrenoceptors. This is a critical factor to consider when extrapolating results from animal models to humans. The effects of this compound have been well-documented in rodents, while its effects in humans have been associated with off-target effects.[1]

Q4: What is the stability and recommended storage for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in a suitable solvent such as DMSO or ethanol. It is recommended to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific recommendations for storage and handling.

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected lipolytic or thermogenic response in my in vitro experiments.

  • Question: Why am I seeing variable or weak effects of this compound on my adipocyte cell culture?

  • Possible Causes and Solutions:

    • Cell Type and Species Origin: The expression and pharmacology of β3-adrenoceptors vary significantly between species and even between different adipocyte depots (e.g., subcutaneous vs. visceral). Ensure the cell line or primary cells you are using are appropriate for studying β3-adrenergic responses. For example, rodent-derived adipocytes (e.g., 3T3-L1) are known to be responsive to this compound. Human-derived adipocytes may show a weaker response due to differences in receptor pharmacology.

    • Cell Differentiation State: The expression of β3-adrenoceptors increases as pre-adipocytes differentiate into mature adipocytes. Ensure your cells are fully differentiated. Verify differentiation by microscopy (lipid droplet accumulation) and/or by measuring the expression of adipocyte-specific markers.

    • Reagent Quality and Preparation: Ensure the this compound is of high purity and has been stored correctly. Prepare fresh dilutions from a stock solution for each experiment.

    • Assay Conditions: Optimize the concentration of this compound and the incubation time. Perform a dose-response curve to determine the optimal concentration for your specific cell system. Ensure other assay components, such as the concentration of bovine serum albumin (BSA) in lipolysis assays (to bind released fatty acids), are optimized.

Issue 2: Observation of off-target effects, such as increased heart rate in animal studies.

  • Question: My in vivo study with this compound shows an increase in heart rate. Is this expected?

  • Possible Causes and Solutions:

    • β1-Adrenoceptor Activation: An increased heart rate is a known off-target effect of this compound, mediated by the activation of β1-adrenoceptors, which are highly expressed in the heart.[4] This effect is often dose-dependent.

    • Dose Optimization: To minimize cardiovascular side effects, it is crucial to perform a dose-response study to find the lowest effective dose that elicits the desired metabolic effects without significant cardiovascular effects.

    • Use of Selective Antagonists: To confirm that the observed metabolic effects are indeed mediated by β3-adrenoceptors and not off-target effects, consider co-administering selective antagonists for β1 and β2-adrenoceptors.

Issue 3: Discrepancy between in vitro and in vivo results.

  • Question: this compound shows a potent effect in my cell culture experiments, but the in vivo effects in my animal model are less pronounced. What could be the reason?

  • Possible Causes and Solutions:

    • Pharmacokinetics and Bioavailability: The route of administration, absorption, distribution, metabolism, and excretion (ADME) of this compound can significantly impact its in vivo efficacy. The bioavailability of this compound may be limited, or it may be rapidly metabolized and cleared. Consider performing pharmacokinetic studies to determine the plasma concentration and half-life of the compound in your animal model.

    • Receptor Desensitization: Chronic stimulation of β-adrenoceptors can lead to their desensitization and downregulation, resulting in a diminished response over time. This is a common phenomenon with β-agonists. Consider the duration of your in vivo study and whether a continuous or intermittent dosing schedule might be more appropriate.

    • Physiological Counter-regulation: In a whole organism, various physiological mechanisms can counteract the effects of a drug. For example, the body may adapt to the increased metabolic rate induced by this compound.

Data Presentation

Table 1: Binding Affinity of this compound for β-Adrenergic Receptor Subtypes in Rat Brown Adipose Tissue (BAT)

Receptor SubtypeLigandKi (nM)
β3-Adrenoceptor[3H]CGP 12177 (low-affinity site)29

Ki (inhibition constant) values represent the concentration of this compound required to inhibit 50% of the binding of the radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

1. In Vitro Lipolysis Assay in Primary Adipocytes

This protocol provides a general framework for measuring this compound-stimulated lipolysis in isolated primary adipocytes.

  • Materials:

    • Isolated primary adipocytes

    • Krebs-Ringer bicarbonate (KRB) buffer supplemented with 4% bovine serum albumin (BSA) and 6 mM glucose

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Isoproterenol (positive control)

    • Glycerol assay kit

  • Procedure:

    • Isolate primary adipocytes from adipose tissue using collagenase digestion.

    • Wash the isolated adipocytes with KRB buffer.

    • Resuspend the adipocytes in KRB buffer containing 4% BSA.

    • Aliquot the adipocyte suspension into tubes.

    • Add this compound at various concentrations (e.g., 1 nM to 10 µM) to the respective tubes. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM isoproterenol).

    • Incubate the tubes in a shaking water bath at 37°C for 2 hours.

    • After incubation, centrifuge the tubes to separate the adipocytes from the infranatant.

    • Carefully collect the infranatant and measure the glycerol concentration using a commercial glycerol assay kit.

    • Normalize the glycerol release to the total lipid content or cell number.

2. In Vitro cAMP Accumulation Assay

This protocol outlines a general method for measuring intracellular cAMP levels in response to this compound stimulation.

  • Materials:

    • Adipocytes or cells expressing β3-adrenoceptors

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • This compound stock solution

    • Forskolin (positive control)

    • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

    • cAMP assay kit (e.g., ELISA-based)

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere or differentiate.

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for 15-30 minutes to prevent cAMP degradation.

    • Add this compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., 10 µM forskolin).

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the assay kit.

    • Normalize the cAMP levels to the protein concentration in each well.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ro_16_8714 This compound B3_AR β3-Adrenoceptor Ro_16_8714->B3_AR Binds to G_Protein Gs Protein B3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Hormone-Sensitive Lipase (Inactive) PKA->HSL_inactive Phosphorylates HSL_active Hormone-Sensitive Lipase (Active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes Lipolysis Lipolysis Triglycerides->Lipolysis FFA_Glycerol Free Fatty Acids + Glycerol Lipolysis->FFA_Glycerol

Caption: β3-Adrenergic signaling pathway activated by this compound leading to lipolysis.

References

Technical Support Center: Ro 16-8714 Efficacy and Dietary Considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the β-adrenergic agonist Ro 16-8714. The information provided is intended to address specific issues that may be encountered during experimentation, with a focus on the impact of diet on the compound's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a β-adrenergic agonist with thermogenic and antihyperglycemic properties.[1] It functions by stimulating β-adrenergic receptors, which can lead to a variety of metabolic effects, including increased thermogenesis (heat production), lipolysis (breakdown of fats), and alterations in glucose metabolism.[2][3] In research, it has been investigated for its potential antiobesity and antidiabetic properties.[4]

Q2: How does dietary protein intake affect the efficacy of this compound?

Studies in finishing pigs have shown that an adequate intake of dietary protein is necessary for the optimal expression of many of the effects of this compound.[5][6] In these studies, this compound was shown to enhance the efficiency of nitrogen retention.[5][6] However, the effects on weight gain and food conversion were modified by the interaction between protein intake and the administration of this compound.[5][6]

Q3: We are observing variable results in our animal studies. Could diet be a contributing factor?

Q4: What are the known effects of this compound on glucose metabolism?

This compound has been shown to have hypoglycemic effects in diabetic rats by decreasing hepatic glucose production and increasing glucose utilization in oxidative muscles.[1] It can also stimulate glucose oxidation in brown adipocytes.[2] Therefore, the carbohydrate content of the diet could potentially modulate these effects.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent weight change in treatment groups. Dietary protein levels may be inadequate or variable.Ensure all experimental animals are on a standardized diet with adequate protein content to support the anabolic effects of this compound. Refer to the experimental protocol below for an example of dietary protein levels used in previous studies.[5][6]
Unexpected changes in blood glucose levels. The carbohydrate content of the diet may be influencing the hypoglycemic effects of this compound.Standardize the carbohydrate content of the diet across all experimental groups. Consider measuring blood glucose and insulin levels at baseline and throughout the study.
Reduced efficacy in obese animal models. Altered β-adrenergic receptor sensitivity in obese subjects.This compound has been shown to increase β-adrenoceptor number in obese rats.[7][8] However, the baseline metabolic state of the animals can influence the response. Ensure your model is well-characterized and consider a dose-response study.
High variability in thermogenesis measurements. Differences in the fat content of the diet could alter substrate availability for thermogenesis.While specific studies are lacking for this compound, β-adrenergic agonists stimulate lipolysis. Standardizing dietary fat content is recommended to reduce variability in thermogenic responses.

Experimental Protocols

Key Experiment: Impact of Dietary Protein on this compound Efficacy in Pigs

This section details the methodology from a study investigating the effects of this compound on growth performance, body composition, and nutrient retention in finishing pigs fed normal or low amounts of protein.[5][6]

  • Subjects: Finishing pigs, from 60 to 100 kg live weight.

  • Dietary Groups:

    • NP (Normal Protein): 138 g/kg protein diet.

    • NPP (Normal Protein + this compound): 138 g/kg protein diet with 60 mg this compound per kg of diet.

    • LP (Low Protein): 112 g/kg protein diet.

    • LPP (Low Protein + this compound): 112 g/kg protein diet with 60 mg this compound per kg of diet.

  • Feeding Regimen: Diets were isoenergetic.

  • Parameters Measured:

    • Weight gain

    • Food to gain ratio

    • Carcass growth rate

    • Nitrogen, fat, and energy retention

    • Organ weights (heart, spleen, stomach, liver, kidneys, intestines)

    • Carcass nitrogen and fat content

Data Presentation

Table 1: Effect of this compound and Dietary Protein on Growth Performance in Finishing Pigs
Parameter NP (Normal Protein) NPP (Normal Protein + this compound) LP (Low Protein) LPP (Low Protein + this compound)
Weight Gain ( g/day ) 898927855810
Food:Gain Ratio ( kg/kg ) 2.942.823.043.24
Carcass Growth Rate ( g/day ) 760814748723
Efficiency of N Retention (g/kg N retained: N intake) 295363321327

Data extracted from Bracher-Jakob and Blum, 1990.[5][6]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 β-Adrenergic Receptor Signaling Pathway This compound This compound β-Adrenergic Receptor β-Adrenergic Receptor This compound->β-Adrenergic Receptor binds to G Protein G Protein β-Adrenergic Receptor->G Protein activates Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces Protein Kinase A Protein Kinase A cAMP->Protein Kinase A activates Metabolic Effects Metabolic Effects Protein Kinase A->Metabolic Effects leads to

Caption: β-Adrenergic Receptor Signaling Pathway for this compound.

G cluster_1 Experimental Workflow: Diet-Drug Interaction Study Animal Selection Animal Selection Dietary Acclimation Dietary Acclimation Animal Selection->Dietary Acclimation Group Allocation Group Allocation Dietary Acclimation->Group Allocation Treatment Period Treatment Period Group Allocation->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Analysis Analysis Data Collection->Analysis

Caption: Experimental workflow for a diet-drug interaction study.

G cluster_2 Logical Relationship: Protein Diet and this compound Effects This compound This compound Nitrogen Retention Nitrogen Retention This compound->Nitrogen Retention enhances Dietary Protein Dietary Protein Dietary Protein->Nitrogen Retention provides substrate for Growth Performance Growth Performance Dietary Protein->Growth Performance is essential for Nitrogen Retention->Growth Performance supports

References

Navigating In Vivo Delivery of Ro 16-8714: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for troubleshooting the in vivo delivery of Ro 16-8714, a β3-adrenergic agonist. The following resources, including frequently asked questions, detailed experimental protocols, and visual aids, are designed to address common challenges and facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: this compound is soluble in DMSO.[1] For in vivo studies, it is often necessary to use a co-solvent system to ensure solubility and biocompatibility. While specific formulation details for this compound are not extensively published, a common approach for hydrophobic compounds is to first dissolve them in an organic solvent like DMSO and then dilute with a vehicle suitable for injection, such as saline or a polyethylene glycol (PEG)-based solution. It is crucial to perform small-scale solubility tests to determine the optimal vehicle composition for your desired concentration.

Q2: My this compound formulation is precipitating. What can I do?

A2: Precipitation can occur due to several factors, including incorrect solvent ratios, low temperature, or high drug concentration. To troubleshoot this:

  • Optimize Solvent Ratios: Ensure the initial dissolution in an organic solvent like DMSO is complete before adding the aqueous component. The proportion of the aqueous vehicle may need to be adjusted.

  • Temperature Control: Gently warming the solution may help maintain solubility. However, be cautious of temperature-induced degradation.

  • Sonication: Brief sonication can help to dissolve the compound and create a more homogenous suspension.

  • Lower Concentration: If precipitation persists, consider preparing a lower concentration of the final formulation.

Q3: What is the most common route of administration for this compound in animal studies?

A3: Subcutaneous injection has been a documented route of administration for this compound in rodents.[2] Oral gavage is another potential route, although bioavailability may be a consideration. The choice of administration route will depend on the experimental objectives and the pharmacokinetic profile of the compound.

Efficacy and Off-Target Effects

Q4: I am not observing the expected thermogenic effect of this compound. What are the possible reasons?

A4: A lack of efficacy could be due to several factors:

  • Inadequate Dose: The dose of this compound may be too low to elicit a thermogenic response. Dose-response studies are recommended to determine the optimal dose for your animal model.

  • Poor Bioavailability: If administering orally, the compound may have low absorption. Consider alternative routes of administration, such as subcutaneous or intravenous injection.

  • Formulation Issues: Precipitation or instability of the compound in the formulation can lead to inconsistent dosing.

  • Animal Model: The expression and sensitivity of β3-adrenergic receptors can vary between species and even strains of animals.

Q5: I am observing an increased heart rate in my study animals. Is this a known side effect of this compound?

A5: Yes, an increase in heart rate is a known off-target effect of this compound.[3][4][5] This is likely due to the compound's activity at other β-adrenergic receptor subtypes, such as β1-receptors, which are involved in regulating heart rate.[6] When designing experiments, it is important to monitor cardiovascular parameters and consider this potential confounding factor in the interpretation of your results.

Experimental Protocols

General Protocol for Subcutaneous Injection in Rats

This protocol provides a general guideline for the subcutaneous administration of a test compound. It should be adapted based on the specific formulation of this compound and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • This compound formulation

  • 70% ethanol

  • Gauze

Procedure:

  • Animal Restraint: Gently but firmly restrain the rat. One common method is to grasp the loose skin at the back of the neck and shoulders.

  • Site Preparation: If necessary, disinfect the injection site with 70% ethanol on a gauze pad. The loose skin over the shoulders or flank is a common site for subcutaneous injections.

  • Injection: Create a "tent" of skin by lifting the loose skin away from the body. Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.

  • Administration: Inject the solution at a steady pace. A small lump at the injection site is expected and indicates a successful subcutaneous injection.[7]

  • Withdrawal and Monitoring: Withdraw the needle and apply gentle pressure to the injection site with a clean gauze pad if any bleeding occurs. Monitor the animal for any adverse reactions.

Quantitative Data Summary

Visualizations

Signaling Pathway

Beta3_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Beta3_AR β3-Adrenergic Receptor Norepinephrine->Beta3_AR Binds G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis (Triglycerides -> FFAs) PKA->Lipolysis Promotes Thermogenesis Thermogenesis (UCP1) Lipolysis->Thermogenesis Fuels

Caption: β3-Adrenergic Receptor Signaling Pathway for Thermogenesis.

Experimental Workflow

experimental_workflow A 1. Formulation Preparation (Dissolve this compound) C 3. Administration (e.g., Subcutaneous Injection) A->C B 2. Animal Acclimation & Baseline Measurements B->C D 4. Post-Administration Monitoring C->D E 5. Data Collection (e.g., Temperature, Heart Rate) D->E F 6. Data Analysis E->F

Caption: General In Vivo Experimental Workflow for this compound.

Troubleshooting Logic

troubleshooting_logic Start Inconsistent or Unexpected Results? Formulation Check Formulation (Precipitation, Stability) Start->Formulation Yes Dose Verify Dose Calculation & Administration Formulation->Dose Formulation OK? Route Consider Route of Administration Dose->Route Dose OK? Animal Evaluate Animal Model (Strain, Health) Route->Animal Route Appropriate? OffTarget Assess for Off-Target Effects Animal->OffTarget Model Suitable? Revise Revise Protocol OffTarget->Revise Off-Target Effects Considered?

Caption: Troubleshooting Logic for In Vivo Experiments.

References

Technical Support Center: Ro 16-8714 and Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the β-adrenergic agonist Ro 16-8714. This document addresses the potential for tachyphylaxis with chronic use and offers troubleshooting strategies for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a β-adrenergic agonist with thermogenic and antihyperglycemic properties. It primarily targets β3-adrenergic receptors (β3-ARs), which are G-protein coupled receptors (GPCRs). Activation of β3-ARs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp). This signaling cascade is involved in regulating lipolysis in white adipose tissue and thermogenesis in brown adipose tissue.[1][2][3]

Q2: What is tachyphylaxis and is it a concern with chronic this compound use?

A2: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. While β3-ARs are generally more resistant to short-term, agonist-induced desensitization compared to β1- and β2-ARs, long-term or chronic exposure to agonists can lead to a diminished response.[4][5] This can be a significant factor in long-term experiments and is primarily attributed to receptor downregulation.

Q3: What is the underlying mechanism of tachyphylaxis for β3-adrenergic receptors?

A3: The primary mechanism for long-term tachyphylaxis of β3-ARs is receptor downregulation, which is a decrease in the total number of receptors. This is mainly caused by a sustained reduction in the levels of receptor mRNA, leading to decreased receptor synthesis.[4][6] Unlike β1- and β2-ARs, β3-ARs lack key phosphorylation sites, making them less susceptible to the rapid desensitization mediated by G-protein-coupled receptor kinases (GRKs) and β-arrestin.[5]

Q4: Can chronic this compound administration lead to changes in β-adrenergic receptor density?

A4: Studies have shown that the effects of this compound on β-adrenergic receptor density can be complex. For instance, an acute treatment with this compound in obese rats has been shown to increase the number of β-adrenoceptors and the activity of adenylate cyclase.[7] However, prolonged exposure to β-adrenergic agonists typically leads to receptor downregulation.[6] The specific timeline for this effect with chronic this compound use requires empirical determination in your experimental system.

Troubleshooting Guides

Issue 1: Diminishing functional response (e.g., lipolysis, cAMP production) over time with continuous this compound treatment.

  • Potential Cause: Tachyphylaxis due to β3-adrenergic receptor downregulation.

  • Troubleshooting Steps:

    • Confirm Receptor Downregulation:

      • Radioligand Binding Assay: Perform saturation binding experiments to quantify the total number of β-adrenergic receptors (Bmax) in your cells or tissues at different time points during chronic this compound treatment. A significant decrease in Bmax over time would confirm receptor downregulation.

      • Western Blot: If a reliable antibody for the β3-AR is available, assess the total protein levels of the receptor.

      • Quantitative PCR (qPCR): Measure the mRNA levels of the β3-AR to determine if the downregulation is occurring at the transcriptional level.[4][6]

    • Optimize Dosing Regimen:

      • Intermittent Dosing: Instead of continuous administration, consider an intermittent dosing schedule (e.g., once daily) to allow for potential receptor resensitization between doses.

      • Dose Reduction: Investigate if a lower effective dose of this compound can maintain the desired physiological effect with a reduced rate of tachyphylaxis.

    • Investigate Downstream Signaling Components:

      • Assess the functionality of components downstream of the receptor, such as adenylyl cyclase and protein kinase A (PKA), to ensure the attenuation of the response is not due to alterations in these pathways.

Issue 2: High variability in experimental results with chronic this compound administration.

  • Potential Cause: Inconsistent development of tachyphylaxis across experimental units.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure all experimental parameters, including cell culture conditions (for in vitro studies) or animal housing and handling (for in vivo studies), are kept consistent.

    • Monitor Agonist Stability: Prepare fresh solutions of this compound for each experiment, as the compound's stability in solution over time could affect its potency.

    • Implement a Washout Period: Before assessing the functional response after a period of chronic treatment, include a washout period to remove the agonist and measure the persistent effects on the system.

    • Increase Sample Size: A larger sample size can help to mitigate the impact of individual variability in the development of tachyphylaxis.

Quantitative Data

The following tables summarize available quantitative data on the effects of this compound and other β3-adrenergic agonists.

Table 1: Effects of Acute this compound Treatment in Obese (fa/fa) Zucker Rats

ParameterChange with this compoundFold ChangeReference
β-adrenoceptor numberIncrease2.8-fold[7]
Isoprenaline-stimulated adenylate cyclase activityIncrease2.5-fold[7]
NaF-stimulated adenylate cyclase activityIncrease2.0-fold[7]

Table 2: Effects of Chronic β3-Adrenergic Agonist Treatment on Adipose Tissue

AgonistDuration of TreatmentAnimal ModelKey FindingsReference
CL-316,243Not specifiedObese ZDF ratsNormalizes glycemia, reduces hyperinsulinemia and free fatty acids.[1]
BRL37344Up to 30 hours3T3-F442A adipocytesNo desensitization or downregulation of β3-AR observed.[8]
IsoproterenolUp to 30 hours3T3-F442A adipocytesNo downregulation of β3-AR expression; expression increased to ~165% of basal.[9]
Isoproterenol16 hoursDDT1 MF-2 cells (β2-AR)~40% decrease in β-AR mRNA levels.[6]

Experimental Protocols

Protocol 1: Radioligand Saturation Binding Assay for β-Adrenergic Receptors

Objective: To determine the total number of β-adrenergic receptors (Bmax) and their affinity (Kd) for a radioligand in cell membranes or tissue homogenates.

Materials:

  • Cell membranes or tissue homogenates

  • Radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol)

  • Non-specific binding competitor (e.g., propranolol)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Methodology:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for a range of radioligand concentrations.

    • Total Binding: Add a fixed amount of membrane protein and increasing concentrations of the radioligand.

    • Non-specific Binding: Add membrane protein, increasing concentrations of the radioligand, and a high concentration of the non-specific competitor (e.g., 10 µM propranolol).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding versus the radioligand concentration and fit the data using non-linear regression to determine Bmax and Kd.

Protocol 2: cAMP Assay

Objective: To measure the intracellular accumulation of cAMP in response to this compound stimulation.

Materials:

  • Cells expressing β3-adrenergic receptors

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and culture overnight.

  • Pre-incubation: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for a short period to inhibit cAMP degradation.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

G cluster_0 β3-Adrenergic Receptor Signaling Pathway Ro168714 This compound b3AR β3-Adrenergic Receptor Ro168714->b3AR G_protein Gs Protein b3AR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Lipolysis Lipolysis PKA->Lipolysis Thermogenesis Thermogenesis PKA->Thermogenesis

Caption: Signaling pathway of this compound via the β3-adrenergic receptor.

G cluster_1 Experimental Workflow for Assessing Tachyphylaxis start Start: Chronic this compound Treatment timepoint Collect Samples at Different Time Points start->timepoint functional_assay Functional Assay (e.g., cAMP, Lipolysis) timepoint->functional_assay receptor_quantification Receptor Quantification (Radioligand Binding) timepoint->receptor_quantification mRNA_analysis mRNA Analysis (qPCR) timepoint->mRNA_analysis data_analysis Data Analysis functional_assay->data_analysis receptor_quantification->data_analysis mRNA_analysis->data_analysis conclusion Conclusion on Tachyphylaxis data_analysis->conclusion

Caption: Workflow for investigating this compound-induced tachyphylaxis.

G cluster_2 Troubleshooting Logic for Diminished Response issue Issue: Diminished Response is_tachyphylaxis Is it Tachyphylaxis? issue->is_tachyphylaxis confirm_downregulation Confirm Receptor Downregulation is_tachyphylaxis->confirm_downregulation Yes other_issue Investigate Other Issues (e.g., Agonist Stability) is_tachyphylaxis->other_issue No optimize_dosing Optimize Dosing Regimen confirm_downregulation->optimize_dosing check_downstream Check Downstream Signaling confirm_downregulation->check_downstream

Caption: Troubleshooting logic for addressing a diminished response to this compound.

References

Off-target effects of Ro 16-8714 to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Ro 16-8714. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue: Unexpected Cardiovascular Effects Observed in Preclinical Models

Symptoms: Increased heart rate (tachycardia) and elevated systolic blood pressure in animal models following administration of this compound.

Possible Cause: These effects are known off-target activities of this compound, likely mediated by agonist activity at β-adrenergic receptors other than the intended β3 subtype.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a dose-response study to characterize the relationship between the administered dose of this compound and the magnitude of the cardiovascular effects. This will help determine the therapeutic window and the dose at which on-target effects are maximized while off-target cardiovascular effects are minimized.

  • Selective Antagonist Co-administration: To investigate the involvement of β1 and β2 adrenergic receptors in the observed tachycardia and hypertension, co-administer selective antagonists for these receptors. For example, use a β1-selective antagonist (e.g., metoprolol) or a β2-selective antagonist (e.g., ICI 118,551) along with this compound. A reduction in the cardiovascular side effects in the presence of these antagonists would confirm their involvement.

  • Hemodynamic Monitoring: Implement continuous hemodynamic monitoring in animal models to capture the time course of cardiovascular changes post-administration. This can help differentiate between a direct chronotropic/inotropic effect and reflex tachycardia secondary to vasodilation.

  • In Vitro Functional Assays: If resources permit, conduct in vitro functional assays using cell lines or isolated tissues expressing human β1 and β2 adrenergic receptors to directly measure the functional potency (EC50) of this compound at these off-target receptors.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound?

A1: The most consistently reported off-target effects of this compound are cardiovascular in nature, specifically an increase in heart rate (tachycardia) and a rise in systolic blood pressure.[1][2][3] Tremor, a known side effect of β2-adrenergic receptor stimulation, has also been associated with thermogenic β-agonists.

Q2: What is the evidence for the selectivity of this compound for β3-adrenergic receptors over other β-adrenergic subtypes?

A2: While this compound is often described as a β3-adrenergic agonist, direct quantitative data on its binding affinity (Ki) and functional potency (EC50) at human β1, β2, and β3 receptors is limited in publicly available literature. One study in lean and obese Zucker rats showed that chronic treatment with this compound led to a specific down-regulation of β3-adrenergic receptors in interscapular brown adipose tissue, with no effect on the number of β1- and β2-adrenergic receptors.[3][4] This suggests a degree of selectivity for the β3 subtype in this specific tissue and species. However, the observed cardiovascular effects in humans and other animal models strongly suggest activity at β1 and/or β2 receptors.

Q3: What is the proposed mechanism for this compound-induced tachycardia?

A3: The precise mechanism has not been definitively elucidated in the available literature. However, it is likely due to one or a combination of the following:

  • Direct β1-Adrenergic Receptor Stimulation: this compound may directly bind to and activate β1-adrenergic receptors in the heart, leading to an increased heart rate (positive chronotropic effect) and increased contractility (positive inotropic effect).

  • Reflex Tachycardia: Activation of β2-adrenergic receptors in peripheral blood vessels can cause vasodilation, leading to a drop in blood pressure. The body may then compensate for this by increasing heart rate, a phenomenon known as reflex tachycardia.

Q4: Are there any other potential off-target effects to consider?

A4: Beyond the cardiovascular effects, other potential off-target effects have not been extensively reported in the available literature. As a β-adrenergic agonist, side effects such as muscle tremors, insomnia, and dizziness could potentially be observed, particularly at higher doses. Comprehensive off-target screening against a broad panel of receptors and enzymes would be necessary to fully characterize the selectivity profile of this compound.

Data Presentation

Table 1: Summary of Off-Target Effects of this compound

Off-Target EffectSpeciesObservationsPotential Mechanism
Increased Heart Rate (Tachycardia)Human, RatDose-dependent increase in heart rate.[1][2][3]Direct β1-adrenergic stimulation and/or reflex tachycardia secondary to β2-adrenergic vasodilation.
Increased Systolic Blood PressureHuman, RatDose-dependent increase in systolic blood pressure.[1][2][3]Increased cardiac output due to β1-adrenergic stimulation.
Tremor, Insomnia, DizzinessHumanGeneral side effects associated with thermogenic β-agonists.β2-adrenergic receptor stimulation.

Table 2: Quantitative Data on this compound Receptor Interactions (Publicly Available Data)

Receptor SubtypeSpeciesAssay TypeValueNotes
β3-Adrenergic ReceptorRat (Brown Adipose Tissue)In vivo receptor regulationDown-regulation with chronic treatmentSuggests agonist activity and selectivity in this tissue.[3][4]
β1-Adrenergic ReceptorRat (Brown Adipose Tissue)In vivo receptor regulationNo change in receptor number with chronic treatmentSuggests lower affinity or lack of sustained activity at this receptor in this tissue.[3][4]
β2-Adrenergic ReceptorRat (Brown Adipose Tissue)In vivo receptor regulationNo change in receptor number with chronic treatmentSuggests lower affinity or lack of sustained activity at this receptor in this tissue.[3][4]

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptor Subtype Selectivity

Objective: To determine the binding affinity (Ki) of this compound for human β1, β2, and β3-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing either human β1, β2, or β3-adrenergic receptors.

  • Radioligand: Utilize a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [³H]CGP-12177 for β1 and β2, or a specific β3 radioligand).

  • Competition Binding Assay: Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Counting: Separate the bound from free radioligand by rapid filtration. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualization

G Potential Signaling Pathways for this compound Off-Target Effects cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Physiological Response Ro_16_8714 This compound Beta1_AR β1-Adrenergic Receptor (Heart) Ro_16_8714->Beta1_AR Beta2_AR β2-Adrenergic Receptor (Vasculature) Ro_16_8714->Beta2_AR Beta3_AR β3-Adrenergic Receptor (Adipose Tissue) Ro_16_8714->Beta3_AR Gs_alpha1 Gαs Beta1_AR->Gs_alpha1 Gs_alpha2 Gαs Beta2_AR->Gs_alpha2 Gs_alpha3 Gαs Beta3_AR->Gs_alpha3 AC1 Adenylyl Cyclase Gs_alpha1->AC1 AC2 Adenylyl Cyclase Gs_alpha2->AC2 AC3 Adenylyl Cyclase Gs_alpha3->AC3 cAMP1 cAMP AC1->cAMP1 cAMP2 cAMP AC2->cAMP2 cAMP3 cAMP AC3->cAMP3 PKA1 PKA cAMP1->PKA1 PKA2 PKA cAMP2->PKA2 PKA3 PKA cAMP3->PKA3 Tachycardia Increased Heart Rate PKA1->Tachycardia Vasodilation Vasodilation PKA2->Vasodilation Thermogenesis Thermogenesis (On-Target) PKA3->Thermogenesis Reflex_Tachycardia Reflex Tachycardia Vasodilation->Reflex_Tachycardia

Caption: Potential signaling pathways for on-target and off-target effects of this compound.

G Experimental Workflow for Investigating Cardiovascular Off-Target Effects Start Start: Observe Unexpected Cardiovascular Effects Dose_Response 1. In Vivo Dose-Response Study (Measure HR and BP) Start->Dose_Response Antagonist_Study 2. Co-administer with Selective β1/β2 Antagonists Dose_Response->Antagonist_Study Hemodynamic_Monitoring 3. Continuous Hemodynamic Monitoring Antagonist_Study->Hemodynamic_Monitoring In_Vitro_Assay 4. In Vitro Radioligand Binding and Functional Assays Hemodynamic_Monitoring->In_Vitro_Assay Data_Analysis 5. Analyze Data to Determine Mechanism and Potency In_Vitro_Assay->Data_Analysis Conclusion Conclusion: Characterize Off-Target Profile Data_Analysis->Conclusion

Caption: A logical workflow for the investigation of this compound's cardiovascular off-target effects.

References

Validation & Comparative

A Comparative Guide to Ro 16-8714 and CL 316 ,243 in Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent β3-adrenergic receptor agonists, Ro 16-8714 and CL 316 ,243, which have been investigated for their potential in treating obesity. The information presented is collated from various preclinical and clinical studies to facilitate a comprehensive understanding of their respective pharmacological profiles and therapeutic potential.

Executive Summary

Both this compound and CL 316 ,243 are selective agonists for the β3-adrenergic receptor, a key regulator of lipolysis and thermogenesis primarily in adipose tissue. Their mechanism of action offers a therapeutic strategy for obesity by increasing energy expenditure. CL 316 ,243 is noted for its high potency and exceptional selectivity for the β3 receptor subtype. This compound has also demonstrated significant thermogenic effects in both animal models and humans, although it is an older compound with less detailed selectivity data available in recent literature. This guide will delve into their comparative potency, in vivo efficacy, and the experimental methodologies used to evaluate them.

Mechanism of Action: β3-Adrenergic Signaling

This compound and CL 316 ,243 exert their anti-obesity effects by activating the β3-adrenergic receptor signaling cascade in adipocytes. This pathway, detailed below, culminates in increased lipolysis and energy expenditure through thermogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B3AR β3-Adrenergic Receptor AC Adenylyl Cyclase B3AR->AC Activates Gs Gs Protein B3AR->Gs Activates Gs->AC ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Activates) UCP1 Uncoupling Protein 1 (UCP1) Gene PKA->UCP1 Increases Transcription Lipolysis Lipolysis (Fat Breakdown) HSL->Lipolysis Thermogenesis Thermogenesis (Heat Production) UCP1->Thermogenesis Agonist This compound or CL 316,243 Agonist->B3AR

Caption: β3-Adrenergic Receptor Signaling Pathway.

Comparative Potency and Selectivity

A direct comparison of potency and selectivity from a single study is unavailable. However, data from various sources allow for an indirect assessment. CL 316 ,243 is characterized by its high potency and remarkable selectivity for the β3 receptor over β1 and β2 subtypes, which is critical for minimizing cardiovascular side effects like increased heart rate.

ParameterThis compound CL 316 ,243Reference
Target Receptor β3-Adrenergic Agonistβ3-Adrenergic Agonist[1][2]
EC50 (β3) Data not available3 nM [3][4][5]
Selectivity Known to be a β3-agonist, but quantitative selectivity ratios are not readily available in recent literature. Early studies suggest some β1/β2 activity at higher doses.>10,000-fold selective for β3 over β1 and β2 receptors.[4]
Key In Vitro Effect Increases adenylate cyclase activity in brown adipose tissue.[1]Potent stimulant of adipocyte lipolysis.[3][1][3]

Comparative Efficacy in Obesity Models

Both compounds have demonstrated efficacy in reducing adiposity and improving metabolic parameters in various rodent models of obesity. The tables below summarize key findings, though it is important to note that experimental conditions across these separate studies may vary.

In Vivo Effects of this compound
ParameterAnimal ModelDoseKey FindingsReference
Thermogenesis Healthy Male Volunteers5, 10, 20 mg (oral)Dose-dependent increase in energy expenditure (10%, 11%, and 21% respectively). Associated with increased heart rate.[5]
Adenylate Cyclase Activity Obese (fa/fa) Zucker RatsAcute treatment (dose not specified)Increased isoprenaline-stimulated adenylate cyclase activity by 2.5-fold in brown adipose tissue.[1][2]
β-Receptor Number Obese (fa/fa) Zucker RatsAcute treatment (dose not specified)Increased β-adrenoceptor number by 2.8-fold in brown adipose tissue.[1][2]
UCP1 mRNA Lean and Obese Zucker RatsAcute treatment (dose not specified)Increased mRNA for mitochondrial uncoupling protein to the same extent in both lean and obese rats.[1]
In Vivo Effects of CL 316 ,243
ParameterAnimal ModelDoseKey FindingsReference
Body Weight Diet-Induced Obese (DIO) Rats0.01 - 1 mg/kg (IP)Dose-dependent reduction in body weight gain.[3]
Energy Intake Diet-Induced Obese (DIO) Rats0.01 - 1 mg/kg (IP)Dose-dependent reduction in energy intake.[3]
Energy Expenditure Rats on High-Fat DietChronic treatment (dose not specified)Increased 24-hour energy expenditure, primarily by increasing resting metabolic rate.[6]
Adipose Tissue Rats on High-Fat DietChronic treatment (dose not specified)Reduced carcass fat, hypertrophied brown adipose tissue (BAT), and decreased white adipose tissue (WAT) depot weight.[6]
Metabolic Parameters Aged C57BL/6JN MiceChronic treatmentReduced fat mass, improved glucose homeostasis, and a favorable adipokine profile.[7]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for in vivo studies typical for these compounds.

General In Vivo Study Workflow

G A Animal Model Selection (e.g., Diet-Induced Obese Rats) B Acclimatization (Housing, Diet, Temp Control) A->B C Baseline Measurements (Body Weight, Food Intake, Body Comp) B->C D Randomization into Groups (Vehicle, this compound, CL 316,243) C->D E Chronic Drug Administration (e.g., Daily IP Injection, Osmotic Minipump) D->E F In-life Monitoring (Body Weight, Food Intake, Temp) E->F H Terminal Procedures (Blood & Tissue Collection) E->H End of Study G Metabolic Phenotyping (Indirect Calorimetry for Energy Expenditure) F->G I Data Analysis (Biochemical Assays, Gene Expression) H->I

Caption: A typical experimental workflow for in vivo obesity studies.
Protocol for Diet-Induced Obesity (DIO) Rat Study with CL 316 ,243

  • Animal Model: Male Sprague-Dawley rats are fed a high-fat diet (e.g., 60% kcal from fat) for several months to induce an obese phenotype.[3]

  • Housing: Animals are individually housed in a temperature-controlled environment with a standard 12-hour light/dark cycle.

  • Drug Administration: CL 316 ,243 is dissolved in a vehicle (e.g., sterile water or saline). For acute dose-response studies, single intraperitoneal (IP) injections at doses ranging from 0.01 to 1 mg/kg are administered.[3] For chronic studies, the compound might be delivered via subcutaneously implanted osmotic minipumps.[6]

  • Measurements:

    • Body Weight and Food Intake: Measured daily.

    • Energy Expenditure: Determined using indirect calorimetry systems, which measure oxygen consumption (VO2) and carbon dioxide production (VCO2).

    • Body Temperature: Core body temperature and brown adipose tissue temperature can be monitored using implantable telemetry probes.[3]

    • Terminal Analysis: At the end of the study, blood is collected for analysis of glucose, insulin, and lipids. Adipose tissue depots (brown and white) are dissected, weighed, and may be used for histological analysis or gene expression studies (e.g., for UCP1).[6]

Protocol for Thermogenesis Study with this compound in Humans
  • Subjects: Healthy, normal-weight male volunteers.[5]

  • Study Design: A placebo-controlled, crossover design is often used. Subjects receive different single oral doses of this compound (e.g., 5, 10, 20 mg) or a placebo on separate occasions after an overnight fast.[5]

  • Measurements:

    • Energy Expenditure: Measured by indirect calorimetry using a ventilated hood system for several hours before and after drug administration.[5]

    • Cardiovascular Monitoring: Heart rate and blood pressure are measured at regular intervals.[5]

    • Blood Analysis: Venous blood samples are taken to measure plasma concentrations of glucose, insulin, and free fatty acids.[5]

Conclusion

Both this compound and CL 316 ,243 effectively stimulate β3-adrenergic receptors to produce anti-obesity effects in preclinical models. CL 316 ,243 stands out due to its well-documented high potency and selectivity, making it a valuable tool for specifically probing the β3-adrenergic system. This compound, while also effective, appears to have a less favorable side-effect profile regarding tachycardia at higher thermogenic doses, suggesting lower selectivity compared to newer agents like CL 316 ,243. The lack of direct comparative studies necessitates careful consideration when evaluating their relative merits. Future research could benefit from head-to-head comparisons to definitively establish their therapeutic indices and long-term efficacy in the context of obesity and related metabolic disorders.

References

A Comparative Analysis of the Efficacy of Ro 16-8714 and Ractopamine in Finishing Pigs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological efficacy of two beta-adrenergic agonists, Ro 16-8714 and ractopamine, in finishing pigs. The analysis is based on available experimental data, focusing on key performance indicators such as growth promotion, feed efficiency, and carcass composition. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and ractopamine are beta-adrenergic agonists that act as repartitioning agents, redirecting nutrients from fat to protein deposition, thereby improving growth performance and carcass leanness in pigs. While no direct comparative studies between the two compounds were identified, analysis of individual studies suggests that both agents are effective in enhancing key production parameters. Ractopamine is a commercially approved and widely studied feed additive, with its effects on pig performance and carcass characteristics being well-documented across various dosages and feeding durations. This compound has also demonstrated significant improvements in nitrogen retention and carcass protein content in experimental settings.

Data Presentation: Performance and Carcass Characteristics

The following tables summarize the quantitative data from key studies on this compound and ractopamine. It is important to note that these results are from different experiments and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Efficacy of this compound in Finishing Pigs (60 to 100 kg Live Weight)

ParameterControl (Normal Protein)This compound (60 mg/kg diet) + Normal Protein% Change
Average Daily Gain ( g/day )898927+3.2%
Food : Gain Ratio ( kg/kg )2.942.82-4.1%
Carcass Growth Rate ( g/day )760814+7.1%
Carcass Nitrogen (g)18131970+8.7%
Efficiency of Nitrogen Retention (g/kg N intake)295363+23.1%

Data synthesized from Bracher-Jakob and Blum (1991)[1]

Table 2: Efficacy of Ractopamine in Finishing Pigs

ParameterControlRactopamine (5-20 mg/kg diet)% Change
Average Daily Gain-Increased up to 17-21% in gilts and barrows[2]
Feed Efficiency-Improved by ~10%[3]
Carcass Leanness-Increased[3][4]
Loin Eye Area-Increased[5]
Backfat Thickness-Decreased[4]
Protein Deposition Rate-Increased by 15-42% depending on sex[2]

Data synthesized from multiple sources as direct percentage changes are highly dependent on dosage, duration, and pig genetics.[2][3][4][5]

Experimental Protocols

This compound Study Methodology

The data for this compound is primarily derived from a study by Bracher-Jakob and Blum (1991).[1]

  • Animals: Finishing pigs with an initial live weight of approximately 60 kg and a final live weight of 100 kg.

  • Housing: Pigs were housed in a controlled environment.

  • Diets: The pigs were fed isoenergetic diets with either normal (138 g/kg) or low (112 g/kg) protein content. This compound was added to the treatment group diets at a concentration of 60 mg/kg.

  • Treatment Groups:

    • NP: Normal protein diet

    • NPp: Normal protein diet with this compound

    • LP: Low protein diet

    • LPp: Low protein diet with this compound

  • Data Collection: Growth rate, feed intake, and body composition were measured. Nitrogen, fat, and energy retention were also determined.

  • Statistical Analysis: The effects of protein intake and this compound supplementation were statistically analyzed.

Ractopamine Study Methodology (Generalized)

The experimental designs for ractopamine studies vary, but a general protocol can be outlined.

  • Animals: Finishing pigs, typically in the later growth stages (e.g., 60-110 kg live weight).[2][5][6]

  • Housing: Pigs are often housed in individual or group pens in commercial-style facilities.[6]

  • Diets: A basal diet, often corn-soybean meal-based, is formulated to meet or exceed the nutrient requirements of finishing pigs. Ractopamine is added to the treatment diets at various concentrations, commonly ranging from 5 to 20 mg/kg (ppm).[3][6] It is a legal requirement in the US for diets containing ractopamine to have at least 16% crude protein.[7]

  • Treatment Groups: Typically include a control group (no ractopamine) and one or more groups receiving different levels of ractopamine for a specified period before slaughter (e.g., 28-42 days).[5][6]

  • Data Collection: Measurements commonly include average daily gain, average daily feed intake, feed efficiency (gain:feed), and various carcass characteristics such as hot carcass weight, loin eye area, backfat thickness, and percentage of lean meat.[5][6]

  • Statistical Analysis: Data are analyzed using appropriate statistical models to determine the effects of ractopamine on the measured parameters.

Signaling Pathways and Experimental Workflow

Beta-Adrenergic Agonist Signaling Pathway

Both this compound and ractopamine are beta-adrenergic agonists. They exert their effects by binding to beta-adrenergic receptors on the surface of muscle and fat cells. This binding initiates a signaling cascade that ultimately leads to increased protein synthesis and decreased fat deposition. Ractopamine primarily stimulates β1 and β2 adrenergic receptors.[3]

G cluster_cell Cell Membrane cluster_muscle Muscle Cell cluster_fat Adipose Cell Agonist Beta-Adrenergic Agonist (this compound or Ractopamine) Receptor Beta-Adrenergic Receptor Agonist->Receptor Binds to GProtein G-Protein Receptor->GProtein Activates AC Adenylate Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProteinSynthesis Increased Protein Synthesis (Muscle Hypertrophy) PKA->ProteinSynthesis Lipolysis Increased Lipolysis PKA->Lipolysis Lipogenesis Decreased Lipogenesis PKA->Lipogenesis G A Animal Selection & Acclimation (Finishing Pigs) B Random Allocation to Treatment Groups A->B C Control Group (Basal Diet) B->C D Treatment Group(s) (Basal Diet + Compound) B->D E Experimental Period (e.g., 28-42 days) C->E D->E F Data Collection (Weekly weights, feed intake) E->F G Slaughter and Carcass Evaluation E->G F->E H Data Analysis G->H I Results and Conclusion H->I

References

Validating Ro 16-8714's Effects on Insulin Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the β3-adrenergic receptor agonist Ro 16-8714 and its effects on insulin sensitivity. Its performance is evaluated alongside other notable β3-adrenergic receptor agonists, mirabegron and BRL 26830A, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Executive Summary

This compound, a β3-adrenergic receptor (β3-AR) agonist, has demonstrated potential in preclinical studies to enhance insulin sensitivity, primarily through the stimulation of glucose uptake in brown adipose tissue. However, its development for systemic use in humans has been hampered by cardiovascular side effects, specifically an increased heart rate. This has led to the exploration of alternative β3-AR agonists with more favorable safety profiles. This guide compares this compound with two such alternatives: BRL 26830A, another early-stage β3-AR agonist, and mirabegron, a compound approved for the treatment of overactive bladder that has shown beneficial metabolic effects. The comparative data presented herein is compiled from various independent studies, as direct head-to-head comparative trials are limited.

Comparative Data on Insulin Sensitivity

The following tables summarize the quantitative effects of this compound and its alternatives on key measures of insulin sensitivity.

Table 1: Euglycemic Hyperinsulinemic Clamp Studies

CompoundSpecies/PopulationDoseGlucose Infusion Rate (GIR)Reference
This compound RatData not availableIncreased glucose utilization in brown adipose tissue[1]
BRL 26830A Gold-thioglucose obese mice20 mg/kg/day for 9 weeksNormalized hyperglycemia and hyperinsulinemia[2]
Mirabegron Obese, insulin-resistant humans50 mg/day for 12 weeksImproved insulin sensitivity (P = 0.03)[3][4]

Table 2: Oral Glucose Tolerance Test (OGTT) Studies

CompoundSpecies/PopulationDoseEffect on Glucose Tolerance (Area Under the Curve - AUC)Reference
This compound Data not availableData not availableData not available
BRL 26830A Gold-thioglucose obese mice20 mg/kg/day for 9 weeksImproved glucose tolerance[2]
Mirabegron Obese, insulin-resistant humans50 mg/day for 12 weeksImproved oral glucose tolerance (P < 0.01)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Euglycemic Hyperinsulinemic Clamp

This procedure is the gold standard for assessing insulin sensitivity in vivo.[5]

Objective: To measure the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels. A higher glucose infusion rate (GIR) indicates greater insulin sensitivity.

Rodent Protocol (Rat):

  • Animal Preparation: Rats are anesthetized, and catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for several days.[6]

  • Fasting: Rats are fasted overnight prior to the clamp procedure.

  • Procedure:

    • A continuous infusion of human insulin is administered through the jugular vein catheter to achieve a state of hyperinsulinemia.

    • Blood glucose levels are monitored every 5-10 minutes from the arterial catheter.

    • A variable infusion of a glucose solution is administered through the jugular vein to maintain euglycemia (normal blood glucose levels).

    • The glucose infusion rate (GIR) required to maintain euglycemia during the final 30-60 minutes of the clamp is recorded as the primary outcome.[6][7]

Human Protocol:

  • Subject Preparation: Subjects fast overnight. An intravenous catheter is placed in one arm for infusions and another in the contralateral hand, which is heated to "arterialize" the venous blood, for blood sampling.

  • Procedure:

    • A continuous infusion of insulin is administered to achieve hyperinsulinemia.

    • Blood glucose is monitored frequently.

    • A variable infusion of 20% dextrose is adjusted to maintain euglycemia.

    • The GIR during the last 30-60 minutes of the clamp is used to quantify insulin sensitivity.[4]

Oral Glucose Tolerance Test (OGTT)

This test measures the body's ability to clear a glucose load from the bloodstream.

Objective: To assess glucose tolerance. A lower area under the curve (AUC) for glucose over time indicates better glucose tolerance.[8]

Rodent Protocol (Mouse):

  • Animal Preparation: Mice are fasted overnight.[9]

  • Procedure:

    • A baseline blood sample is taken from the tail vein to measure fasting glucose.

    • A concentrated glucose solution is administered orally via gavage.

    • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • The area under the glucose-time curve (AUC) is calculated.[8]

Human Protocol:

  • Subject Preparation: Subjects fast overnight.

  • Procedure:

    • A baseline blood sample is taken to measure fasting glucose.

    • The subject drinks a standardized glucose solution (typically 75g).

    • Blood glucose levels are measured at timed intervals (e.g., 30, 60, 90, and 120 minutes) after glucose ingestion.

    • The AUC is calculated to assess glucose tolerance.[4]

Signaling Pathways and Experimental Workflows

β3-Adrenergic Receptor Signaling Pathway and Insulin Signaling Crosstalk

Activation of the β3-adrenergic receptor by an agonist like this compound initiates a signaling cascade that can influence insulin sensitivity. The diagram below illustrates the key steps and the potential points of interaction with the insulin signaling pathway.

G cluster_beta β3-Adrenergic Signaling cluster_insulin Insulin Signaling Ro168714 This compound Beta3AR β3-AR Ro168714->Beta3AR G_alpha_s Gαs Beta3AR->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates AS160 AS160 PKA->AS160 Potential Phosphorylation Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Akt->AS160 Phosphorylates GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: β3-AR and Insulin Signaling Crosstalk.

Experimental Workflow for Assessing Insulin Sensitivity in Rodents

The following diagram outlines a typical workflow for evaluating the effect of a compound on insulin sensitivity in a rodent model.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Insulin Sensitivity Assessment cluster_analysis Data Analysis Animal_model Select Animal Model (e.g., Obese Rats) Acclimatization Acclimatization Period Animal_model->Acclimatization Grouping Randomize into Groups (Vehicle, this compound, etc.) Acclimatization->Grouping Dosing Administer Compound or Vehicle (Chronic or Acute) Grouping->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Clamp Euglycemic Hyperinsulinemic Clamp Dosing->Clamp AUC_calc Calculate Glucose AUC OGTT->AUC_calc GIR_calc Determine Glucose Infusion Rate (GIR) Clamp->GIR_calc Stats Statistical Analysis AUC_calc->Stats GIR_calc->Stats Conclusion Conclusion on Insulin Sensitivity Stats->Conclusion

Caption: Rodent Insulin Sensitivity Study Workflow.

References

A Comparative Analysis of Ro 16-8714 and Exercise on Metabolic Rate for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals evaluating pharmacological and physiological interventions to enhance metabolic rate. This document provides a detailed comparison of the beta-adrenoceptor agonist Ro 16-8714 and physical exercise, supported by experimental data, detailed protocols, and mechanistic diagrams.

This guide provides a comprehensive comparison of two distinct interventions for increasing metabolic rate: the experimental drug this compound and physical exercise. While both have demonstrated the capacity to elevate energy expenditure, they operate through different mechanisms, present different benefit-risk profiles, and have different implications for therapeutic development and lifestyle recommendations. This document aims to furnish researchers and drug development professionals with the necessary data to make informed comparisons and guide future research.

I. Overview of Interventions

This compound is a phenethanolamine derivative that acts as a beta-adrenoceptor agonist.[1] Its primary mechanism of action involves the stimulation of beta-adrenergic receptors, which are key regulators of metabolic processes, particularly in adipose tissue.[2] Research in both animal and human subjects has demonstrated its thermogenic properties, leading to an increase in resting energy expenditure.[1][3] However, its development has been hampered by cardiovascular side effects, notably an increase in heart rate.[1]

Exercise , a cornerstone of metabolic health, encompasses a range of physical activities that can be broadly categorized into aerobic (endurance) and resistance (strength) training.[4] Exercise acutely increases energy expenditure to fuel muscle contraction and can lead to a sustained elevation in resting metabolic rate (RMR) through various long-term adaptations, including increased muscle mass and enhanced mitochondrial function.[5][6] The effects of exercise on RMR are influenced by the type, intensity, and duration of the activity.[7]

II. Quantitative Comparison of Metabolic Effects

The following tables summarize the quantitative effects of this compound and exercise on resting metabolic rate, based on available clinical and experimental data.

Table 1: Effects of this compound on Resting Energy Expenditure (REE)

InterventionDosageStudy PopulationChange in REEChange in Heart RateSource
This compound 5 mg (oral)Healthy male volunteers+10%+8%[1]
This compound 20 mg (oral)Healthy male volunteers+21%+49%[1]

Table 2: Effects of Exercise on Resting Metabolic Rate (RMR)

Exercise TypeDuration/FrequencyStudy PopulationChange in RMRSource
Resistance Training 9 months (96 workouts)Healthy adults~+5% (average)[6]
Resistance Training 24 weeks (3 times/week)Young and older adults+7% (pooled average)[5]
Resistance Training Meta-analysisVarious+96.17 kcal/day (mean difference)[4]
Aerobic Exercise Meta-analysisVariousNo significant effect[4]
Combined Exercise Meta-analysisVariousNo significant effect[4]
Aerobic Exercise 24 weeksPatients with severe obesityNo significant change[7]

III. Mechanistic Pathways

The metabolic effects of this compound and exercise are mediated by distinct signaling pathways.

A. This compound: Beta-Adrenergic Signaling

This compound functions as a beta-adrenoceptor agonist, primarily targeting receptors in brown adipose tissue (BAT).[2] This initiates a signaling cascade that increases thermogenesis.

Ro168714_Pathway Ro168714 This compound BetaAR Beta-Adrenergic Receptor (β-AR) Ro168714->BetaAR Gs Gs Protein BetaAR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA UCP1 UCP1 mRNA Expression PKA->UCP1 Thermogenesis Increased Thermogenesis UCP1->Thermogenesis

This compound Signaling Pathway
B. Exercise: Key Metabolic Signaling Pathways

Exercise modulates metabolic rate through a complex network of signaling pathways, with AMP-activated protein kinase (AMPK) and the PI3K/Akt/mTOR pathway playing central roles.

1. AMPK Signaling Pathway: Activated by an increase in the AMP:ATP ratio during muscle contraction, AMPK acts as a master regulator of cellular energy homeostasis.

Exercise_AMPK_Pathway Exercise Exercise (Muscle Contraction) AMP_ATP ↑ AMP:ATP Ratio Exercise->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake FA_Oxidation ↑ Fatty Acid Oxidation AMPK->FA_Oxidation Mito_Biogenesis ↑ Mitochondrial Biogenesis AMPK->Mito_Biogenesis

Exercise-Induced AMPK Signaling

2. PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for muscle protein synthesis and hypertrophy, a key long-term adaptation to resistance exercise that contributes to an elevated resting metabolic rate.

Exercise_PI3K_Akt_mTOR_Pathway Resistance_Exercise Resistance Exercise IGF1 IGF-1 Resistance_Exercise->IGF1 PI3K PI3K IGF1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis ↑ Muscle Protein Synthesis mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Increased_RMR ↑ Resting Metabolic Rate Muscle_Hypertrophy->Increased_RMR

Exercise and Muscle Hypertrophy Pathway

IV. Experimental Protocols

A. This compound Administration and Measurement

Study Design: The primary human data for this compound comes from a study involving healthy male volunteers.[1] The study likely employed a placebo-controlled, crossover design to assess the effects of single oral doses.

Protocol:

  • Subjects: Healthy male volunteers.

  • Intervention: Single oral administration of this compound at doses of 5 mg and 20 mg, or a placebo.

  • Metabolic Rate Measurement: Resting energy expenditure (REE) was measured using indirect calorimetry. Measurements were likely taken at baseline and for a specified period following drug administration to capture the thermogenic effect.

  • Cardiovascular Monitoring: Heart rate and blood pressure were monitored throughout the study to assess cardiovascular side effects.

B. Exercise Intervention and Metabolic Rate Measurement

The following protocols are representative of studies investigating the effects of exercise on resting metabolic rate.

1. Resistance Training Protocol:

Study Design: A 9-month, periodized, whole-body resistance training program.[6]

Protocol:

  • Subjects: Healthy adults.

  • Intervention: 96 supervised workouts over approximately 9 months. The program was periodized into three 12-week mesocycles, including phases of light-intensity (12-15 repetitions), medium-intensity (8-10 repetitions), and high-intensity (3-6 repetitions) training.

  • Metabolic Rate Measurement: RMR was measured using indirect calorimetry at baseline and after the 9-month intervention. Standard protocols for RMR measurement were likely followed, including an overnight fast and a period of rest before measurement.

2. Aerobic Exercise Protocol:

Study Design: A 24-week program comparing moderate-intensity continuous training (MICT) with a combination of MICT and high-intensity interval training (HIIT).[7]

Protocol:

  • Subjects: Patients with severe obesity.

  • Intervention:

    • MICT Group: Moderate-intensity continuous aerobic exercise.

    • HIIT/MICT Group: A combination of high-intensity interval training and moderate-intensity continuous training.

  • Metabolic Rate Measurement: Resting metabolic rate was measured at baseline and after the 24-week intervention using indirect calorimetry.

V. Synthesis and Conclusion

The comparison between this compound and exercise for improving metabolic rate reveals a classic pharmacology versus physiology trade-off.

This compound demonstrates a potent, dose-dependent, and acute thermogenic effect, capable of significantly increasing resting energy expenditure shortly after administration.[1] This rapid onset of action could be advantageous in specific clinical contexts. However, the significant increase in heart rate, particularly at higher, more effective doses, presents a major safety concern that has likely hindered its clinical development.[1] The mechanism is targeted, relying on the stimulation of beta-adrenoceptors, primarily in brown adipose tissue.[2]

Exercise , particularly resistance training, offers a more modest but potentially more sustainable increase in resting metabolic rate.[4][5][6] The metabolic benefits of exercise are multifaceted, extending beyond a simple increase in RMR to include improvements in insulin sensitivity, body composition, and cardiovascular health.[6][7] The signaling pathways activated by exercise are complex and lead to broad physiological adaptations, including muscle hypertrophy and enhanced mitochondrial function.[5] While the effect of aerobic exercise on resting metabolic rate is not consistently observed, it significantly contributes to total daily energy expenditure during the activity itself.[4][7]

For drug development professionals, the story of this compound underscores the ongoing challenge of developing selective beta-3 adrenoceptor agonists that can induce thermogenesis in humans without significant cardiovascular side effects. Future research in this area may focus on improving receptor selectivity or exploring alternative pharmacological targets for stimulating energy expenditure.

For researchers and clinicians, this comparison highlights the robust, albeit more gradual, benefits of exercise. Resistance training, in particular, stands out as a non-pharmacological intervention with a demonstrated ability to increase resting metabolic rate, likely contributing to its effectiveness in weight management and metabolic health. The detailed protocols and mechanistic insights provided in this guide can serve as a foundation for designing future studies to further elucidate the comparative effects of novel pharmacological agents and structured exercise regimens on human metabolism.

References

A Comparative Analysis of Beta-2 and Beta-3 Adrenergic Agonists, Including the Thermogenic Agent Ro 16-8714

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the receptor binding, signaling pathways, and functional activities of beta-2 and beta-3 adrenergic agonists is crucial for the development of targeted therapeutics. This guide provides a comparative overview of these agonists, with a special focus on the investigational compound Ro 16-8714, to aid researchers, scientists, and drug development professionals in their understanding of this class of drugs.

Signaling Pathways: A Tale of Two Receptors

Beta-2 and beta-3 adrenergic receptors, both members of the G protein-coupled receptor (GPCR) superfamily, primarily signal through the activation of adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, nuances in their signaling pathways contribute to their distinct physiological roles.

The beta-2 adrenergic receptor is widely expressed in smooth muscle cells, such as those in the airways, and its activation leads to relaxation.[1] The canonical signaling pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which activates adenylyl cyclase.[2][3][4] This leads to an increase in intracellular cAMP, activating PKA, which in turn phosphorylates various downstream targets to elicit a physiological response.[3][4] The signaling of the beta-2 receptor is tightly regulated through interactions with multiple proteins, including G protein-coupled receptor kinases (GRKs) and β-arrestins, which mediate receptor desensitization and trafficking.[2][3]

The beta-3 adrenergic receptor is predominantly found in adipose tissue and the urinary bladder.[5] Its activation in brown adipose tissue stimulates thermogenesis and lipolysis.[5] Similar to the beta-2 receptor, the beta-3 receptor couples to Gs to activate the adenylyl cyclase/cAMP/PKA pathway.[6][7] However, there is also evidence suggesting that the beta-3 receptor can couple to an inhibitory G protein (Gi), which can lead to the activation of alternative signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways.[7][8] Notably, the beta-3 receptor is relatively resistant to agonist-induced desensitization compared to the beta-2 receptor.[5]

Below are diagrams illustrating the generalized signaling pathways for beta-2 and beta-3 adrenergic receptors.

beta2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-2 AR Beta-2 AR Gs Gs Beta-2 AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors Phosphorylates Physiological\nResponse Physiological Response Downstream\nEffectors->Physiological\nResponse Agonist Agonist Agonist->Beta-2 AR Binds

Beta-2 Adrenergic Receptor Signaling Pathway

beta3_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-3 AR Beta-3 AR Gs Gs Beta-3 AR->Gs Activates Gi Gi Beta-3 AR->Gi Activates AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits Alternative\nPathways p38 MAPK PKC Gi->Alternative\nPathways Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Physiological\nResponse Physiological Response PKA->Physiological\nResponse Alternative\nPathways->Physiological\nResponse Agonist Agonist Agonist->Beta-3 AR Binds

Beta-3 Adrenergic Receptor Signaling Pathway

Comparative Quantitative Data

A comprehensive table comparing the binding affinities (Ki), potency (EC50), and efficacy (Emax) of this compound with other key beta-2 and beta-3 agonists would be invaluable for researchers. However, a single study providing such a direct comparison using human receptors in a consistent cellular context (e.g., CHO cells) is not currently available in the public literature. The thermogenic properties of this compound have been noted, and it has been shown to down-regulate beta-3 adrenergic receptors in vivo in rat brown adipose tissue.

To facilitate future comparative studies, the following tables are presented as templates for organizing such data.

Table 1: Comparative Binding Affinities (Ki, nM) of Beta-Adrenergic Agonists

CompoundBeta-2 Adrenergic ReceptorBeta-3 Adrenergic ReceptorSelectivity (Beta-3/Beta-2)
This compound Data not availableData not availableData not available
IsoproterenolValueValueValue
SalbutamolValueValueValue
MirabegronValueValueValue
............

Table 2: Comparative Functional Activity (EC50, nM) and Efficacy (Emax, % of Isoproterenol) of Beta-Adrenergic Agonists on Adenylyl Cyclase Activation

CompoundBeta-2 Adrenergic Receptor (EC50)Beta-2 Adrenergic Receptor (Emax)Beta-3 Adrenergic Receptor (EC50)Beta-3 Adrenergic Receptor (Emax)
This compound Data not availableData not availableData not availableData not available
IsoproterenolValue100%Value100%
SalbutamolValueValueValueValue
MirabegronValueValueValueValue
...............

Experimental Protocols

To ensure reproducibility and enable comparison across different studies, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to characterize beta-adrenergic agonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of test compounds for human beta-2 and beta-3 adrenergic receptors.

Cell Lines: CHO-K1 cells stably transfected with the human beta-2 or beta-3 adrenergic receptor.

Materials:

  • Transfected CHO-K1 cells

  • Radioligand: [3H]-CGP 12177 (a non-selective beta-adrenergic antagonist)

  • Non-specific binding control: Propranolol (1 µM)

  • Test compounds (e.g., this compound, isoprenaline, salbutamol, mirabegron)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Culture the transfected CHO-K1 cells to confluency.

  • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • In a 96-well plate, add a fixed concentration of the radioligand ([3H]-CGP 12177) to each well.

  • For total binding wells, add binding buffer.

  • For non-specific binding wells, add a high concentration of propranolol.

  • For competition binding wells, add increasing concentrations of the test compound.

  • Add the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow A Prepare Cell Membranes (Transfected CHO cells) E Add Cell Membranes A->E B Set up 96-well Plate (Total, Non-specific, Competition) C Add Radioligand ([3H]-CGP 12177) B->C D Add Test Compounds (Increasing Concentrations) C->D D->E F Incubate to Equilibrium E->F G Rapid Filtration & Washing F->G H Scintillation Counting G->H I Data Analysis (IC50 & Ki Calculation) H->I

Radioligand Binding Assay Workflow
Adenylyl Cyclase Activation Assay

This assay measures the ability of an agonist to stimulate the production of cAMP, providing information on its potency (EC50) and efficacy (Emax).

Objective: To determine the potency and efficacy of test compounds in activating adenylyl cyclase via human beta-2 and beta-3 adrenergic receptors.

Cell Lines: CHO-K1 cells stably transfected with the human beta-2 or beta-3 adrenergic receptor.

Materials:

  • Transfected CHO-K1 cells

  • Test compounds (e.g., this compound, isoprenaline, salbutamol, mirabegron)

  • Stimulation buffer (e.g., HBSS supplemented with a phosphodiesterase inhibitor like IBMX)

  • Lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Plate reader compatible with the chosen detection method

Procedure:

  • Seed the transfected CHO-K1 cells in a 96-well plate and allow them to attach overnight.

  • Remove the culture medium and wash the cells with stimulation buffer.

  • Add increasing concentrations of the test compounds to the wells. Include a positive control (e.g., a saturating concentration of isoprenaline) and a vehicle control.

  • Incubate the plate at 37°C for a specified time.

  • Terminate the stimulation by adding lysis buffer.

  • Measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the agonist concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) by non-linear regression analysis.

  • Normalize the Emax of the test compounds to the Emax of a full agonist like isoprenaline (set to 100%).

camp_assay_workflow A Seed Transfected CHO Cells in 96-well Plate B Wash Cells with Stimulation Buffer A->B C Add Test Compounds (Increasing Concentrations) B->C D Incubate at 37°C C->D E Lyse Cells D->E F Measure Intracellular cAMP (e.g., HTRF, ELISA) E->F G Data Analysis (EC50 & Emax Calculation) F->G

Adenylyl Cyclase Activation Assay Workflow

This guide provides a foundational understanding of the comparative pharmacology of beta-2 and beta-3 adrenergic agonists. The lack of comprehensive, directly comparable data for this compound highlights a gap in the current literature and underscores the need for further research to fully elucidate its pharmacological profile. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which will be instrumental in advancing the development of selective and effective beta-adrenergic therapeutics.

References

A Cross-Species Examination of the Metabolic Effects of the β-Adrenergic Agonist Ro 16-8714

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Metabolism and Drug Development

Ro 16-8714, a selective β-adrenergic agonist, has been investigated for its potential as a thermogenic and metabolic-modifying agent. This guide provides a comprehensive cross-species comparison of the metabolic effects of this compound, with a focus on its actions in rats, pigs, and humans. The information presented herein is intended to support researchers and professionals in the fields of metabolic disease and drug development in understanding the species-specific responses to this compound and to provide detailed experimental context.

Quantitative Metabolic Effects of this compound: A Cross-Species Summary

The metabolic effects of this compound vary significantly across different species, reflecting underlying differences in physiology and adrenergic receptor pharmacology. The following tables summarize the key quantitative findings from studies in rats, pigs, and humans.

Table 1: Metabolic Effects of this compound in Rats

ParameterSpecies/ModelTreatment DetailsKey Quantitative FindingsReference(s)
Adenylate Cyclase Activity (IBAT)Obese (fa/fa) Zucker RatsAcute treatment2.5-fold increase (Isoprenaline-stimulated), 2.0-fold increase (NaF-stimulated)[1]
β-Adrenoceptor Number (IBAT)Obese (fa/fa) Zucker RatsAcute treatment2.8-fold increase[1]
Uncoupling Protein 1 (UCP1) mRNA (IBAT)Lean and Obese (fa/fa) Zucker RatsAcute treatmentIncreased to the same extent in both lean and obese rats[1]
Oxygen Consumption (Isolated Brown Adipocytes)Rat20 µM this compoundStimulated from a basal rate of 278 to 1024 µmol of O2/h per g of lipid
Glucose Oxidation (Isolated Brown Adipocytes)RatCombined with insulinResulted in a maximal value equivalent to 165 µmol of O2/h per g of lipid

IBAT: Interscapular Brown Adipose Tissue

Table 2: Metabolic and Performance Effects of this compound in Finishing Pigs

ParameterSpecies/ModelTreatment DetailsKey Quantitative FindingsReference(s)
Nitrogen RetentionFinishing Pigs60 mg this compound per kg dietEnhanced efficiency of N retention (g/kg N retained: N intake) from 295 to 363 (Normal Protein) and 321 to 327 (Low Protein)
Growth PerformanceFinishing Pigs60 mg this compound per kg dietWeight gain and food:gain ratio were modified by the interaction of protein intake and this compound
Carcass CompositionFinishing Pigs60 mg this compound per kg dietReduced weights of heart, spleen, stomach, and liver. Carcass and non-carcass fat were not significantly influenced.

Table 3: Metabolic Effects of this compound in Humans

ParameterSpecies/ModelTreatment DetailsKey Qualitative and Quantitative FindingsReference(s)
Energy ExpenditureHealthy Male VolunteersInfusionIncreased energy expenditure[2]
Heart RateHealthy Male VolunteersInfusionIncreased heart rate[2]
Thermogenic EffectHealthy Male Volunteers-Potent thermogenic agent

Key Signaling Pathway: β-Adrenergic Receptor Activation

This compound exerts its effects primarily through the activation of β-adrenergic receptors, which are coupled to the Gs protein signaling cascade. The following diagram illustrates this pathway.

Gs_Pathway Ro168714 This compound Beta_AR β-Adrenergic Receptor Ro168714->Beta_AR Binds to G_protein Gs Protein (αβγ) Beta_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Metabolic_Effects Metabolic Effects (e.g., Lipolysis, Thermogenesis) PKA->Metabolic_Effects Phosphorylates target proteins leading to Adenylate_Cyclase_Assay cluster_prep Tissue Preparation cluster_assay Adenylate Cyclase Assay Dissect Dissect Interscapular Brown Adipose Tissue (IBAT) Homogenize Homogenize IBAT in Sucrose Buffer Dissect->Homogenize Centrifuge1 Centrifuge at low speed Homogenize->Centrifuge1 Collect_Fat_Free_Supernatant Collect Fat-Free Supernatant Centrifuge1->Collect_Fat_Free_Supernatant Centrifuge2 Centrifuge at high speed Collect_Fat_Free_Supernatant->Centrifuge2 Resuspend_Pellet Resuspend Plasma Membrane Pellet Centrifuge2->Resuspend_Pellet Incubate Incubate Membranes with [α-32P]ATP, this compound, and other effectors Resuspend_Pellet->Incubate Stop_Reaction Stop Reaction with SDS solution Incubate->Stop_Reaction Separate_cAMP Separate [32P]cAMP by Dowex and Alumina Chromatography Stop_Reaction->Separate_cAMP Quantify Quantify [32P]cAMP by Liquid Scintillation Counting Separate_cAMP->Quantify

References

A Comparative Analysis of the Lipolytic Efficacy of Ro 16-8714 and Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Ro 16-8714 and salbutamol, focusing on their roles in lipolysis. It is intended for researchers, scientists, and drug development professionals, presenting available experimental data, detailing methodologies, and illustrating key pathways.

Mechanism of Action and Receptor Selectivity

Lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, is primarily regulated by the sympathetic nervous system through the activation of beta-adrenergic receptors (β-ARs) on the surface of adipocytes.

Salbutamol is a well-characterized selective β2-adrenergic receptor agonist. Its mechanism of action involves binding to β2-ARs, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL), the key enzyme responsible for triglyceride hydrolysis.[1][2]

This compound is described as a potent thermogenic and lipolytic agent.[3][4][5] It is predominantly classified as a β3-adrenergic receptor agonist.[6] The signaling pathway for this compound is believed to be similar to that of other β-AR agonists, where activation of β3-ARs leads to an increase in cAMP and subsequent stimulation of lipolysis.[7] In vivo studies in humans have demonstrated its ability to increase resting energy expenditure and plasma free fatty acid levels.[8]

Quantitative Comparison of Lipolytic Efficacy

CompoundReceptor SelectivityOrganism/TissueMethodKey FindingsReference
Salbutamol β2-agonistHuman Adipose Tissue (in vitro)Glycerol and FFA releasePartial agonist; maximal lipolytic effect did not exceed 20% of the maximal response to the non-selective β-agonist isoproterenol.[9]
Salbutamol β2-agonistHuman Adipose Tissue (in vitro)Antagonism of isoproterenol-induced lipolysispA2 value of 5.8.[9]
This compound β-agonist (likely β3)Human (in vivo)Measurement of plasma FFAIncreased plasma free fatty acid levels.[8]
This compound β-agonist (likely β3)Human (in vivo)Indirect CalorimetryIncreased resting energy expenditure.[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways for lipolysis induction by salbutamol and this compound, and a general workflow for an in vitro lipolysis experiment.

Lipolysis_Signaling_Pathway cluster_Salbutamol Salbutamol Pathway cluster_Ro168714 This compound Pathway Salbutamol Salbutamol Beta2_AR β2-Adrenergic Receptor Salbutamol->Beta2_AR binds AC_S Adenylyl Cyclase Beta2_AR->AC_S activates cAMP_S cAMP AC_S->cAMP_S produces PKA_S Protein Kinase A (PKA) cAMP_S->PKA_S activates HSL_S Hormone-Sensitive Lipase (HSL) PKA_S->HSL_S activates Lipolysis_S Lipolysis HSL_S->Lipolysis_S catalyzes Ro168714 This compound Beta3_AR β3-Adrenergic Receptor Ro168714->Beta3_AR binds AC_R Adenylyl Cyclase Beta3_AR->AC_R activates cAMP_R cAMP AC_R->cAMP_R produces PKA_R Protein Kinase A (PKA) cAMP_R->PKA_R activates HSL_R Hormone-Sensitive Lipase (HSL) PKA_R->HSL_R activates Lipolysis_R Lipolysis HSL_R->Lipolysis_R catalyzes

Caption: Signaling pathways for lipolysis induction.

Lipolysis_Assay_Workflow Adipocyte_Isolation 1. Adipocyte Isolation (e.g., from adipose tissue biopsy) Incubation 2. Incubation with Test Compounds (Salbutamol or this compound) Adipocyte_Isolation->Incubation Medium_Collection 3. Collection of Incubation Medium Incubation->Medium_Collection Lipolysis_Measurement 4. Measurement of Lipolysis Products Medium_Collection->Lipolysis_Measurement Glycerol_Assay Glycerol Assay Lipolysis_Measurement->Glycerol_Assay FFA_Assay Free Fatty Acid (FFA) Assay Lipolysis_Measurement->FFA_Assay Data_Analysis 5. Data Analysis (Dose-response curves, EC50) Lipolysis_Measurement->Data_Analysis

Caption: In vitro lipolysis experimental workflow.

Experimental Protocols

The following is a generalized protocol for an in vitro lipolysis assay based on methods described in the literature.

Objective

To determine the lipolytic activity of this compound and salbutamol by measuring the release of glycerol or free fatty acids from isolated adipocytes.

Materials
  • Adipose tissue (e.g., from human subcutaneous biopsy)

  • Collagenase (Type I)

  • Krebs-Ringer bicarbonate buffer with HEPES (KRBH), supplemented with bovine serum albumin (BSA)

  • This compound

  • Salbutamol

  • Isoproterenol (as a positive control)

  • Glycerol assay kit or Free Fatty Acid assay kit

  • Spectrophotometer or fluorometer

Procedure
  • Adipocyte Isolation:

    • Mince adipose tissue samples and digest with collagenase in KRBH buffer at 37°C with gentle shaking for 60-90 minutes.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Allow adipocytes to float and wash them several times with fresh KRBH buffer to remove collagenase and other contaminants.

    • Resuspend the isolated adipocytes in fresh KRBH buffer at a known concentration (e.g., 2-5% lipocrit).

  • Lipolysis Assay:

    • Aliquot the adipocyte suspension into incubation vials.

    • Add varying concentrations of this compound, salbutamol, or isoproterenol to the vials. Include a vehicle control (buffer only).

    • Incubate the vials at 37°C in a shaking water bath for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation period, stop the reaction by placing the vials on ice.

    • Separate the infranatant (aqueous layer) from the floating adipocytes by centrifugation or by carefully aspirating the infranatant from below the fat layer.

    • Measure the concentration of glycerol or free fatty acids in the infranatant using a commercially available assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the amount of glycerol or FFA released to the number of cells or total lipid content.

    • Plot the dose-response curves for each compound.

    • Calculate the EC50 (the concentration of agonist that gives half-maximal response) and the maximal lipolytic effect (Emax) for each compound.

Conclusion

While both this compound and salbutamol stimulate lipolysis, they do so by targeting different β-adrenergic receptor subtypes. Salbutamol, a β2-agonist, demonstrates partial and relatively weak lipolytic activity in human white adipocytes. This compound, a potent β3-agonist, shows significant lipolytic and thermogenic effects in vivo. A direct comparison of their efficacy is hampered by the lack of head-to-head studies. Based on the available evidence, it is plausible that this compound is a more potent lipolytic agent than salbutamol, particularly due to its action on β3-receptors which are considered to play a more significant role in metabolic regulation in adipose tissue. However, further research with direct comparative in vitro studies on human adipocytes is necessary to definitively quantify the difference in their lipolytic effectiveness.

References

A Comparative Analysis of the Antihyperglycemic Efficacy of Ro 16-8714 and Other β-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals validating the antihyperglycemic claims of the β-adrenoceptor agonist Ro 16-8714. This document provides a comparative analysis with other relevant β-agonists, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Introduction

This compound is a β-adrenoceptor agonist that has demonstrated both thermogenic and antihyperglycemic properties in preclinical studies. This guide aims to critically evaluate the antihyperglycemic claims of this compound by comparing its performance with other notable β-adrenergic agonists: BRL 26830A, CL 316 ,243, and the clinically approved drug, mirabegron. The following sections present a compilation of quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying signaling pathways to provide a thorough and objective comparison for researchers in the field of metabolic drug discovery.

Data Presentation: Comparative Antihyperglycemic Effects

The following tables summarize the quantitative data on the antihyperglycemic effects of this compound and its comparators.

DrugAnimal Model/SubjectKey FindingQuantitative Data
This compound Streptozotocin-diabetic ratsReduced blood glucoseSpecific percentage reduction data is not readily available in the reviewed literature.
BRL 26830A Gold-thioglucose obese miceNormalized glycemia and hyperinsulinemiaA 9-week treatment (20 mg/kg/day) normalized hyperglycemia and hyperinsulinemia.[1]
CL 316 ,243 Cultured mouse brown adipocytesStimulated glucose uptakeA 2-hour stimulation with 1 µM CL 316 ,243 resulted in a significant increase in glucose uptake.[2]
Mirabegron Obese, insulin-resistant humansImproved glucose tolerance and insulin sensitivityA clinical trial (NCT02919176) showed significant improvements in oral glucose tolerance, a decrease in HbA1c, and enhanced insulin sensitivity.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Induction of Diabetes and Obesity Models
  • Streptozotocin (STZ)-Induced Diabetes in Rats: Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in a citrate buffer.[4] Blood glucose levels are monitored, and rats with fasting blood glucose above a specified threshold (e.g., 200 mg/dL) are considered diabetic.[5][6][7]

  • Gold-Thioglucose (GTG)-Induced Obesity in Mice: Obesity is induced by a single intraperitoneal injection of GTG. This leads to the development of hyperphagia and subsequent obesity.[8][9][10][11]

Assessment of Antihyperglycemic Effects
  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood sample is collected. A glucose solution (e.g., 2 g/kg body weight) is then administered orally via gavage.[12][13][14][15] Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose concentrations.[12][13][14][15]

  • Hyperinsulinemic-Euglycemic Clamp: This procedure is considered the gold standard for assessing insulin sensitivity. A continuous intravenous infusion of insulin is administered to achieve a hyperinsulinemic state. Simultaneously, a variable intravenous infusion of glucose is given to maintain a constant blood glucose level (euglycemia). The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.[16][17][18][19]

  • In Vitro Glucose Uptake Assay in Brown Adipocytes: Differentiated brown adipocytes are cultured and then stimulated with the test compound (e.g., 1 µM CL 316 ,243) for a specific duration (e.g., 2 hours). The uptake of a radiolabeled glucose analog, such as 2-deoxy-[3H]glucose, is then measured to quantify glucose transport into the cells.[2][20]

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for β3-adrenergic receptor-mediated glucose uptake.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus beta3_AR β3-Adrenergic Receptor Gs Gs protein beta3_AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GLUT1 GLUT1 Glucose Uptake Glucose Uptake GLUT1->Glucose Uptake Agonist β-Agonist (e.g., this compound) Agonist->beta3_AR Binds to Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLUT1_vesicle GLUT1 Vesicle PKA->GLUT1_vesicle Promotes Translocation GLUT1_gene GLUT1 Gene CREB->GLUT1_gene Promotes Transcription GLUT1_vesicle->GLUT1 Translocates to membrane GLUT1_gene->GLUT1_vesicle Leads to de novo synthesis G start Start animal_model Induce Disease Model (e.g., STZ-induced diabetes or GTG-induced obesity) start->animal_model treatment Administer Test Compound (e.g., this compound) or Vehicle animal_model->treatment ogtt Perform Oral Glucose Tolerance Test (OGTT) treatment->ogtt clamp Perform Hyperinsulinemic- Euglycemic Clamp treatment->clamp tissue_collection Collect Tissues (e.g., adipose, muscle) treatment->tissue_collection data_analysis Data Analysis and Comparison ogtt->data_analysis clamp->data_analysis in_vitro_assay In Vitro Glucose Uptake Assay tissue_collection->in_vitro_assay in_vitro_assay->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of Ro 16-8714: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Ro 16-8714, a beta-adrenoreceptor agonist used in research.

Chemical and Safety Data Summary

For quick reference, the following table summarizes key data for this compound, compiled from available research and chemical supplier information.

PropertyValue
Chemical Name This compound
CAS Number 90505-66-1
Molecular Formula C₂₇H₃₂N₂O₃
Molecular Weight 432.56 g/mol
Physical Form Solid
Known Hazards Shipped as a non-hazardous chemical for research purposes. However, as with any research chemical, potential hazards should not be underestimated.
Storage Store in a dry, dark place at 0-4°C for short-term and -20°C for long-term storage.[1]

Step-by-Step Disposal Protocol

The following procedures are based on established guidelines for the disposal of laboratory chemical waste and should be adapted to comply with your institution's specific policies and local regulations.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: In the absence of a specific SDS, this compound waste should be managed as hazardous chemical waste.

  • Solid Waste:

    • Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any labware that has come into direct contact with the compound.

    • Place these materials in a designated, leak-proof, and clearly labeled solid waste container. Do not mix with liquid waste.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the solution in a separate, compatible liquid waste container.

    • Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be collected separately.

2. Container Selection and Labeling:

  • Container Compatibility: Use containers made of a material compatible with the waste. For solid waste, a sturdy, sealable plastic bag or a rigid container is suitable. For liquid waste, use a chemical-resistant bottle with a secure screw-top cap.

  • Proper Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • If in solution, list the solvent(s) and the estimated concentration of this compound.

    • The date when the waste was first added to the container.

    • The name of the principal investigator or research group.

3. Storage of Waste:

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Segregation: Ensure that the this compound waste is stored separately from incompatible chemicals.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online waste pickup request system.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sanitary sewer.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_storage_disposal Storage and Disposal start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a designated solid waste container is_solid->collect_solid Solid collect_liquid Collect in a designated liquid waste container is_solid->collect_liquid Liquid label_solid Label container with 'Hazardous Waste', chemical name, and date collect_solid->label_solid store_waste Store in a designated Satellite Accumulation Area with secondary containment label_solid->store_waste label_liquid Label container with 'Hazardous Waste', chemical names, concentrations, and date collect_liquid->label_liquid label_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed requirements.

References

Essential Safety and Operational Protocols for Handling Ro 16-8714

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Ro 16-8714, a beta-adrenoceptor agonist with thermogenic and antihyperglycemic properties.[1][2] Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance in a laboratory setting.

Personal Protective Equipment (PPE)

Given that this compound is a potent, biologically active compound, stringent measures must be taken to avoid direct contact and aerosol inhalation. The following personal protective equipment is mandatory when handling this compound in solid (powder) or solution form:

  • Gloves: Double gloving with powder-free nitrile gloves is required. The outer glove should be changed immediately upon contamination and regularly during prolonged handling.

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.

  • Lab Coat: A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs is necessary to prevent skin contact.

  • Respiratory Protection: For handling the powdered form of this compound, a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation of aerosolized particles. All handling of the solid form should be performed in a certified chemical fume hood or a biological safety cabinet.

Hazard Identification and Health Effects

As a beta-adrenergic agonist, this compound is designed to elicit physiological responses.[3] Accidental exposure could lead to unintended pharmacological effects.

Potential Health Effects:

  • Cardiovascular: Beta-agonists can cause an increased heart rate (tachycardia) and other cardiac arrhythmias.[4] Studies in humans have shown that this compound can increase heart rate by 8% to 49% depending on the dosage.[5]

  • Metabolic: The compound has thermogenic effects, meaning it can increase the body's metabolic rate and heat production.[5][6] In human studies, doses of 5 mg and 20 mg resulted in a 10% and 21% increase in resting energy expenditure, respectively.[5]

  • Other Side Effects: Common side effects of beta-agonists can include anxiety, headache, and tremors.[3]

Quantitative Data from Human Studies:

Dosage (Oral)Increase in Resting Energy Expenditure (REE)Increase in Heart Rate
5 mg10%8%
20 mg21%49%
Data from a study on the thermogenic effects of this compound in humans.[5]

Operational Plan for Safe Handling

A systematic approach is critical to minimize the risk of exposure during routine laboratory procedures.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_materials Gather All Necessary Materials and Equipment prep_area->prep_materials weigh Weigh Solid this compound in Fume Hood prep_materials->weigh Proceed to Handling dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before beginning any work, ensure all necessary PPE is readily available and in good condition.

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Assemble all required equipment, such as spatulas, weigh boats, vials, and solvents, within the designated area to minimize movement in and out of the containment space.

  • Handling:

    • When weighing the solid compound, use a microbalance inside the fume hood to contain any airborne powder.

    • To create a stock solution, carefully add the solvent to the vial containing the pre-weighed this compound. Ensure the vial is securely capped before mixing.

    • All subsequent dilutions and experimental procedures should be conducted with the same level of care to prevent splashes and aerosol generation.

  • Cleanup:

    • Upon completion of the experiment, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.

    • All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.

    • Remove PPE in the correct order (outer gloves, lab coat, inner gloves, face shield/goggles, respirator) to avoid cross-contamination. Wash hands thoroughly after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a potent pharmaceutical compound, it should be treated as hazardous waste.

Waste Segregation and Disposal:

cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway solid_waste Solid Waste (Unused compound, contaminated consumables) hw_container_solid Labeled Hazardous Solid Waste Container solid_waste->hw_container_solid liquid_waste Liquid Waste (Unused solutions, contaminated solvents) hw_container_liquid Labeled Hazardous Liquid Waste Container liquid_waste->hw_container_liquid sharps_waste Sharps Waste (Contaminated needles, syringes) hw_container_sharps Labeled Hazardous Sharps Container sharps_waste->hw_container_sharps licensed_disposal Licensed Hazardous Waste Disposal Facility hw_container_solid->licensed_disposal hw_container_liquid->licensed_disposal hw_container_sharps->licensed_disposal

Caption: A logical diagram showing the segregation and disposal pathway for this compound waste.

Disposal Procedures:

  • Solid Waste:

    • Collect all unused or expired this compound powder, as well as contaminated disposable items (e.g., gloves, weigh boats, pipette tips), in a dedicated and clearly labeled hazardous waste container.[7]

  • Liquid Waste:

    • Dispose of all solutions containing this compound into a designated hazardous liquid waste container. Do not pour any solutions down the drain.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.[7]

  • Labeling and Storage:

    • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[7]

    • Store waste containers in a secure, designated area away from general lab traffic until they are collected by a licensed hazardous waste disposal service.

  • Record Keeping:

    • Maintain accurate records of all hazardous waste generated, including the quantity and date of disposal, in accordance with institutional and regulatory requirements. A hazardous waste manifest will be required to track the waste from the laboratory to the final disposal facility.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 16-8714
Reactant of Route 2
Ro 16-8714

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。